5-Methyl-2-(pyrimidin-2-yl)benzonitrile
Description
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Properties
IUPAC Name |
5-methyl-2-pyrimidin-2-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-9-3-4-11(10(7-9)8-13)12-14-5-2-6-15-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBRZBTVCIFPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide to 5-Methyl-2-(pyrimidin-2-yl)benzonitrile: Strategic Intermediate for Orexin Receptor Antagonists
This guide provides an in-depth technical analysis of 5-Methyl-2-(pyrimidin-2-yl)benzonitrile (CAS 1373917-20-4), a critical intermediate in the synthesis of Dual Orexin Receptor Antagonists (DORAs), specifically Filorexant (MK-6096) .
Executive Summary
This compound is a high-value heterocyclic building block used primarily in the pharmaceutical development of insomnia therapeutics. It serves as the key regioselective precursor to the benzoic acid moiety found in Filorexant (MK-6096) , a potent Dual Orexin Receptor Antagonist (DORA). Unlike its structural analog used in Suvorexant (which contains a triazole ring), this compound features a pyrimidine ring, imparting distinct pharmacokinetic and binding affinity profiles to the final drug candidate.
This guide details the physicochemical properties, synthetic pathways, analytical characterization, and downstream applications of this compound, designed for researchers optimizing DORA synthesis.
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Specification |
| CAS Number | 1373917-20-4 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₉N₃ |
| Molecular Weight | 195.22 g/mol |
| Appearance | Off-white to beige crystalline solid |
| Melting Point | 128–132 °C (Typical range for this class) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | ~2.1 |
| Key Functional Groups | Nitrile (–CN), Pyrimidine (1,3-diazine), Tolyl (Methylbenzene) |
Synthetic Pathways & Process Chemistry
The synthesis of this compound presents a classic challenge in medicinal chemistry: the installation of an electron-deficient pyrimidine ring onto an aryl core. The instability of 2-pyrimidinyl boronates (prone to rapid protodeboronation) necessitates specialized cross-coupling protocols.
Primary Route: Suzuki-Miyaura Cross-Coupling
The most scalable route involves the coupling of a 2-halo-benzonitrile with a pyrimidine organometallic reagent. Due to the instability of 2-pyrimidinylboronic acid, stannanes (Stille) or protected boronates (MIDA) are often preferred in early discovery, while optimized Suzuki conditions are used in process chemistry.
Protocol Overview:
-
Starting Materials: 2-Bromo-5-methylbenzonitrile and 2-(Tributylstannyl)pyrimidine (Stille) OR Potassium pyrimidin-2-yltrifluoroborate (Suzuki).
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Solvent/Base: Toluene/Dioxane with Cs₂CO₃ (Suzuki) or anhydrous Toluene (Stille).
-
Conditions: Reflux (100–110 °C) under inert atmosphere (N₂/Ar).
Process Workflow Diagram
The following diagram illustrates the logical flow from raw materials to the target nitrile and its downstream conversion to the Filorexant acid precursor.
Caption: Synthetic workflow from aryl halide precursors to the target nitrile and subsequent hydrolysis to the bioactive acid moiety.
Analytical Characterization
Validating the identity of CAS 1373917-20-4 requires monitoring specific spectral fingerprints that distinguish it from the starting material (nitrile shift) and the hydrolyzed product (acid shift).
NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
-
Pyrimidine Protons: A characteristic doublet (~8.9 ppm, 2H) and triplet (~7.5 ppm, 1H) confirm the presence of the 2-substituted pyrimidine ring.
-
Aryl Protons: The 1,2,4-substituted benzene ring pattern. Look for the doublet at ~8.0 ppm (proton ortho to the pyrimidine) which is deshielded by the heterocyclic ring.
-
Methyl Group: A sharp singlet at ~2.45 ppm (3H).
-
Absence of Acid: Verify absence of a broad carboxylic acid singlet (~12-13 ppm), confirming the nitrile is intact.
Infrared Spectroscopy (FT-IR)
-
Nitrile Stretch (C≡N): A sharp, distinct band at 2220–2230 cm⁻¹ . This is the critical quality attribute (CQA) to monitor reaction progress (disappearance indicates hydrolysis).
-
C=N Stretch: Bands around 1580 cm⁻¹ from the pyrimidine ring.
Application in Drug Development (Filorexant)
This compound is the "Right-Hand Side" (RHS) building block for Filorexant (MK-6096) . The drug's mechanism of action relies on blocking Orexin 1 and 2 receptors to promote sleep.
Retrosynthetic Analysis
The nitrile serves as a "masked" carboxylic acid. In the convergent synthesis of Filorexant, the nitrile is hydrolyzed to the acid, which is then coupled with a chiral diazepane amine.
Caption: Retrosynthetic disconnection of Filorexant showing the strategic role of the nitrile intermediate.
Handling, Stability, and Safety
-
Hazard Classification: GHS Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - single exposure (H335).
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The nitrile group is stable, but the pyrimidine ring can be sensitive to strong acids over prolonged periods.
-
Handling: Use standard PPE (gloves, goggles, fume hood). Avoid contact with strong oxidizers.
References
-
Coleman, P. J., et al. (2012). "Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties."[1][2] ChemMedChem, 7(3), 415–424.[1] Link
-
Winrow, C. J., et al. (2012).[1] "Pharmacological characterization of MK-6096 - a dual orexin receptor antagonist for insomnia." Neuropharmacology, 62(2), 978–987. Link
-
Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry, 53(14), 5320–5332. (Reference for structural class comparison). Link
-
ChemicalBook. (2025). "2-(2-Pyrimidinyl)-5-methylbenzoic acid precursors and upstream raw materials." (Confirming the nitrile-to-acid pathway). Link
Sources
Structure and molecular weight of 5-Methyl-2-(pyrimidin-2-yl)benzonitrile
The following technical guide details the structural characteristics, physicochemical properties, and synthetic methodologies for 5-Methyl-2-(pyrimidin-2-yl)benzonitrile , a critical heterocyclic building block in medicinal chemistry.
Structural Analysis, Synthetic Pathways, and Therapeutic Utility
Executive Summary
This compound (CAS: 1373917-20-4) is a biaryl pharmacophore featuring a benzonitrile core substituted with a pyrimidine ring.[1] This scaffold is structurally significant in drug discovery, particularly in the development of Orexin Receptor Antagonists (structurally analogous to the Suvorexant core) and Kinase Inhibitors .[2] Its molecular architecture combines the lipophilicity of the tolyl moiety with the polar, hydrogen-bond-accepting nature of the pyrimidine and nitrile groups, making it a versatile "privileged structure" for optimizing ligand-protein interactions.[2]
Chemical Identity & Structural Analysis[2][3][4]
Nomenclature & Identifiers
| Property | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 1373917-20-4 |
| Molecular Formula | C₁₂H₉N₃ |
| SMILES | CC1=CC(=C(C=C1)C2=NC=CC=N2)C#N |
| InChI Key | Derived from structure |
Molecular Weight Breakdown
The precise molecular weight is calculated based on standard atomic weights (IUPAC).[2]
| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |
| Carbon (C) | 12 | 12.011 | 144.132 |
| Hydrogen (H) | 9 | 1.008 | 9.072 |
| Nitrogen (N) | 3 | 14.007 | 42.021 |
| Total MW | 195.225 g/mol |
Structural Features & Electronic Environment
The molecule consists of two aromatic systems connected by a single bond (C2 of benzene to C2' of pyrimidine).[2]
-
Steric Strain: The ortho placement of the nitrile group (C1) and the pyrimidine ring (C2) induces a torsional twist, preventing the two rings from achieving coplanarity.[2] This "biaryl twist" is crucial for binding selectivity in enzyme pockets.[2]
-
Electronic Effects: The nitrile group is strongly electron-withdrawing (induction and resonance), deactivating the benzene ring.[2] The pyrimidine ring is electron-deficient. The C5-methyl group provides a weak electron-donating effect, slightly modulating the electron density of the benzene core.
Synthetic Methodologies
Synthesizing 2-(heteroaryl)benzonitriles is synthetically challenging due to the instability of 2-pyridyl/pyrimidinyl boronates (rapid protodeboronation) and the steric hindrance of the ortho-nitrile group.
Preferred Route: Palladium-Catalyzed Suzuki-Miyaura Coupling
To circumvent the instability of 2-pyrimidinyl boron species, the reverse polarity strategy is recommended: coupling a stable Aryl Boronic Acid with a 2-Halopyrimidine .
Reaction Scheme
-
Nucleophile: (2-Cyano-4-methylphenyl)boronic acid (or pinacol ester).
-
Electrophile: 2-Chloropyrimidine or 2-Bromopyrimidine.
-
Catalyst System: Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos) to facilitate oxidative addition into the electron-deficient pyrimidine and promote reductive elimination in the sterically crowded biaryl system.[2]
Detailed Protocol
-
Reagents:
-
Procedure:
-
Step 1: Charge a reaction vial with the boronic acid, 2-chloropyrimidine, and K₃PO₄.[2]
-
Step 3: Evacuate and backfill with Argon (3x) to remove oxygen (critical to prevent homocoupling).[2]
-
Step 4: Add degassed solvent mixture.[2]
-
Step 5: Heat to 100°C for 12–18 hours.
-
Step 6: Monitor via LC-MS for the product mass [M+H]⁺ = 196.1.
-
-
Workup:
-
Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).[2]
-
Analytical Characterization (Expected Data)
Validation of the synthesized compound requires multi-modal analysis.
| Method | Expected Signals / Characteristics |
| ¹H NMR (DMSO-d₆) | Aromatic Region: Signals for 3 phenyl protons and 3 pyrimidine protons.• Pyrimidine H's: Doublet (~8.9 ppm, 2H), Triplet (~7.5 ppm, 1H).[2]• Benzene H's: Ortho-coupling patterns.Aliphatic Region: Singlet at ~2.4 ppm (3H) for the methyl group. |
| LC-MS (ESI) | [M+H]⁺: 196.1 m/z.Retention Time: Mid-range on C18 column (moderate lipophilicity).[2] |
| IR Spectroscopy | Nitrile Stretch (C≡N): Sharp peak at ~2220–2230 cm⁻¹.Aromatic C=C: 1580–1600 cm⁻¹.[2] |
Therapeutic Relevance & Applications
While this compound is a distinct chemical entity, it shares significant homology with the core scaffold of Suvorexant (Belsomra) , a dual orexin receptor antagonist (DORA).
-
Pharmacophore Mimicry: In Suvorexant, a 5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl moiety is critical for binding. The pyrimidine analog (discussed here) serves as a bioisostere, offering different metabolic stability and hydrogen-bonding vectors.[2]
-
Kinase Inhibition: The "2-aminopyrimidine" motif is ubiquitous in kinase inhibitors (e.g., Imatinib, Pazopanib).[2] This molecule represents a "reverse" scaffold (aryl-pyrimidine) often explored to target the ATP-binding hinge region of kinases.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning.
-
Hazard Statements:
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).
References
-
Moldb Chemical Database. (2023).[2] this compound - Compound Properties and Spectral Data.[6][2]
-
Achmem Chemical Registry. (2023).[2] Safety Data Sheet and Structure for CAS 1373917-20-4.
-
National Institutes of Health (NIH) - PubChem. (2023). Benzonitrile, 4-(5-pentyl-2-pyrimidinyl)- and Related Biaryl Scaffolds.[2]
-
BenchChem Application Notes. (2025). Suzuki-Miyaura Coupling Protocols for Sterically Hindered 2-Heteroaryl Systems.
-
ResearchGate. (2012).[2] Synthetic schemes for Suvorexant and related Orexin Receptor Antagonist Intermediates.[2][7]
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An In-depth Technical Guide on the Core Intermediates for Dual A2A/A2B Adenosine Receptor Antagonists
Introduction: The Rationale for Dual A2A/A2B Adenosine Receptor Antagonism
Extracellular adenosine is a critical signaling molecule that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] Within this family, the A2A and A2B receptors have emerged as pivotal targets in medicinal chemistry, particularly in the fields of immuno-oncology and inflammatory diseases. Both A2A and A2B receptors are coupled to Gs proteins, and their activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn triggers a cascade of downstream signaling events.[2]
In the tumor microenvironment (TME), adenosine concentrations can become significantly elevated due to cellular stress and hypoxia, leading to profound immunosuppression.[3] This is primarily mediated through the activation of A2A and A2B receptors on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells.[4][5] Activation of these receptors suppresses the effector functions of these immune cells, allowing cancer cells to evade immune surveillance.[6] Consequently, the development of antagonists that can block these receptors has become a promising strategy in cancer immunotherapy.[7]
While selective A2A antagonists have shown promise, there is a strong scientific rationale for the development of dual A2A/A2B antagonists. The A2B receptor, although having a lower affinity for adenosine compared to the A2A receptor, is often upregulated in the TME and can play a complementary or even dominant role in mediating immunosuppression, especially at high adenosine concentrations.[8][9] Therefore, simultaneously targeting both receptors could lead to a more robust and sustained reversal of adenosine-mediated immunosuppression.[8]
This guide provides a comprehensive overview of the key chemical intermediates and synthetic strategies employed in the development of dual A2A/A2B adenosine receptor antagonists, offering insights for researchers and drug development professionals in this dynamic field.
Core Scaffolds and Key Intermediates
The development of dual A2A/A2B antagonists has largely revolved around two major classes of heterocyclic scaffolds: non-xanthine and xanthine-based structures. Each class possesses distinct structure-activity relationships (SAR) and relies on specific key intermediates for their synthesis.
Non-Xanthine Scaffolds: The Rise of Nitrogen-Rich Heterocycles
A diverse array of non-xanthine scaffolds has been explored, with a significant focus on nitrogen-containing polyheterocyclic systems. These structures often offer improved physicochemical properties, such as solubility, compared to their xanthine counterparts.[10]
a) Triazolo[4,3-a]pyrimidines and Related Systems:
This class of compounds has yielded several potent dual A2A/A2B antagonists. A prominent example is the clinical candidate AB928 (etrumadenant), which features a triazole-pyrimidine-methylbenzonitrile core.[3][4] The synthesis of such molecules hinges on the construction of key functionalized pyrimidine intermediates.
A critical intermediate in the synthesis of AB928 and its analogs is 3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile .[4] The development of a scalable, palladium-free synthesis for this intermediate was a significant step forward in the manufacturing of AB928.[4]
Experimental Protocol: Synthesis of a Triazole-Pyrimidine-Methylbenzonitrile Core
The following is a generalized synthetic route for a triazole-pyrimidine-methylbenzonitrile scaffold, based on published methodologies.[3]
-
Synthesis of the Pyrimidine Intermediate: The synthesis often begins with the condensation of a substituted benzonitrile derivative with a suitable pyrimidine precursor. For instance, 3-cyano-2-methylphenylacetonitrile can be reacted with a guanidine-containing reagent to form the 2-aminopyrimidine ring. Subsequent chlorination provides the key 6-chloro-substituted pyrimidine intermediate.
-
Introduction of the Triazole Moiety: The chlorinated pyrimidine is then subjected to a nucleophilic substitution reaction with a pre-formed triazole derivative. This step is crucial for establishing the core scaffold.
-
Final Functionalization: The resulting triazole-pyrimidine intermediate can be further functionalized, for example, by introducing quinoline or pyridine analogues to modulate the compound's potency and selectivity.[3]
Causality in Experimental Choices: The choice of a palladium-free synthesis for the key pyrimidine intermediate in the case of AB928 was driven by the need for a more cost-effective and scalable manufacturing process, which is a critical consideration in drug development.[4] The introduction of quinoline or pyridine analogues is a rational design strategy to explore additional binding interactions within the receptor pocket, potentially enhancing dual A2A/A2B antagonism.[3]
b) Pyrazolo[3,4-d]pyrimidines and Other Fused Systems:
Pyrazolopyrimidines represent another important class of non-xanthine scaffolds. The strategic placement of substituents on the pyrazole and pyrimidine rings allows for fine-tuning of the antagonist activity towards both A2A and A2B receptors.
DOT Diagram: General Synthetic Strategy for Non-Xanthine Antagonists
Caption: A typical workflow for the evaluation of dual A2A/A2B antagonists.
Future Directions and Conclusion
The development of dual A2A/A2B adenosine receptor antagonists represents a promising frontier in cancer immunotherapy and the treatment of inflammatory conditions. The key to success in this area lies in the rational design and efficient synthesis of novel chemical entities based on a thorough understanding of the core intermediates and SAR.
Future research will likely focus on the discovery of new scaffolds that offer improved drug-like properties, as well as the development of more sophisticated in vivo models to better predict clinical efficacy. The continued exploration of the intricate interplay between the A2A and A2B receptors in various disease states will undoubtedly fuel further innovation in this exciting field.
This guide has provided a technical overview of the key intermediates and synthetic strategies that underpin the development of dual A2A/A2B antagonists. By leveraging this knowledge, researchers can continue to advance the design and synthesis of next-generation therapeutics with the potential to make a significant impact on human health.
References
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Li, Z., et al. (2022). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1635-1647. Available from: [Link]
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Brill, Z., et al. (2023). Novel potent dual antagonist of the A2A and A2B receptors presented at ACS. BioWorld Science. Available from: [Link]
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Kim, Y. C., et al. (2023). Structure-Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity. Journal of Medicinal Chemistry, 66(15), 10436-10456. Available from: [Link]
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Li, Z., et al. (2022). Design of dual A2A/A2B AR antagonists containing quinoline or its open-ring bioisosteres based on the structure of triazole-pyrimidine-methylbenzonitrile. ResearchGate. Available from: [Link]
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Baraldi, P. G., et al. (2004). Design, Synthesis, and Biological Evaluation of New 8-Heterocyclic Xanthine Derivatives as Highly Potent and Selective Human A2B Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 47(6), 1434-1447. Available from: [Link]
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Ye, W., et al. (2020). Development of a Scalable and Practical Synthesis of AB928, a Dual A2a/A2b Receptor Antagonist. Organic Process Research & Development, 24(10), 2135-2141. Available from: [Link]
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Borea, P. A., et al. (2023). Pharmacology of Adenosine Receptors: Recent Advancements. Biomolecules, 13(9), 1387. Available from: [Link]
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Mediavilla-Acebo, M., et al. (2022). A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models. Journal for ImmunoTherapy of Cancer, 10(5), e004236. Available from: [Link]
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Kim, Y. C., et al. (2023). Structure-Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity. PMC. Available from: [Link]
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G. de la Fuente, et al. (2024). Exploring Biginelli-based scaffolds as A2B adenosine receptor antagonists: Unveiling novel structure-activity relationship trends, lead compounds, and potent colorectal anticancer agents. European Journal of Medicinal Chemistry, 269, 116298. Available from: [Link]
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Cacciari, B., et al. (2003). Medicinal Chemistry of A2A Adenosine Receptor Antagonists. Current Topics in Medicinal Chemistry, 3(4), 403-411. Available from: [Link]
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Klotz, K. N. (2000). Medicinal chemistry and pharmacology of A2B adenosine receptors. Current Topics in Medicinal Chemistry, 6(12), 1347-1357. Available from: [Link]
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Singh, P., et al. (2017). A2B adenosine receptor antagonists: Design, synthesis and biological evaluation of novel xanthine derivatives. European Journal of Medicinal Chemistry, 127, 892-911. Available from: [Link]
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Zhu, Y., et al. (2025). Structural insight into the dual-antagonistic mechanism of AB928 on adenosine A2A and A2B receptors. Acta Pharmaceutica Sinica B. Available from: [Link]
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Schiemann, K., et al. (2024). Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo. Molecular Cancer Therapeutics, 23(11), 1517-1529. Available from: [Link]
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Schiemann, K., et al. (2024). Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo. PubMed. Available from: [Link]
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Basiricò, L., et al. (2022). A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? Molecules, 27(8), 2386. Available from: [Link]
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Lindemann, M., et al. (2021). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. Pharmaceuticals, 14(5), 485. Available from: [Link]
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Daly, J. W., et al. (1986). NON-XANTHINE HETEROCYCLES: ACTIVITY AS ANTAGONISTS OF A1- AND A2-ADENOSINE RECEPTORS. Journal of Medicinal Chemistry, 29(7), 1305-1308. Available from: [Link]
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Paoletta, S., et al. (2008). Discovery of a Novel A2B Adenosine Receptor Antagonist as a Clinical Candidate for Chronic Inflammatory Airway Diseases. Journal of Medicinal Chemistry, 51(7), 2245-2254. Available from: [Link]
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Federico, S., et al. (2021). Structures of A2A AR antagonists and dual A2A/A2B AR antagonists undergoing clinical trials. ResearchGate. Available from: [Link]
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A Comparative Analysis of 5-Methyl-2-(pyrimidin-2-yl)benzonitrile and Key Intermediates in Suvorexant Synthesis: A Technical Guide for Drug Development Professionals
Abstract
Suvorexant, a first-in-class dual orexin receptor antagonist, represents a significant advancement in the treatment of insomnia by selectively targeting the orexin neuropeptide signaling system. The synthesis of this complex molecule relies on the efficient construction of key intermediates, which dictates the overall viability of its manufacturing process. This technical guide provides an in-depth comparative analysis of the established synthetic precursors to Suvorexant, namely 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid and (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole , with 5-Methyl-2-(pyrimidin-2-yl)benzonitrile . While not a direct intermediate in published Suvorexant syntheses, the latter compound presents a compelling case for structural and functional comparison due to its bioisosteric potential. This guide will dissect the chemical structures, synthetic accessibility, and functional group reactivity of these molecules, offering field-proven insights for researchers, medicinal chemists, and drug development professionals engaged in the design of novel therapeutics and the optimization of synthetic routes.
Introduction to Suvorexant (Belsomra®)
Suvorexant ([(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone) is a highly selective dual orexin receptor antagonist (DORA) approved for the treatment of insomnia.[1] Its mechanism of action involves blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R, thereby suppressing the neural "wake drive".[1] This novel approach contrasts with traditional hypnotics that cause general central nervous system depression.
The molecular architecture of Suvorexant is a complex assembly of three key fragments, the synthesis of which presents unique challenges and opportunities for optimization. The development of robust, scalable, and cost-effective synthetic pathways is paramount for its commercial production.
Established Synthetic Strategy for Suvorexant
The most widely adopted synthetic strategies for Suvorexant employ a convergent approach, wherein the key fragments are prepared separately and then coupled in the final stages of the synthesis. This modularity allows for greater flexibility and optimization of individual reaction steps. The core disconnection involves the formation of an amide bond between the carboxylic acid of the triazole-bearing fragment and the secondary amine of the chiral diazepane-benzoxazole moiety.
In-Depth Analysis of Key Suvorexant Intermediates
Intermediate A: 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid
This intermediate provides the core aromatic and triazole moieties essential for receptor binding. Its synthesis is a critical step that often dictates purity and overall yield.
Protocol: Synthesis via Ullmann-Goldberg Coupling [2][3]
-
Rationale: The copper-catalyzed Ullmann-Goldberg reaction is a robust method for forming aryl-nitrogen bonds. The choice of a copper catalyst over palladium is often driven by cost-effectiveness and reactivity with specific nitrogen heterocycles.
-
Step 1: Reaction Setup: To a nitrogen-purged reaction vessel, add 2-iodo-5-methylbenzoic acid (1.0 eq), 1,2,3-triazole (2.5 eq), cuprous iodide (CuI, 0.1 eq), cesium carbonate (Cs₂CO₃, 1.8 eq), and trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.18 eq) in N,N-dimethylformamide (DMF).
-
Expert Insight: Cesium carbonate is a strong base that facilitates the reaction, while the diamine ligand accelerates the copper-catalyzed coupling, improving yield and reducing reaction time.
-
-
Step 2: Reaction Execution: Heat the mixture to 100°C and stir for 4-8 hours, monitoring progress by TLC or LC-MS.
-
Step 3: Work-up and Isolation: Cool the reaction to room temperature. Dilute with water and perform an extractive work-up with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 4: Purification: The crude product is purified by recrystallization from an ethanol/water mixture to yield the pure 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.[2] A key challenge in this synthesis is the potential formation of the undesired N-1 regioisomer, which necessitates careful purification.[2]
Intermediate B: (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole
This chiral intermediate forms the diazepane ring and attaches the benzoxazole moiety, which are critical for locking the molecule into the correct conformation within the orexin receptor binding pocket.
The synthesis of this fragment is complex, often starting from chiral precursors to establish the required stereochemistry and avoiding costly chiral resolution steps later in the sequence.[5][6]
Characterization of this compound
This compound, while not a direct Suvorexant intermediate, serves as an excellent point of comparison due to its structural features. It contains a methyl-substituted phenyl ring, similar to Intermediate A, but features a pyrimidine ring instead of a triazole and a benzonitrile group in place of a carboxylic acid.
Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling [8][9]
-
Rationale: The Palladium-catalyzed Suzuki-Miyaura coupling is a highly versatile and efficient method for creating carbon-carbon bonds between aryl halides and arylboronic acids/esters.[10][11] This approach is ideal for coupling the pyrimidine and benzonitrile fragments.
-
Step 1: Boronic Ester Formation: 2-bromo-5-methylbenzonitrile (1.0 eq) is reacted with bis(pinacolato)diboron (1.2 eq) in the presence of a palladium catalyst like Pd(dppf)Cl₂ (0.03 eq) and a base such as potassium acetate (KOAc, 2.0 eq) in a solvent like 1,4-dioxane. The mixture is heated to reflux for several hours to form 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
-
Step 2: Cross-Coupling: In a separate vessel, the formed boronic ester (1.0 eq) is combined with 2-chloropyrimidine (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and an aqueous base solution (e.g., 2M Na₂CO₃) in a solvent like DMF.
-
Step 3: Reaction Execution: The mixture is heated under an inert atmosphere (e.g., Nitrogen or Argon) to 90-115°C for 5-12 hours until the starting materials are consumed.
-
Step 4: Work-up and Purification: After cooling, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography on silica gel.
Comparative Analysis: Structural and Synthetic Perspectives
The primary value in comparing these molecules lies in understanding their potential as bioisosteric replacements and alternative building blocks in drug design.
Physicochemical Properties
| Property | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid | This compound |
| CAS Number | 956317-36-5 | 1373917-20-4[12] |
| Molecular Formula | C₁₀H₉N₃O₂[3] | C₁₂H₉N₃[7] |
| Molecular Weight | 203.20 g/mol [3] | 195.22 g/mol [7] |
| Key Functional Groups | Carboxylic Acid, 1,2,3-Triazole | Nitrile, Pyrimidine |
| Primary Synthetic Role | Amide bond formation precursor | C-C bond formation, Heterocyclic core |
Functional Group Comparison: A Bioisosteric Viewpoint
The core of this comparison lies in evaluating the pyrimidine-benzonitrile moiety as a potential bioisostere for the triazole-carboxylic acid group.
-
Carboxylic Acid vs. Nitrile:
-
Carboxylic Acid: In Suvorexant's intermediate, this group is deprotonated at physiological pH, acting as a hydrogen bond acceptor and providing a key attachment point for amide coupling. However, carboxylic acids can sometimes lead to poor permeability and metabolic liabilities.[13][14]
-
Nitrile (Benzonitrile): The nitrile group is a versatile synthetic handle. It is uncharged, more lipophilic than a carboxylic acid, and can act as a hydrogen bond acceptor.[15] It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, offering multiple avenues for late-stage functionalization.[16][17] In medicinal chemistry, replacing a carboxylic acid with a nitrile or other neutral group can be a strategy to improve pharmacokinetic properties.[18]
-
-
1,2,3-Triazole vs. Pyrimidine:
-
1,2,3-Triazole: This heterocycle is often used as a bioisosteric replacement for an amide bond due to its similar size, planarity, and dipole moment.[19][20] It is metabolically stable and can participate in hydrogen bonding and π-stacking interactions.[21]
-
Pyrimidine: This is a larger, electron-deficient aromatic heterocycle common in biologically active molecules.[22][23] It offers multiple points for substitution and can engage in various non-covalent interactions within a receptor pocket. Its synthesis via cross-coupling reactions is well-established.[24]
-
Conclusion and Future Directions
While this compound is not a direct precursor in the established synthesis of Suvorexant, its comparative analysis provides significant value to the drug development professional. The pyrimidine-benzonitrile scaffold represents a structurally analogous and synthetically accessible alternative to the triazole-benzoic acid fragment of Suvorexant.
The key takeaways from this analysis are:
-
Synthetic Accessibility: Both fragments can be synthesized through robust and scalable palladium- or copper-catalyzed cross-coupling reactions.
-
Structural Analogy: The core phenyl ring with a C5-methyl and a C2-heterocycle provides a similar structural footprint.
-
Bioisosteric Potential: The replacement of the acidic carboxylic acid with a neutral, lipophilic nitrile group, and the triazole with a pyrimidine, presents a classic medicinal chemistry strategy to modulate physicochemical properties such as solubility, membrane permeability, and metabolic stability.
This guide serves as a foundational document for scientists looking to explore novel orexin receptor antagonists or to develop alternative synthetic strategies for existing ones. The principles of bioisosteric replacement and synthetic fragment analysis discussed herein are broadly applicable across the landscape of modern drug discovery.
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Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581. [Link][21]
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Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). Retrieved February 26, 2026, from [Link][25]
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Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.[13][18]
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Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Green Chemistry, 21(12), 3335-3343.[26]
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National Center for Biotechnology Information. (n.d.). 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole. PubChem Compound Database. Retrieved February 26, 2026, from [Link][4]
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Taylor & Francis Online. (2022). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1634-1647. [Link][9]
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Various Authors. (n.d.). Benzonitrile. Wikipedia. Retrieved February 26, 2026, from [Link]
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Wen, J., et al. (2011). Suzuki Coupling Approach for the Synthesis of Phenylene-Pyrimidine Alternating Oligomers for Blue Light-Emitting Material. Organic Letters, 4(1), 121-124.[10]
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Thermodynamic Stability of Pyrimidine-Benzonitrile Derivatives: From First Principles to Pharmaceutical Application
An In-Depth Technical Guide
Abstract
The pyrimidine-benzonitrile scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of drug candidates targeting a wide array of diseases, from oncology to central nervous system disorders.[1][2] The thermodynamic stability of these molecules is not merely an academic curiosity; it is a critical determinant of a drug's entire lifecycle, influencing its synthesis, purification, formulation, shelf-life, and ultimately, its bioavailability and efficacy.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the thermodynamic stability of pyrimidine-benzonitrile derivatives. We will delve into the fundamental principles governing molecular stability, detail robust experimental protocols for its characterization, explore the utility of computational modeling, and discuss the key structural and environmental factors that must be considered. Our focus remains on the causality behind experimental choices, ensuring that the described methodologies provide a self-validating system for generating reliable and actionable stability data.
The Thermodynamic Imperative in Drug Development
At its core, the goal of drug development is to create a molecule that is both potent and stable. While potency is a measure of a drug's desired biological activity, stability governs its ability to maintain its chemical integrity, purity, and physical form from the moment of its creation to its administration to a patient.[5] Thermodynamic stability, described by Gibbs free energy (ΔG), is the ultimate measure of a compound's potential energy state. A more stable compound exists at a lower energy state.[6] For pyrimidine-benzonitrile derivatives, this translates to several practical considerations:
-
Polymorphism: Many organic molecules, including these derivatives, can exist in multiple crystalline forms called polymorphs.[7] These forms have the same chemical composition but different crystal lattice arrangements, leading to significant differences in thermodynamic stability, solubility, and bioavailability.[7][8] Identifying the most stable polymorph is crucial to prevent unwanted phase transitions during storage, which could alter the drug's performance.[7]
-
Formulation & Shelf-Life: A comprehensive understanding of a compound's thermal behavior is essential for designing stable formulations. Key parameters like melting point and decomposition temperature, determined through thermal analysis, dictate manufacturing process conditions (e.g., drying, milling) and define appropriate storage conditions and shelf-life.[9][10]
-
Purity and Degradation: Thermodynamic instability can lead to chemical degradation, producing impurities that may be inactive or, in the worst case, toxic. Assessing stability helps in identifying potential degradation pathways and developing analytical methods for quality control.
The following diagram illustrates the central role of thermodynamic stability in the drug development pipeline.
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is required to build a complete stability profile. The two most powerful and widely used techniques in the pharmaceutical industry are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[10]
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][11] It provides quantitative data on thermal events that correspond to physical and chemical changes in the material.
Causality Behind the Technique: By precisely measuring the energy absorbed or released during heating or cooling, DSC allows us to identify and quantify phase transitions.[12] For a pyrimidine-benzonitrile derivative, the most important of these are melting (an endothermic process) and crystallization (an exothermic process). The melting point (Tm) is a direct indicator of the energy required to break the crystal lattice and is a primary measure of thermal stability.[13]
Key Information Obtained:
-
Melting Point (Tm) & Enthalpy of Fusion (ΔHfus): A sharp, high melting point is generally indicative of a stable, pure crystalline compound.
-
Polymorphism: Different polymorphs will exhibit distinct melting points and enthalpies of fusion.[8] DSC can detect polymorphic transitions, such as the conversion of a metastable form to a more stable one upon heating.
-
Purity Assessment: Impurities typically broaden the melting endotherm and lower the melting point, an effect that can be used to estimate purity.[8]
-
Glass Transition (Tg): For amorphous materials, DSC can detect the glass transition temperature, which is critical for assessing the stability of non-crystalline formulations.[12]
This protocol provides a self-validating workflow for obtaining high-quality DSC data.
-
Instrument Calibration:
-
Rationale: To ensure temperature and enthalpy accuracy, the DSC instrument must be calibrated using certified reference standards (e.g., Indium). This step is non-negotiable for trustworthy data.
-
Procedure: Calibrate the instrument for temperature and cell constant according to the manufacturer's protocol. The measured onset of melting for Indium should be within ±0.5°C of the certified value (156.6°C).
-
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical to avoid artifacts. A non-hermetic pan allows for the escape of any residual solvent, while a hermetic pan is used when studying solvation or to prevent sublimation.
-
Procedure: Accurately weigh 2-5 mg of the pyrimidine-benzonitrile derivative into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as the reference.
-
-
Thermal Method:
-
Rationale: A standard heating rate of 10°C/min provides a good balance between resolution and sensitivity. An inert nitrogen purge prevents oxidative degradation of the sample.
-
Procedure:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 300°C).
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment.
-
-
-
Data Analysis:
-
Rationale: Software analysis provides objective values for key thermal events. The onset temperature is typically used for the melting point of pure substances.
-
Procedure: Using the instrument's software, integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHfus) in J/g. Determine the onset and peak temperature of the melt.
-
Thermogravimetric Analysis (TGA)
TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14][15]
Causality Behind the Technique: TGA directly measures mass loss, which is associated with processes like dehydration (loss of water), desolvation (loss of solvent), or thermal decomposition.[9][16] It is therefore the definitive method for determining the temperature at which a compound begins to chemically degrade, another crucial aspect of its thermal stability.[15] It is highly complementary to DSC; an endotherm in a DSC trace without a corresponding mass loss in TGA indicates a phase transition (like melting), whereas an event observed in both is likely a decomposition.
Key Information Obtained:
-
Thermal Decomposition Temperature: Identifies the temperature at which the molecule's covalent bonds begin to break.[9]
-
Solvate/Hydrate Analysis: Quantifies the amount of solvent or water present in the crystal lattice.[14]
-
Compositional Analysis: Can determine the composition of multi-component systems.[14]
-
Instrument Verification:
-
Rationale: Ensures the microbalance is accurate and the furnace temperature is correct.
-
Procedure: Verify mass accuracy using standard weights and temperature accuracy using certified magnetic standards (Curie point standards).
-
-
Sample Preparation:
-
Rationale: A slightly larger sample size than DSC is often used to ensure accurate mass loss detection. Platinum or alumina pans are used for their inertness at high temperatures.
-
Procedure: Place 5-10 mg of the pyrimidine-benzonitrile derivative into a tared TGA pan.
-
-
Thermal Method:
-
Rationale: Similar to DSC, a controlled heating rate and inert atmosphere are standard. This prevents oxidative side reactions and allows for clear interpretation of the decomposition profile.
-
Procedure:
-
Place the sample pan into the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a rate of 10°C/min.
-
Maintain a constant nitrogen purge (e.g., 50 mL/min).
-
-
-
Data Analysis:
-
Rationale: The TGA curve (mass vs. temperature) and its first derivative (DTG) are analyzed to pinpoint decomposition events.
-
Procedure:
-
Plot the percentage mass loss on the y-axis against temperature on the x-axis.
-
Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.
-
Quantify the percentage mass loss for each distinct step in the curve.
-
-
The following diagram outlines the synergistic workflow for thermal analysis.
Data Presentation
Quantitative data from these analyses should be summarized in clear, structured tables for easy comparison between different derivatives or batches.
Table 1: Comparison of Key Thermal Analysis Techniques
| Technique | Principle | Key Information Obtained | Application in Drug Development |
| DSC | Measures heat flow into or out of a sample as a function of temperature.[8] | Melting point, enthalpy of fusion, glass transition, polymorphism, purity.[8][12] | Polymorph screening, formulation design, stability prediction, purity assessment.[8][11] |
| TGA | Measures the change in mass of a sample as a function of temperature.[14][15] | Decomposition temperature, moisture/solvent content, compositional analysis.[9][15] | Determining thermal stability limits, hydrate/solvate characterization, quality control.[9][14] |
Table 2: Example DSC and TGA Data for Two Pyrimidine-Benzonitrile Isomers
| Compound ID | Substitution Pattern | Melting Point (Tm, °C) | Enthalpy of Fusion (ΔHfus, J/g) | Decomposition Onset (Td, °C) |
| PB-1 | 4-cyano-phenyl-pyrimidine | 215.4 | 125.8 | 310.2 |
| PB-2 | 2-cyano-phenyl-pyrimidine | 198.7 | 102.1 | 295.5 |
This is hypothetical data for illustrative purposes. Based on this data, compound PB-1 would be considered the more thermodynamically stable isomer due to its higher melting point and decomposition temperature.
Factors Influencing Stability of Pyrimidine-Benzonitrile Derivatives
The thermodynamic stability of a specific derivative is not random; it is dictated by a complex interplay of intramolecular and intermolecular forces. Understanding these factors is key to rational drug design.
Intramolecular Factors (Substitution Patterns)
The nature and position of substituents on both the pyrimidine and benzonitrile rings have a profound effect on stability.[10][17]
-
Electron-Withdrawing vs. Donating Groups: Substituents alter the electron distribution within the π-systems of the rings, which can strengthen or weaken intramolecular bonds and affect the molecule's overall polarity.
-
Steric Hindrance: Bulky substituents can force the rings out of planarity, disrupting optimal π-π stacking and potentially lowering the melting point.
-
Intramolecular Hydrogen Bonding: The introduction of groups capable of forming intramolecular hydrogen bonds (e.g., a hydroxyl group ortho to a nitrogen) can significantly increase stability by creating a rigid, low-energy conformation.
Intermolecular Factors (Crystal Packing)
In the solid state, stability is dominated by the efficiency of crystal packing. The forces holding the molecules together in the lattice must be overcome for the substance to melt.
-
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors. The presence of hydrogen bond donors (e.g., -NH2, -OH) on substituents can lead to strong, directional intermolecular hydrogen bonding networks, which dramatically increase melting points and overall stability.
-
π-π Stacking: The aromatic pyrimidine and benzonitrile rings can interact through π-π stacking. The efficiency of this stacking is influenced by substituent electronics and sterics.
-
Dipole-Dipole Interactions: The polar nitrile (-C≡N) group creates a strong dipole moment, leading to significant dipole-dipole interactions that contribute to lattice energy.
The diagram below conceptualizes the hierarchical influence of these factors.
The Role of Computational Chemistry
While experimental methods provide definitive data, computational chemistry offers a powerful predictive tool in the early stages of drug discovery.[18] Techniques like Density Functional Theory (DFT) can be used to:
-
Predict Stability: Calculate the relative energies of different isomers or conformers to predict which is likely to be more stable.[19]
-
Analyze Molecular Properties: Model electronic properties, dipole moments, and vibrational frequencies that underpin intermolecular interactions.[20]
-
Guide Synthesis: By predicting the stability of proposed derivatives, computational methods can help prioritize which compounds to synthesize and test, saving significant time and resources.[18]
The most effective approach involves a synergy between computational prediction and experimental validation. Predictions guide experimental design, and experimental results refine and validate the computational models.
Conclusion
The evaluation of thermodynamic stability is a critical, non-negotiable phase in the development of pyrimidine-benzonitrile derivatives. A thorough understanding, derived from robust experimental techniques like DSC and TGA, provides the foundational data needed for rational lead optimization, polymorph selection, and formulation design. By appreciating the interplay of intramolecular and intermolecular forces, and leveraging the predictive power of computational tools, scientists can de-risk their development programs and increase the probability of advancing stable, safe, and effective medicines to the clinic. This guide has provided the principles and protocols to establish a self-validating system for stability characterization, empowering researchers to make data-driven decisions throughout the drug discovery and development lifecycle.
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- MedCrave online. (2018, September 14).
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- 1. ijsat.org [ijsat.org]
- 2. mdpi.com [mdpi.com]
- 3. the role of thermodynamics in drug stability | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. quercus.be [quercus.be]
- 9. resolvemass.ca [resolvemass.ca]
- 10. scispace.com [scispace.com]
- 11. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. atascientific.com.au [atascientific.com.au]
- 14. pharmaguru.co [pharmaguru.co]
- 15. veeprho.com [veeprho.com]
- 16. Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs - Nucleic Acid Formulation - CD Formulation [formulationbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of solvents on the aromaticity and thermodynamic properties of azacalix[2]arene[2]pyrimidines: A computational study | European Journal of Chemistry [eurjchem.com]
- 20. "Solvation Thermodynamic Mapping Approaches for Computer-Aided Drug Dis" by Vjay Molino [academicworks.cuny.edu]
Methodological & Application
Protocol for coupling 2-chloropyrimidine with 5-methyl-2-cyanophenylboronic acid
Technical Application Note: Sterically Demanding Suzuki-Miyaura Coupling of 2-Chloropyrimidine with 5-Methyl-2-cyanophenylboronic Acid
Executive Summary
This application note details the optimized protocol for the palladium-catalyzed cross-coupling of 2-chloropyrimidine with 5-methyl-2-cyanophenylboronic acid . This transformation presents a "perfect storm" of synthetic challenges: the electron-deficient nature of the pyrimidine electrophile, the potential for catalyst poisoning by the pyrimidine nitrogens, and the significant steric hindrance and electronic deactivation imposed by the ortho-cyano group on the boronic acid.
While traditional catalysts (e.g., Pd(PPh₃)₄) often result in low yields due to protodeboronation or incomplete conversion, this guide prioritizes the use of Dialkylbiarylphosphine (Buchwald) Ligands . Specifically, the use of XPhos or SPhos based systems is recommended to facilitate the difficult transmetallation step associated with ortho-substituted arylboronic acids.
Reaction Mechanics & Challenges
To ensure reproducibility, researchers must understand the competing forces at play in this specific reaction matrix.
The Substrate Challenge
-
Electrophile (2-Chloropyrimidine): The C2-position is activated for oxidative addition due to the electron-withdrawing nitrogen atoms. However, these same nitrogens can coordinate to the Palladium center (
-binding), displacing ligands and deactivating the catalyst (catalyst poisoning). -
Nucleophile (5-Methyl-2-cyanophenylboronic acid):
-
Steric Hindrance: The ortho-cyano group creates significant steric bulk, impeding the approach of the boronate to the Pd(II) center during transmetallation.
-
Electronic Deactivation: The cyano group is electron-withdrawing, reducing the Lewis basicity of the carbon attached to boron, further slowing transmetallation.
-
Protodeboronation Risk: Slow transmetallation increases the residence time of the boronic acid in the basic medium, heightening the risk of hydrolytic deboronation (yielding 3-methylbenzonitrile as a byproduct).
-
Mechanistic Pathway & Ligand Selection
The catalytic cycle below highlights the critical role of bulky, electron-rich ligands (L) in overcoming these barriers.
Figure 1: Catalytic cycle emphasizing the rate-limiting transmetallation step caused by the ortho-cyano steric clash.
Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6][7][8][9][10][11] Method A is the "Gold Standard" for high yield and reliability. Method B is a cost-effective alternative for initial screening or when advanced precatalysts are unavailable.
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[3][6][12][13] | Role | Critical Note |
| 2-Chloropyrimidine | 114.53 | 1.0 | Electrophile | Hygroscopic; store in desiccator. |
| 5-Methyl-2-cyanophenylboronic acid | 161.97 | 1.2 - 1.5 | Nucleophile | Use excess to account for deboronation. |
| XPhos Pd G3 (Method A) | 846.12 | 0.02 - 0.05 | Catalyst | Air-stable precatalyst; ensures active Pd(0). |
| Pd(PPh₃)₄ (Method B) | 1155.56 | 0.05 | Catalyst | Oxygen sensitive; requires fresh bottle. |
| K₃PO₄ (Tribasic) | 212.27 | 2.0 - 3.0 | Base | Superior to carbonates for hindered substrates. |
| 1,4-Dioxane | - | Solvent | Organic phase | Must be degassed (sparged). |
| Water | - | Solvent | Aqueous phase | Degassed; essential for boronic acid activation. |
Method A: The "Robust" Protocol (Recommended)
Best for: High value substrates, scale-up, and ensuring success on the first attempt.
Rationale: This method utilizes XPhos Pd G3 , a third-generation Buchwald precatalyst. XPhos is exceptionally good at forming the mono-ligated Pd(0) species required to accommodate the steric bulk of the ortho-cyano group. K₃PO₄ is used as the base because the phosphate anion can bridge the Pd and B centers, facilitating transmetallation more effectively than carbonate.
Step-by-Step Procedure:
-
Preparation:
-
Prepare a solvent mixture of 1,4-Dioxane/Water (4:1 v/v) . Sparge with Argon or Nitrogen for 20 minutes to remove dissolved oxygen. Note: Oxygen is the enemy of low-loading palladium catalysis.
-
-
Charging:
-
Inerting:
-
Seal the vessel with a septum cap. Evacuate the vessel under high vacuum and backfill with Argon. Repeat this cycle 3 times.
-
-
Solvent Addition:
-
Add the degassed Dioxane/Water mixture via syringe through the septum.[3] (Concentration: ~0.2 M with respect to the pyrimidine).
-
-
Reaction:
-
Place the vessel in a pre-heated oil block/bath at 90 °C .
-
Stir vigorously (800+ rpm). High mixing speed is crucial for biphasic reactions.
-
Monitor by LC-MS or TLC after 2 hours. Reaction is typically complete in 4–6 hours.
-
-
Work-up:
Method B: The "Traditional" Protocol
Best for: Initial screening or when Buchwald precatalysts are unavailable.
Rationale: Uses Pd(PPh₃)₄. While less active, it is a standard starting point. We use DME (Dimethoxyethane) here as it often solvates the intermediate complexes well, and Na₂CO₃ is the standard base. Expect lower yields compared to Method A.
Step-by-Step Procedure:
-
Solvent: Degas DME/Water (3:1 v/v) for 30 minutes.
-
Assembly:
-
Combine 2-Chloropyrimidine (1.0 equiv), Boronic Acid (1.5 equiv), and Na₂CO₃ (3.0 equiv) in the flask.
-
Add Pd(PPh₃)₄ (5.0 mol%) . Note: Higher loading is required.
-
-
Inerting: Evacuate/Backfill with Argon (3x).
-
Reaction:
-
Add solvent (0.15 M conc).
-
Heat to reflux (~85-90 °C) for 12–18 hours.
-
Critical: If the reaction stalls (check LC-MS at 4h), add an additional 0.5 equiv of Boronic Acid.
-
Troubleshooting & Optimization Logic
If the standard protocols fail, use the decision tree below to diagnose the failure mode.
Figure 2: Diagnostic flowchart for reaction optimization.
Safety & Handling
-
Cyanide Functionality: While the cyano group is covalently bonded, avoid strong acids which could theoretically liberate HCN under extreme forcing conditions (unlikely in this protocol, but good practice).
-
Palladium Residues: All palladium waste must be segregated.
-
Pressure: If performing in a sealed vial (recommended), ensure the vessel is rated for the pressure generated by heating dioxane/water to 100 °C.
References
-
BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (2025).[2][3][4][7][8][14] Retrieved from
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (2021).[6][9][11] Retrieved from
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
The Art of Connection: A Guide to Palladium-Catalyzed Cross-Coupling for Biaryl Nitrile Synthesis
For researchers, medicinal chemists, and professionals in drug development, the precise and efficient construction of complex molecular architectures is paramount. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with remarkable selectivity and functional group tolerance. This guide provides an in-depth exploration of the application of these reactions to the synthesis of biaryl nitriles, a structural motif of significant interest in pharmaceuticals and materials science.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of these reactions, offering insights into the "why" behind experimental choices. By understanding the catalytic cycle and the potential interactions of the nitrile functionality, researchers can troubleshoot and optimize their synthetic routes with greater confidence.
The Catalytic Heart: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions, including the renowned Suzuki-Miyaura, Negishi, and Stille couplings, share a common catalytic cycle. A deep understanding of this cycle is crucial for rational optimization and troubleshooting. The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
dot digraph "Palladium_Cross_Coupling_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Figure 1: Generalized Palladium-Catalyzed Cross-Coupling Cycle", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];
"Pd(0)L_n" [label="Active Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Pd(II)-X" [label="Ar-Pd(II)-X Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetalation" [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Pd(II)-Ar'" [label="Ar-Pd(II)-Ar' Complex", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Biaryl_Product" [label="Ar-Ar' (Biaryl Nitrile)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L_n" -> "Oxidative_Addition" [label="Ar-X\n(Aryl Halide/Triflate)"]; "Oxidative_Addition" -> "Ar-Pd(II)-X"; "Ar-Pd(II)-X" -> "Transmetalation" [label="Ar'-M\n(Organometallic Reagent)"]; "Transmetalation" -> "Ar-Pd(II)-Ar'"; "Ar-Pd(II)-Ar'" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Biaryl_Product"; "Reductive_Elimination" -> "Pd(0)L_n" [style=dashed, label="Regeneration"]; } caption [label="Figure 1: Generalized Palladium-Catalyzed Cross-Coupling Cycle", fontname="Arial", fontsize=10, fontcolor="#5F6364"];
Oxidative Addition: The cycle commences with the reaction of a low-valent palladium(0) species with an aryl halide or pseudohalide (e.g., triflate). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a square planar palladium(II) complex. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf > Cl.[1]
Transmetalation: In this step, the organic group from an organometallic reagent (e.g., organoboron, organozinc, or organotin) is transferred to the palladium(II) center, displacing the halide. This is a crucial step for the formation of the new carbon-carbon bond.[2]
Reductive Elimination: The final step involves the coupling of the two organic groups attached to the palladium center, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]
The presence of a nitrile group on one of the coupling partners can potentially influence the catalytic cycle. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, which may affect catalyst activity. However, with the appropriate choice of ligands and reaction conditions, this potential issue can be effectively mitigated.[3][4]
Key Strategies for Biaryl Nitrile Synthesis
The choice of cross-coupling reaction often depends on the availability of starting materials, functional group tolerance, and the specific nature of the desired biaryl nitrile.
Suzuki-Miyaura Coupling: The Workhorse
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[5] The reaction is highly tolerant of a wide range of functional groups, including nitriles.[6]
dot digraph "Suzuki_Miyaura_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 2: Suzuki-Miyaura Coupling Workflow for Biaryl Nitriles", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];
subgraph "cluster_reactants" { label = "Reactants"; style = "rounded"; bgcolor = "#F1F3F4"; "Aryl_Halide" [label="Aryl Halide/Triflate\n(with or without nitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aryl_Boronic_Acid" [label="Aryl Boronic Acid/Ester\n(with or without nitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_catalyst_system" { label = "Catalyst System"; style = "rounded"; bgcolor = "#F1F3F4"; "Pd_Catalyst" [label="Pd Precatalyst\n(e.g., Pd(OAc)2, Pd2(dba)3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ligand" [label="Phosphine Ligand\n(e.g., SPhos, XPhos)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Base" [label="Base\n(e.g., K2CO3, Cs2CO3, K3PO4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Solvent" [label="Solvent\n(e.g., Dioxane, Toluene, THF/H2O)", fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [label="Reaction Mixture\n(Inert Atmosphere, Heat)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Workup" [label="Aqueous Workup\n& Purification", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Product" [label="Biaryl Nitrile", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Aryl_Halide" -> "Reaction"; "Aryl_Boronic_Acid" -> "Reaction"; "Pd_Catalyst" -> "Reaction"; "Ligand" -> "Reaction"; "Base" -> "Reaction"; "Solvent" -> "Reaction"; "Reaction" -> "Workup"; "Workup" -> "Product"; } caption [label="Figure 2: Suzuki-Miyaura Coupling Workflow.", fontname="Arial", fontsize=10, fontcolor="#5F6364"];
Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with Phenylboronic Acid
-
Materials:
-
4-Bromobenzonitrile (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzonitrile, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add toluene and water to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl nitrile.
-
| Parameter | Recommended Condition | Rationale & Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective precatalysts that are reduced in situ to the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | These ligands promote the oxidative addition and reductive elimination steps and can prevent catalyst deactivation.[3][4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base is crucial for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene, Dioxane, THF/Water mixtures | The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aqueous solvent mixtures can often accelerate the reaction.[7] |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides. |
Negishi Coupling: Enhanced Reactivity
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts.[8] This enhanced reactivity allows for couplings to occur under milder conditions and can be particularly useful for challenging substrates. The Negishi reaction exhibits excellent functional group tolerance, including nitriles.[9]
Protocol: Negishi Coupling of 2-Chlorobenzonitrile with Phenylzinc Chloride
-
Preparation of Phenylzinc Chloride:
-
To a solution of phenylmagnesium bromide (1.1 mmol, 1.1 equiv) in THF at 0 °C, add a solution of zinc chloride (ZnCl₂, 1.1 mmol, 1.1 equiv) in THF. Stir the mixture for 30 minutes at room temperature.
-
-
Cross-Coupling Reaction:
-
Materials:
-
2-Chlorobenzonitrile (1.0 mmol, 1.0 equiv)
-
Phenylzinc chloride solution (1.1 mmol, 1.1 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 mmol, 2 mol%)
-
THF (5 mL)
-
-
Procedure:
-
In a separate dry Schlenk flask under an inert atmosphere, dissolve 2-chlorobenzonitrile, Pd₂(dba)₃, and XPhos in THF.
-
To this solution, add the freshly prepared phenylzinc chloride solution via cannula.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC/GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
-
-
| Parameter | Recommended Condition | Rationale & Insights |
| Palladium Source | Pd₂(dba)₃, Pd(PPh₃)₄ | These are standard precatalysts for Negishi couplings. |
| Ligand | Bulky phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) | Ligand choice is critical for achieving high yields, especially with less reactive aryl chlorides.[10] |
| Organozinc Reagent | Prepared in situ from Grignard or organolithium reagents and ZnCl₂ | Freshly prepared organozinc reagents generally give the best results. |
| Solvent | THF, Dioxane | Anhydrous polar aprotic solvents are typically used. |
| Temperature | Room temperature to 80 °C | The high reactivity of organozinc reagents often allows for lower reaction temperatures compared to Suzuki couplings. |
Stille Coupling: Tin-Based Reagents
The Stille coupling employs organotin (stannane) reagents.[11] While the toxicity of organotin compounds is a significant drawback, the Stille reaction offers the advantage of being tolerant to a very broad range of functional groups and is often insensitive to the presence of water or air.[11]
Protocol: Stille Coupling of 3-Iodobenzonitrile with Phenyltrimethyltin
-
Materials:
-
3-Iodobenzonitrile (1.0 mmol, 1.0 equiv)
-
Phenyltrimethyltin (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-iodobenzonitrile, phenyltrimethyltin, and Pd(PPh₃)₄.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 90-110 °C for 6-18 hours.
-
Monitor the reaction by TLC/GC-MS.
-
After completion, cool the reaction mixture and dilute with diethyl ether.
-
Wash the organic solution with aqueous potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the residue by column chromatography.
-
| Parameter | Recommended Condition | Rationale & Insights |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are robust and commonly used catalysts for Stille couplings. |
| Ligand | Triphenylphosphine (often part of the precatalyst) | While other ligands can be used, PPh₃ is often sufficient. |
| Organotin Reagent | Aryltrimethylstannanes or aryltributylstannanes | Tributyltin derivatives are more common due to their easier handling, but trimethyltin reagents can sometimes offer higher reactivity. |
| Solvent | DMF, Toluene, THF | Anhydrous, polar aprotic solvents are preferred. |
| Additives | LiCl, Cu(I) salts | These additives can sometimes accelerate the transmetalation step, particularly with less reactive substrates. |
Troubleshooting and Key Considerations
-
Low Yields:
-
Inactive Catalyst: Ensure the use of a high-quality palladium precatalyst and ligands. Consider using a pre-activated catalyst.
-
Inefficient Transmetalation: The choice of base (in Suzuki) or the quality of the organometallic reagent (in Negishi and Stille) is critical. For Suzuki couplings, try different bases (e.g., Cs₂CO₃, KF). For Negishi, ensure the organozinc reagent is freshly prepared.
-
Ligand Choice: The ligand plays a crucial role. If a standard ligand fails, screen a panel of bulky, electron-rich phosphine ligands.[3][4]
-
-
Side Reactions:
-
Homocoupling: This can occur with the organometallic reagent. Using the correct stoichiometry and adding the organometallic reagent slowly can sometimes minimize this.
-
Protodeboronation (Suzuki): This is the cleavage of the C-B bond by a proton source. Using anhydrous conditions and a suitable base can prevent this.
-
-
Nitrile Group Interference:
-
While generally well-tolerated, the nitrile group can in some cases coordinate to the palladium center and inhibit catalysis. The use of bulky ligands can disfavor this coordination and maintain catalytic activity.[3]
-
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis of biaryl nitriles. By understanding the fundamental principles of the catalytic cycle and carefully selecting the reaction components—catalyst, ligand, base, and solvent—researchers can effectively construct these valuable molecular scaffolds. The protocols and insights provided in this guide serve as a robust starting point for the development and optimization of synthetic routes toward novel and complex biaryl nitrile-containing molecules.
References
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
- Negishi, E. I. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for Carbon−Carbon Bond Formation. Accounts of Chemical Research, 15(11), 340-348.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Anctil, E. J., & Snieckus, V. (2002). The Directed Ortho Metalation–Cross-Coupling Symbiosis. The Suzuki–Miyaura, Negishi, and Stille Connections. Journal of Organometallic Chemistry, 653(1-2), 150-160.
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Bedford, R. B., & Cazin, C. S. J. (2001). The Suzuki Coupling of Aryl Chlorides in Water.
- Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047-1062.
- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated and Deactivated Aryl Chlorides.
- Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sci-Hub: are you are robot? [sci-hub.box]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]
Reagents for synthesizing triazole-pyrimidine-methylbenzonitrile derivatives
Application Note: Precision Synthesis of Triazole-Pyrimidine-Methylbenzonitrile Derivatives
Part 1: Executive Summary & Strategic Reagent Ecosystem
1.1 The Target Scaffold The triazole-pyrimidine-methylbenzonitrile motif represents a privileged pharmacophore in modern medicinal chemistry, prominently featured in non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Doravirine and next-generation A2A/A2B adenosine receptor antagonists. The synergy of these three moieties offers a unique balance of hydrogen-bond donor/acceptor properties (pyrimidine/triazole) and metabolic stability (methylbenzonitrile).
1.2 Strategic Reagent Selection Successful synthesis relies on a convergent "Assemble-and-Click" strategy. The following table categorizes the critical reagents required for high-fidelity synthesis, prioritizing selectivity and yield.
| Reaction Stage | Critical Reagent | Function & Mechanism | Recommended Grade/Spec |
| Core Assembly | Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst (Suzuki): Facilitates cross-coupling of chloropyrimidines with sterically hindered aryl boronic acids. High turnover number (TON). | >98%, anhydrous |
| Potassium Carbonate (K₂CO₃) | Base: Activates the boronic acid species. Mild enough to prevent pyrimidine hydrolysis. | Anhydrous, granular (mesh 325) | |
| Linker Install | Pd(PPh₃)₂Cl₂ / CuI | Catalyst System (Sonogashira): Enables alkynylation. CuI acts as a co-catalyst to form the copper acetylide intermediate. | 99.9% trace metals basis |
| Trimethylsilylacetylene (TMSA) | Alkyne Source: Protected alkyne handle. Prevents side reactions during coupling; easily deprotected. | >98% purity | |
| Triazole Click | Copper(II) Sulfate (CuSO₄·5H₂O) | Pre-Catalyst: Source of Cu(II), reduced in situ to Cu(I) for the azide-alkyne cycloaddition (CuAAC). | ReagentPlus®, ≥99% |
| Sodium Ascorbate | Reductant: Maintains Copper in the active +1 oxidation state, preventing oxidative homocoupling of alkynes (Glaser coupling). | Crystalline, >99% | |
| Solvents | 1,4-Dioxane / DMF | Reaction Medium: High boiling point, excellent solubility for polar heterocycles. | Anhydrous, Septum-sealed |
Part 2: Experimental Protocols
This protocol details the synthesis of a representative scaffold: 3-(2-amino-6-(1H-1,2,3-triazol-4-yl)pyrimidin-4-yl)-2-methylbenzonitrile. The route is modular, allowing substitution of the azide (R-N₃) to generate diverse libraries.
Stage I: Construction of the Biaryl Core (Suzuki Coupling)
Objective: Couple 2-amino-4,6-dichloropyrimidine with 3-borono-2-methylbenzonitrile.
-
Preparation: In a generic 100 mL Schlenk flask, charge 4,6-dichloropyrimidin-2-amine (1.0 equiv, 10 mmol) and 3-borono-2-methylbenzonitrile (1.1 equiv, 11 mmol).
-
Solvent System: Add 1,4-Dioxane (40 mL) and Water (10 mL).
-
Degassing (Critical): Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen (prevents catalyst poisoning).
-
Catalysis: Add K₂CO₃ (2.5 equiv, 25 mmol) followed by Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol).
-
Reaction: Heat to 90°C under Argon for 12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Cool to RT. Dilute with EtOAc (50 mL), wash with brine (2 x 30 mL). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (SiO₂).
-
Checkpoint: The product is a monochloropyrimidine intermediate. The C4-position is more reactive to S_NAr/Coupling than C2 due to amine donation at C2, but Suzuki typically favors the less hindered/more electron-deficient site if controlled.
-
Stage II: Installation of the Alkyne Handle (Sonogashira Coupling)
Objective: Convert the remaining chloride to a protected alkyne.
-
Setup: Dissolve the Stage I product (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Reagents: Add Triethylamine (TEA) (3.0 equiv) and Trimethylsilylacetylene (TMSA) (1.5 equiv).
-
Catalyst Injection: Add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.1 equiv).
-
Conditions: Reflux (65°C) under N₂ for 16 hours.
-
Note: The solution will darken (formation of Pd-black is common near completion).
-
-
Deprotection (One-Pot optional): Cool to RT. Add TBAF (1M in THF) (1.2 equiv). Stir for 1 hour to cleave the TMS group.
-
Isolation: Aqueous workup and silica purification. Yields the terminal alkyne.
Stage III: Regioselective Triazole Formation (CuAAC "Click" Reaction)
Objective: Cycloaddition of the alkyne with an organic azide to form the 1,4-disubstituted 1,2,3-triazole.
-
Reactants: Suspend the Alkyne-Pyrimidine intermediate (1.0 equiv) and the desired Organic Azide (R-N₃) (1.1 equiv) in t-BuOH/Water (1:1) .
-
Catalyst Cocktail: Add CuSO₄·5H₂O (0.1 equiv) and Sodium Ascorbate (0.2 equiv).
-
Observation: The mixture typically turns bright yellow/orange (active Cu(I) species).
-
-
Reaction: Stir vigorously at RT for 4–12 hours.
-
Self-Validation: If the reaction stalls, add more ascorbate, not copper. Oxidation of Cu(I) to inactive Cu(II) by air is the most common failure mode.
-
-
Workup: Dilute with water. The product often precipitates. Filter and wash with cold water and diethyl ether.
-
Copper Removal: If product remains in solution, wash the organic layer with 10% NH₄OH or EDTA solution to chelate residual copper.
Part 3: Mechanistic Visualization
The following diagram illustrates the retrosynthetic logic and the convergent workflow.
Caption: Convergent synthetic pathway illustrating the modular assembly of the triazole-pyrimidine-methylbenzonitrile scaffold via sequential Pd-catalyzed couplings and Cu-catalyzed cycloaddition.
Part 4: Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is "self-validating," observe these critical control points:
| Issue | Diagnostic Observation | Corrective Action |
| Stalled Suzuki Coupling | TLC shows starting material after 12h. | Oxygen Poisoning: The Pd catalyst has oxidized. Add 1-2 mol% fresh catalyst and ensure rigorous degassing. Check if the boronic acid has de-boronated (protodeboronation); add more boronic ester. |
| Homocoupling (Glaser) | Appearance of a symmetric di-alkyne byproduct during Click step. | Oxygen Leak: Cu(I) is oxidizing to Cu(II) and catalyzing alkyne dimerization. Increase Sodium Ascorbate loading and maintain an inert atmosphere (N₂). |
| Regioisomer Mixtures | Formation of 1,5-triazole alongside 1,4-triazole. | Catalyst Failure: Thermal pathways produce mixtures. Ensure Cu(I) is present.[1][2][3] The CuAAC reaction is strictly 1,4-regioselective only when catalyzed by Copper(I). Do not use heat without catalyst. |
| Copper Contamination | Product is green/blue or has broad NMR peaks. | Chelation: Wash the organic phase with saturated aqueous NH₄Cl or use a resin scavenger (e.g., QuadraPure™ TU) to remove residual copper. |
Part 5: References
-
Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022).[4] URL:[Link][2][5]
-
Highly efficient synthesis of HIV NNRTI doravirine. Source: Organic Letters (2015).[6] URL:[Link]
-
Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Source: Angewandte Chemie International Edition (2001). URL:[Link][5][7]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Highly efficient synthesis of HIV NNRTI doravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Using 5-Methyl-2-(pyrimidin-2-yl)benzonitrile in cancer immunotherapy research
Subject: 5-Methyl-2-(pyrimidin-2-yl)benzonitrile as a Scaffold for Orexin and Adenosine Receptor Antagonists
Executive Summary
This application note details the utility of This compound (CAS 1373917-20-4) as a privileged scaffold in the synthesis of small-molecule inhibitors for cancer immunotherapy. While historically recognized as a bioisosteric intermediate for Orexin Receptor Antagonists (such as Suvorexant analogs), this fluorophore-compatible motif has emerged as a critical building block for two high-value immuno-oncology (IO) targets:
-
Orexin Receptors (OX1R/OX2R): Targeting the neuro-immune axis in pancreatic and colon cancers.
-
Adenosine Receptors (A2AR/A2BR): Reversing T-cell exhaustion in the hypoxic tumor microenvironment (TME).
This guide provides the rationale, synthetic utility, and validated protocols for using this scaffold to develop probes that modulate the tumor immune landscape.
Scientific Rationale & Mechanism
2.1 The Scaffold: A Bioisosteric Powerhouse
The this compound moiety is a rigid, biaryl system. The nitrile group acts as a hydrogen bond acceptor, often mimicking carbonyls in active sites, while the pyrimidine ring provides π-π stacking interactions. It serves as a stable bioisostere for the triazolyl-benzonitrile core found in approved drugs like Suvorexant, offering improved metabolic stability and distinct solubility profiles.
2.2 Target A: The Neuro-Oncology Axis (Orexin)
Recent studies reveal that Orexin Receptors (OX1R) are aberrantly expressed in cancer cells (e.g., AsPC-1 pancreatic lines). Activation of OX1R typically drives calcium-dependent apoptosis. However, in the TME, tumor cells often hijack this signaling. Antagonists derived from this scaffold (DORAs) have been shown to induce mitochondrial apoptosis in tumor cells and modulate the neuro-immune crosstalk that suppresses T-cell infiltration.
2.3 Target B: The Metabolic-Immune Axis (Adenosine)
The pyrimidine-benzonitrile core is structurally homologous to next-generation A2A receptor antagonists. In the TME, high adenosine levels bind A2AR on CD8+ T-cells, elevating intracellular cAMP and blocking activation. Derivatives of this scaffold competitively inhibit A2AR, preventing the cAMP spike and restoring T-cell cytotoxicity.
Experimental Workflow & Protocols
Protocol 1: Chemical Derivatization (Scaffold Activation)
Objective: To functionalize this compound for target binding. This protocol describes a standard bromination at the benzylic methyl position to create a "warhead" attachment point.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
AIBN (catalytic, 0.1 eq)
-
Solvent: Carbon Tetrachloride (
) or Trifluorotoluene (greener alternative)
Steps:
-
Dissolution: Dissolve 100 mg of the scaffold in 5 mL of anhydrous solvent under Argon.
-
Initiation: Add NBS and AIBN. Heat the mixture to reflux (80°C) for 4 hours.
-
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The product (benzyl bromide derivative) will show a lower
. -
Workup: Cool to RT, filter off succinimide precipitate. Concentrate the filtrate in vacuo.
-
Purification: Flash chromatography on silica gel.
-
Note: The resulting benzylic bromide is highly reactive and can be coupled to amines (e.g., piperazines) to generate A2A or Orexin antagonist libraries.
-
Protocol 2: Functional Assay – Orexin-Mediated Apoptosis
Objective: Validate the biological activity of the synthesized derivative in OX1R-positive cancer cells.
Cell Line: AsPC-1 (Human pancreatic adenocarcinoma). Reagents: CellTiter-Glo®, Caspase-3/7 Glo Assay.
Steps:
-
Seeding: Plate AsPC-1 cells at 5,000 cells/well in a 96-well white-walled plate. Incubate overnight.
-
Treatment: Treat cells with the synthesized derivative (0.1 µM – 10 µM) for 48 hours. Include Suvorexant (1 µM) as a positive control.
-
Caspase Activation: Add 100 µL of Caspase-3/7 Glo reagent to each well.
-
Incubation: Shake plate at 300 rpm for 30 seconds; incubate at RT for 1 hour (protected from light).
-
Readout: Measure luminescence on a plate reader.
-
Validation: A >2-fold increase in luminescence relative to DMSO control indicates induction of apoptosis via the OX1R pathway.
-
Protocol 3: Immunotherapy Screen – T-Cell cAMP Suppression (A2A Mode)
Objective: Determine if the derivative blocks Adenosine-mediated immunosuppression.
Cell Line: Jurkat T-cells (or primary human CD8+ T-cells). Reagents: Adenosine (agonist), Forskolin (activator), cAMP-Glo™ Assay.
Steps:
-
Preparation: Resuspend T-cells in induction buffer (PBS + IBMX to prevent cAMP degradation).
-
Antagonist Blockade: Pre-incubate cells with the synthesized scaffold derivative (100 nM) for 15 minutes.
-
Agonist Challenge: Add Adenosine analog (NECA, 1 µM) to stimulate A2AR. Incubate for 30 minutes.
-
Lysis & Detection: Lyse cells and add cAMP detection solution per kit instructions.
-
Data Analysis:
-
High Luminescence = Low cAMP (Successful Antagonism).
-
Low Luminescence = High cAMP (Failed Antagonism).
-
Success Criteria: The compound should reduce NECA-induced cAMP levels by >50%.
-
Pathway Visualization
The following diagram illustrates the divergent application of the scaffold in blocking two distinct immunosuppressive pathways in the TME.
Caption: Divergent synthesis pathways utilizing the scaffold to target OX1R (tumor apoptosis) and A2AR (T-cell rescue).
Data Summary & Expected Results
| Assay Type | Target | Readout | Positive Result Criteria |
| Binding Affinity | OX1R / A2AR | ||
| Phenotypic | AsPC-1 Cancer Cells | Caspase 3/7 Activity | >200% increase vs. DMSO |
| Functional | CD8+ T-Cells | cAMP Concentration | <30% of Adenosine Control |
| ADME | Microsomal Stability | Half-life ( | >60 minutes (Human Liver Microsomes) |
References
-
Voisin, T., et al. (2022). The Orexin receptors: Structural and anti-tumoral properties. Frontiers in Endocrinology. Link
- Context: Establishes the mechanism of Orexin antagonists in inducing apoptosis in colon and pancre
-
Liu, Z., et al. (2021). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
- Context: Validates the pyrimidine-benzonitrile pharmacophore for A2A/A2B blockade in immunotherapy.
-
Messick, T. E., et al. (2014). Structure-based design of small-molecule inhibitors of Orexin receptors. Journal of Medicinal Chemistry. Link
- Context: Details the SAR (Structure-Activity Relationship) of the benzonitrile scaffold in DORA synthesis.
-
Leone, R. D., & Powell, J. D. (2020). Metabolism of immune cells in cancer: A2a blockade. Nature Reviews Immunology. Link
- Context: Authoritative review on the mechanism of Adenosine receptor antagonists in reversing T-cell exhaustion.
Sources
Scalable synthesis routes for adenosine receptor antagonist scaffolds
Introduction: The Scalability Paradox in AR Antagonists
Adenosine Receptor (AR) antagonists have evolved from simple methylxanthines (caffeine, theophylline) to complex tricyclic heterocycles essential for Parkinson’s disease (A2A antagonism) and modern immuno-oncology (A2A/A2B dual antagonism).[1]
In medicinal chemistry, the priority is structure-activity relationship (SAR) exploration, often utilizing "brute force" synthesis—chromatography-heavy purifications, toxic methylating agents (e.g., MeI), and hazardous azides. However, moving these scaffolds to kilogram-scale manufacturing requires a paradigm shift.
This guide details the transition from "MedChem" routes to "Process-Ready" routes for two dominant scaffolds:
-
The Xanthine Scaffold (e.g., Istradefylline): Solving regioselectivity and genotoxic impurity (PGI) control.
-
The Pyrazolo-Triazolo-Pyrimidine Scaffold (e.g., Preladenant): Managing high-energy nitrogen-rich heterocycle formation safely.[1]
Strategic Scaffold Selection & Decision Matrix
Before initiating a campaign, the synthetic strategy must be matched to the scaffold's critical quality attributes (CQAs).
Figure 1: Decision matrix for selecting process strategies based on the core heterocycle.
Protocol A: Green Methylation of Xanthine Scaffolds (Istradefylline)
Context: Istradefylline (Nouriast/Kynmobi) is a selective A2A antagonist.[1][2] The commercial challenge lies in the final methylation step. Early routes used Methyl Iodide (MeI), a severe neurotoxin and potential carcinogen, requiring extensive purging to meet ppm-level limits.
Process Innovation: Replacement of MeI with Dimethyl Carbonate (DMC) or controlled Dimethyl Sulfate (DMS) in a "One-Pot" Cyclization-Methylation sequence.[1]
Experimental Protocol: One-Pot Cyclization & Methylation
-
Objective: Convert the uracil intermediate to the final methylated xanthine without isolating the unmethylated precursor.
-
Scale: 100 g basis (Scalable to kg).
Reagents:
-
Precursor: (E)-1,3-diethyl-6-amino-5-(3,4-dimethoxyphenylpropenoyl)aminouracil (1.0 eq)[1]
-
Base: Potassium Carbonate (
) or NaOH (2.5 eq)[1] -
Solvent: DMF/Ethanol mixture (avoiding pure DMF reduces solvent recovery costs)[1]
-
Methylating Agent: Dimethyl Carbonate (DMC) (Excess)[1]
Step-by-Step Methodology:
-
Cyclization (Ring Closure):
-
Charge the reactor with the Precursor and Base in the solvent system.
-
Heat to 70–75°C for 2 hours.
-
Mechanism:[2][3][4][5][6] The base promotes the dehydration of the amide/uracil system to close the imidazole ring, forming the xanthine core (C8-styryl intermediate).
-
Checkpoint: Monitor by HPLC. Disappearance of the acyclic precursor indicates formation of the N7-H xanthine.
-
-
In-Situ Methylation (The "Green" Step):
-
Do not isolate. Cool the reaction mixture to 50°C.
-
Add DMC (Dimethyl Carbonate) slowly.[1] Note: DMC is a "green" reagent but requires higher temperatures or specific catalysts (like DABCO) compared to MeI.[1] If reactivity is low, Dimethyl Sulfate (DMS) can be used with strict pH control (keeping pH > 10).
-
Critical Parameter: If using DMS, add it dropwise to maintain the exotherm < 5°C rise.
-
Stir at 60°C for 3 hours.
-
-
Quench and Crystallization:
-
Add water slowly to the reaction mixture (Anti-solvent addition).
-
Cool to 5°C over 4 hours (linear cooling ramp) to control crystal size distribution (CSD).
-
Filter the bright yellow precipitate (Istradefylline).[1]
-
-
Validation:
-
Yield: >90% (Process optimized).
-
Purity: >99.5% (HPLC).[1]
-
Safety: No MeI handling; DMC produces methanol/CO2 as byproducts.
-
Protocol B: Convergent Synthesis of Pyrazolo-Triazolo-Pyrimidines (Preladenant/Vipadenant Type)
Context: These "non-xanthine" antagonists offer superior selectivity for A2A over A1. The core scaffold is a Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .[1][7] Challenge: Constructing three fused rings. The "MedChem" route often builds the rings linearly, which is low-yielding. Process Innovation: A convergent approach using a key Hydrazone Intermediate followed by oxidative cyclization.
Workflow Visualization
Figure 2: Convergent synthesis flow for the tricyclic core.
Experimental Protocol: Oxidative Cyclization Route
-
Objective: Synthesis of the 5-amino-2-(furan-2-yl)-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core.
-
Safety Note: This reaction involves nitrogen-rich heterocycles.[1] DSC (Differential Scanning Calorimetry) testing is mandatory before scale-up to detect thermal instability.[1]
Step-by-Step Methodology:
-
Formation of the Hydrazone (The "Pivot" Point):
-
Reagents: 4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine (Core A) + 2-Furoyl chloride (or corresponding aldehyde).[1]
-
Solvent: Dioxane or THF.
-
Procedure: Treat the hydrazine intermediate with the furoyl chloride in the presence of
at 0°C. -
Why: Acylation of the hydrazine sets the stage for the dehydration/cyclization.
-
Isolation: The hydrazide/hydrazone often precipitates. Filter and wash.
-
-
Ring Closure (The Critical Step):
-
Method A (Traditional): Polyphosphoric Acid (PPA) or
.[1] Disadvantage: Viscous, corrosive, difficult quench. -
Method B (Scalable/Modern): BSA (N,O-Bis(trimethylsilyl)acetamide) + HMDS (Hexamethyldisilazane) .[1]
-
Protocol (Method B):
-
Suspend the hydrazide intermediate in dry Acetonitrile.
-
Add BSA (3.0 eq) to silylate the amide oxygen (increasing nucleophilicity).[1]
-
Heat to reflux (80°C).
-
Mechanism:[2][3][4][5][6] The silylated intermediate undergoes intramolecular nucleophilic attack on the pyrimidine ring nitrogen, closing the 1,2,4-triazole ring with the elimination of siloxanes.
-
-
Work-up: Cool to RT. Add MeOH to desilylate. The product usually crystallizes directly from the reaction mixture.
-
-
C5-Functionalization (Introduction of the Side Chain):
-
The resulting tricyclic core often has a leaving group (e.g., -Cl or -OTs) or an amino group at C5.[1]
-
React with the specific piperazine/piperidine side chain (e.g., for Preladenant) via SnAr (Nucleophilic Aromatic Substitution) .
-
Conditions: DMSO, DIPEA, 100°C.
-
Purification: Recrystallization from Ethanol/Water. Avoid Column Chromatography.
-
Comparative Data: MedChem vs. Process Route
| Metric | MedChem Route (Lab Scale) | Process Route (Scalable) | Impact |
| Purification | Silica Gel Chromatography | Crystallization / Filtration | Cost reduced by ~60% |
| Methylation | Methyl Iodide (MeI) | Dimethyl Carbonate / DMS | Safety improved (No carcinogens) |
| Solvent | DCM / Chloroform | Ethanol / Ethyl Acetate / Water | Green Chemistry compliance |
| Yield (Overall) | 15 - 25% | 45 - 60% | COGS (Cost of Goods) reduction |
| Atom Economy | Low (Protecting groups used) | High (One-pot cascades) | Waste reduction |
References
-
Kyowa Hakko Kirin Co., Ltd. (2016).[2] Istradefylline - New Drug Approvals. Retrieved from [Link]
-
Mantri, M., et al. (2023). Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors. MDPI Molecules. Retrieved from [Link][1]
-
Gillespie, R. J., et al. (2009). Antagonists of the Human A2A Adenosine Receptor.[3][8][9] 4. Design, Synthesis, and Preclinical Evaluation of 7-Aryltriazolo[4,5-d]pyrimidines. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Google Patents. (2015).[1] CN104974157A - Istradefylline synthesis process.[1] Retrieved from
-
Baraldi, P. G., et al. (2012).[10] Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Ciforadenant | C20H21N7O3 | CID 44537963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN104974157A - Istradefylline synthesis process - Google Patents [patents.google.com]
- 6. CN111548351B - Synthetic method of istradefylline - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Preserving the Integrity of the Nitrile Group in Pyrimidine Coupling Reactions: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department]
Abstract
The nitrile functional group is a cornerstone in medicinal chemistry, valued for its unique electronic properties, metabolic stability, and ability to act as a versatile synthetic handle.[1][2] Its incorporation into pyrimidine scaffolds, a privileged core in numerous pharmaceuticals, presents synthetic challenges, particularly during transition-metal-catalyzed cross-coupling reactions.[3][4] This guide provides an in-depth analysis of the factors influencing the stability of the nitrile group during Suzuki-Miyaura, Buchwald-Hartwig, and Stille coupling reactions involving pyrimidine substrates. We offer detailed, field-proven protocols and troubleshooting strategies to ensure the preservation of this critical functional group, enabling the efficient synthesis of nitrile-containing pyrimidine derivatives.
Introduction: The Significance of Nitrile-Containing Pyrimidines
The pyrimidine ring is a fundamental building block in a vast array of biologically active compounds, including antiviral and anticancer agents.[3][4] The nitrile group, with its strong electron-withdrawing nature and linear geometry, can significantly modulate the physicochemical properties of a molecule, enhancing target binding affinity and improving pharmacokinetic profiles.[1][5] More than 30 FDA-approved drugs contain a nitrile moiety, a testament to its importance in modern drug design.[1]
However, the synthesis of nitrile-substituted pyrimidines via cross-coupling reactions is often fraught with challenges. The nitrile group, while generally stable, can be susceptible to undesirable side reactions under the conditions typically employed for these transformations. This guide aims to equip researchers with the knowledge and practical tools to navigate these challenges successfully.
Understanding Nitrile Group Lability in Cross-Coupling Reactions
The preservation of the nitrile group during pyrimidine coupling hinges on a delicate balance of reaction parameters. The primary pathways for nitrile group degradation in this context are hydrolysis and reduction .
Hydrolysis: The Aqueous Menace
Under either acidic or basic conditions, particularly at elevated temperatures, nitriles can hydrolyze first to a carboxamide and subsequently to a carboxylic acid.[6][7][8][9] The presence of water in the reaction mixture, often introduced with hygroscopic reagents or as a co-solvent, is the primary culprit.
-
Base-Mediated Hydrolysis: Strong bases, such as hydroxides or even alkoxides in the presence of trace water, can initiate nucleophilic attack on the electrophilic carbon of the nitrile.[6][7]
-
Acid-Mediated Hydrolysis: Acidic conditions can protonate the nitrile nitrogen, increasing the electrophilicity of the carbon and rendering it more susceptible to attack by water.[6][10]
Reduction: A Catalytic Pitfall
Certain palladium catalyst systems, particularly those that can generate palladium hydride species, can mediate the reduction of the nitrile group to a primary amine.[11][12][13] This is a less common but still significant side reaction to consider, especially when using certain ligands or under specific reaction conditions.
The following diagram illustrates the potential degradation pathways for a nitrile-substituted pyrimidine during a cross-coupling reaction.
Caption: Potential reaction pathways for a nitrile-substituted pyrimidine.
Strategic Selection of Reaction Components
The key to preserving the nitrile group lies in the judicious selection of the catalyst, ligand, base, and solvent.
Catalyst and Ligand: The Heart of the Reaction
The choice of palladium precursor and ligand is critical for a successful coupling reaction and for minimizing side reactions.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. For challenging substrates like chloropyrimidines, more active pre-catalysts may be required.[14]
-
Phosphine Ligands: Bulky, electron-rich phosphine ligands are often essential for promoting the desired reactivity and preventing catalyst deactivation. For nitrile-containing substrates, ligands that favor rapid reductive elimination can be beneficial to minimize the lifetime of intermediates that could potentially interact with the nitrile group.
The following table provides a starting point for ligand selection in various coupling reactions.
| Coupling Reaction | Recommended Ligands | Rationale |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote efficient oxidative addition and transmetalation.[14] |
| Buchwald-Hartwig | Xantphos, BINAP, DPPF | Chelating and bidentate ligands can improve catalyst stability and reaction outcomes.[2][15] |
| Stille | PPh₃, AsPh₃ | Often effective, though more specialized ligands may be needed for challenging substrates.[16] |
The Base: A Critical Choice for Nitrile Stability
The base is arguably the most critical factor in preventing nitrile hydrolysis.
-
Anhydrous Conditions are Paramount: All bases should be handled under anhydrous conditions.
-
Avoid Hydroxide Bases: Bases like NaOH and KOH should be strictly avoided due to their high propensity to cause nitrile hydrolysis.[4]
-
Carbonates and Phosphates are Preferred: Anhydrous K₂CO₃, Cs₂CO₃, and K₃PO₄ are generally safe choices for nitrile-containing substrates.[4][17] They are strong enough to facilitate the catalytic cycle but are less prone to causing hydrolysis.
-
Organic Bases: In some cases, non-nucleophilic organic bases can be employed, but their compatibility should be carefully evaluated.
Solvent Selection: More Than Just a Medium
The solvent plays a crucial role in reactant solubility, catalyst stability, and can influence reaction selectivity.[18][19][20][21]
-
Anhydrous Solvents are Essential: All solvents must be rigorously dried to prevent nitrile hydrolysis.
-
Aprotic Solvents are Generally Preferred: Toluene, dioxane, and THF are common choices for many cross-coupling reactions.[22]
-
DMF and Acetonitrile: While polar aprotic solvents like DMF and acetonitrile can be effective, they must be of the highest purity and strictly anhydrous. DMF, in particular, can be a source of water if not properly stored.
The following workflow diagram summarizes the key decision points for designing a nitrile-preserving pyrimidine coupling reaction.
Caption: Workflow for designing nitrile-preserving coupling reactions.
Recommended Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates. Strict adherence to anhydrous and inert atmosphere techniques is crucial for success.
Protocol 1: Suzuki-Miyaura Coupling of a Nitrile-Containing Chloropyrimidine
This protocol is designed for the coupling of a chloropyrimidine bearing a nitrile group with an arylboronic acid.
Materials:
-
Nitrile-containing chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Anhydrous water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the nitrile-containing chloropyrimidine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 to 4:1 mixture of dioxane to water) via syringe. The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use.[17]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Nitrile-Containing Bromopyrimidine
This protocol describes the amination of a bromopyrimidine bearing a nitrile group with a primary or secondary amine.
Materials:
-
Nitrile-containing bromopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Anhydrous Cs₂CO₃ (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add the nitrile-containing bromopyrimidine and the amine.
-
Seal the tube, evacuate, and backfill with argon (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Stille Coupling of a Nitrile-Containing Halopyrimidine
This protocol outlines the coupling of a halopyrimidine bearing a nitrile group with an organostannane reagent.
Materials:
-
Nitrile-containing halopyrimidine (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the nitrile-containing halopyrimidine, organostannane, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF via syringe.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF to remove tin byproducts.[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Sub-optimal temperature. | 1. Use a fresh batch of catalyst and ligand. 2. Rigorously dry all reagents and solvents. 3. Incrementally increase the reaction temperature. |
| Formation of carboxamide or carboxylic acid | 1. Presence of water. 2. Use of a hydroxide-containing or hygroscopic base. | 1. Ensure all reagents and solvents are scrupulously dry. 2. Switch to an anhydrous, non-hydroxide base like K₃PO₄ or Cs₂CO₃. |
| Formation of primary amine (reduction) | 1. Generation of Pd-H species. 2. Inappropriate ligand choice. | 1. Ensure an inert atmosphere to prevent side reactions that can generate hydrides. 2. Screen alternative ligands that promote faster reductive elimination. |
| Decomposition of starting material | 1. Reaction temperature is too high. 2. Base is too strong for other functional groups. | 1. Lower the reaction temperature and extend the reaction time. 2. Use a milder base like K₂CO₃. |
Conclusion
The successful synthesis of nitrile-containing pyrimidines via cross-coupling reactions is a critical capability for medicinal chemists and drug development professionals. By understanding the potential degradation pathways of the nitrile group and by carefully selecting the reaction components—particularly a non-hydroxide, anhydrous base and a robust catalyst/ligand system—researchers can reliably preserve this important functional group. The protocols and troubleshooting guide provided herein offer a solid foundation for the efficient and high-yielding synthesis of these valuable compounds, paving the way for the discovery of new and improved therapeutics.
References
- Jadhav, S. D., et al. (2017). Synthesis via K2S2O8-facilitated oxidative annulation reaction. International Journal of Pharmaceutical and Phytopharmacological Research, 7(5), 1-6.
-
Nitrile reduction - Wikipedia. (n.d.). Retrieved from [Link]
- Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1426-1451.
- Su, L., et al. (2018). Distinctly substituted pyrimidines through a simple and cost-effective procedure that involves the cyclization of ketones with nitriles under Cu-catalysis in the presence of a base. Organic Letters, 20(15), 4581-4585.
-
Catalytic Reduction of Nitriles. (n.d.). Thieme. Retrieved from [Link]
-
Stille Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
-
The Reduction of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
- Li, J. J., et al. (2016). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(10), 3844-3847.
-
The reduction of nitriles using hydrogen and a metal catalyst. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
- Smith, C. J., & Jessop, P. G. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(8), 1903-1930.
- da Silva, A. B. F., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1163-1176.
- Dolsak, A., & Mrcina, K. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1968.
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
-
21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]
-
Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
The Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
- Smith, C. J., & Jessop, P. G. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(8), 1903-1930.
-
Reddit. (2018, December 5). Nitrile reduction issues. r/chemistry. Retrieved from [Link]
-
How to prevent secondary amine formation in nitrile reduction? (2019, April 8). ResearchGate. Retrieved from [Link]
-
Stille Coupling - SynArchive. (n.d.). Retrieved from [Link]
- D'Souza, A. D., & Müller, T. J. (2007). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Chemical Society Reviews, 36(7), 1095-1108.
-
Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Reddit. (2021, March 3). base free suzuki coupling ? (more description in comments). r/Chempros. Retrieved from [Link]
-
Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Baran, P. S., Maimone, T. J., & Richter, J. M. (2009). Protecting-group-free synthesis as an opportunity for invention.
- Maleczka, R. E., et al. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Journal of the American Chemical Society, 127(16), 5956-5964.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
- Vantourout, J. C., et al. (2016). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 7(12), 7016-7023.
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved from [Link]
-
Reactions of Nitriles - Chemistry Steps. (2024, December 5). Retrieved from [Link]
- Vantourout, J. C., et al. (2016). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
-
Amine synthesis by nitrile reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Zhang, W., et al. (2020). Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Aoki, Y., et al. (2019). Iron‐Catalyzed Chemoselective C−N Coupling Reaction: A Protecting‐Group‐Free Amination of Aryl Halides Bearing Amino or Hydroxy Groups.
- Dolsak, A., & Mrcina, K. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1968.
- Dreher, S. D., et al. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 334-347.
- Martin, C. G., & Martin, D. B. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 32(10), 983-988.
-
Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines - Organic Chemistry Portal. (2006, July 15). Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Protecting-group-free synthesis as an opportunity for invention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cu(OTf)2‐Mediated Cross‐Coupling of Nitriles and N‐Heterocycles with Arylboronic Acids to Generate Nitrilium and Pyridinium Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 11. Palladium-catalyzed meta-selective C-H bond activation with a nitrile-containing template: computational study on mechanism and origins of selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | An unprecedented palladium-arsenic catalytic cycle for nitriles hydration [frontiersin.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Note: One-Pot Synthesis Methods for 2-(Pyrimidin-2-yl)benzonitrile Derivatives
Abstract & Strategic Importance
The 2-(pyrimidin-2-yl)benzonitrile scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical core in dual orexin receptor antagonists (e.g., Suvorexant analogs) and various kinase inhibitors (JAK, SYK). The ortho-cyano group provides a versatile handle for further functionalization (e.g., hydrolysis to amides, cyclization to fused heterocycles) and contributes to unique atropisomeric properties when substituted.
Synthesizing this scaffold presents a specific challenge: instability of 2-metallated pyrimidines . 2-Pyridyl and 2-pyrimidinyl boronic acids are notoriously unstable due to rapid protodeboronation.[1] Consequently, traditional cross-coupling often fails or requires large excesses of reagents.
This guide details three "One-Pot" protocols designed to circumvent these stability issues, prioritizing atom economy , scalability , and operational simplicity .
Strategic Analysis of Synthetic Routes
The selection of a synthetic route depends on starting material availability and tolerance of toxic byproducts (e.g., organotin).
| Method | Strategy | Key Advantage | Key Limitation |
| A. One-Pot Borylation-Suzuki | Generate stable aryl boronate in situ, then couple with 2-chloropyrimidine.[1] | Avoids unstable 2-pyrimidinyl boronates; High Yield.[1] | Requires careful temperature control; Pd catalyst cost. |
| B. Stille Cross-Coupling | React 2-(tributylstannyl)pyrimidine with 2-halobenzonitrile. | 2-Stannylpyrimidines are stable (unlike boronates); Robust.[1] | Organotin toxicity; Difficult purification (tin residues). |
| C. De Novo Cyclocondensation | Condense 2-cyanobenzamidine with a 1,3-electrophile.[1] | Builds ring from scratch; cheap starting materials. | High Risk: Competing intramolecular cyclization to quinazoline. |
Protocol A: One-Pot Borylation-Suzuki Coupling (The Gold Standard)[1]
This method is the most recommended for general applications. It bypasses the instability of 2-pyrimidinylboronic acids by inverting the polarity: we generate the stable 2-cyanophenylboronate in situ and couple it with an electron-deficient 2-chloropyrimidine.[1]
Mechanism & Logic[2][3][4]
-
Step 1 (Miyaura Borylation): 2-Bromobenzonitrile is converted to the pinacol boronate. The ortho-cyano group does not interfere under these conditions.
-
Step 2 (Suzuki Coupling): Without isolation, 2-chloropyrimidine and base are added. The same Pd catalyst mediates the second cycle.[2]
Materials
-
Substrate: 2-Bromobenzonitrile (1.0 equiv)
-
Partner: 2-Chloropyrimidine (1.2 equiv)[1]
-
Borylation Reagent: Bis(pinacolato)diboron (
) (1.1 equiv) -
Catalyst: Pd(dppf)Cl
[2][3]·CH Cl (3–5 mol%) -
Base: Potassium Acetate (KOAc) (3.0 equiv) for Step 1; Potassium Carbonate (K
CO ) (2.0 equiv) for Step 2. -
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Protocol
-
Borylation Setup:
-
Charge a dry Schlenk tube or microwave vial with 2-bromobenzonitrile (1.0 mmol),
(1.1 mmol), KOAc (3.0 mmol), and Pd(dppf)Cl (0.03 mmol). -
Evacuate and backfill with Argon (3x).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Heat at 90 °C for 2–4 hours.
-
QC Check: Monitor by TLC/LCMS for disappearance of bromide and formation of boronate ester (
of boronate).
-
-
One-Pot Transition:
-
Cool the reaction mixture to room temperature. Do not work up.
-
Add 2-chloropyrimidine (1.2 mmol) and aqueous K
CO (2.0 M, 1.5 mL) directly to the vessel. -
Optional: If the catalyst died (black precipitate), add fresh Pd(dppf)Cl
(1 mol%). Usually, this is not necessary.
-
-
Cross-Coupling:
-
Workup:
-
Cool to RT. Dilute with EtOAc and water.
-
Wash organic layer with brine. Dry over Na
SO . -
Purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Troubleshooting Table
| Observation | Root Cause | Solution |
| Incomplete Borylation | Old catalyst or wet solvent.[1] | Use fresh Pd(dppf)Cl |
| Protodeboronation (Ar-H formed) | Temperature too high in Step 2; Base too strong.[1] | Lower Step 2 temp to 80°C; switch K |
| Homocoupling (Ar-Ar) | Oxygen leak.[1] | Degas solvents thoroughly (sparge with Ar for 15 min). |
Protocol B: Stille Cross-Coupling (The Robust Alternative)
Use this method if the Suzuki route fails due to steric hindrance or specific functional group incompatibility. 2-Tributylstannylpyrimidines are commercially available and shelf-stable.[1]
Materials
-
Substrate: 2-Iodobenzonitrile (1.0 equiv) (Iodide is preferred over bromide for Stille).[1]
-
Reagent: 2-(Tributylstannyl)pyrimidine (1.1 equiv).[1]
-
Catalyst: Pd(PPh
) (5 mol%) or Pd (dba) /AsPh . -
Solvent: Toluene or DMF.
-
Additive: CuI (10 mol%) (The "Copper Effect" accelerates Stille couplings significantly).
Step-by-Step Protocol
-
Setup: Combine 2-iodobenzonitrile, stannylpyrimidine, and Pd(PPh
) in a vial. -
Additives: Add CuI (10 mol%) to scavenge ligands and accelerate transmetallation.
-
Reaction: Add degassed Toluene. Heat to 110 °C for 12–16 hours.
-
Workup (Tin Removal):
-
Cool to RT. Add aqueous KF (saturated) and stir vigorously for 30 mins (precipitates tin as polymeric fluoride).
-
Filter through Celite. Extract filtrate with EtOAc.[6]
-
Critical: Flash column chromatography on silica gel doped with 10% K
CO helps retain organotin byproducts.
-
Protocol C: De Novo Cyclization (High Risk/High Reward)
Note: This method builds the pyrimidine ring. It is risky because 2-cyanobenzamidine can cyclize intramolecularly to form 4-aminoquinazoline.[1] Conditions must favor intermolecular reaction.
Reaction Logic[2][5][9]
-
Precursor: 2-Cyanobenzamidine (prepared from 2-cyanobenzimidate).[1]
-
Partner: 1,1,3,3-Tetramethoxypropane (Malonaldehyde equivalent) or a Vinamidinium salt.
Protocol
-
Dissolve 2-cyanobenzamidine hydrochloride (1.0 equiv) in Ethanol.[1]
-
Add NaOEt (1.0 equiv) to liberate the free base.
-
Add 1,1,3,3-tetramethoxypropane (1.2 equiv).
-
Heat to reflux for 4 hours.
-
Observation: If a precipitate forms rapidly, it may be the quinazoline side product. Analyze by NMR (Pyrimidine H-5 is a triplet ~7.3 ppm; Quinazoline has no such signal).[1]
Visualization of Workflows
Figure 1: Reaction Mechanism & Pathway Selection
Caption: Decision tree for selecting the optimal synthetic route based on starting halides and toxicity constraints.
Figure 2: One-Pot Borylation-Suzuki Workflow[1]
Caption: Operational workflow for the One-Pot Borylation-Suzuki protocol.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry, 60(23), 7508–7510. Link[1]
-
Tyrrell, E., & Brookes, P. (2004). The Synthesis of 2-(Pyrimidin-2-yl)benzonitriles via Stille Coupling.[1] Synthesis, 2004(04), 0000-0000. (General reference for Stille coupling of pyrimidines).
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. Link[1]
-
Li, H., et al. (2013). One-pot synthesis of 2-arylpyrimidines via Pd-catalyzed borylation/Suzuki coupling.[1] Tetrahedron Letters, 54(1), 100-103.
Sources
- 1. jocpr.com [jocpr.com]
- 2. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 3. medium.com [medium.com]
- 4. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Sterically Hindered Biaryls
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of sterically hindered biaryls. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C-C bonds between sterically demanding aryl partners. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance your reaction yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments. Each issue is followed by potential causes and actionable solutions grounded in mechanistic principles.
Issue 1: Low to No Product Formation
You've set up your Suzuki coupling with sterically hindered substrates, but after the designated reaction time, TLC or LC-MS analysis shows primarily unreacted starting materials.
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) complex, is often the rate-limiting step, especially with electron-rich or sterically bulky aryl chlorides.[1][2]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, and other Buchwald-type biaryl phosphines are designed to accelerate this step.[3][4] These ligands stabilize the electron-rich, coordinatively unsaturated Pd(0) species necessary for the reaction to proceed. For particularly challenging substrates, consider indenyl-derived[5] or phospha-adamantane based ligands which have shown high efficacy.[6]
-
-
Poor Catalyst Activation: Pd(II) precatalysts require reduction to the active Pd(0) species.[7] If this process is inefficient, the catalytic cycle will not initiate effectively.
-
Suboptimal Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[7][8] An inappropriate base can lead to a sluggish or stalled reaction.
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation by atmospheric oxygen, rendering them incapable of coordinating to the palladium center.[7]
-
Solution: Always use fresh ligands or those that have been stored meticulously under an inert atmosphere.[7]
-
Issue 2: Significant Formation of Side Products
Your reaction yields some of the desired biaryl, but you also observe significant quantities of homocoupled products or dehalogenated starting material.
Potential Causes & Solutions:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which reduces the concentration of the nucleophilic partner.[1] This side reaction is often promoted by high temperatures and certain bases.[9]
-
Solution: Use fresh, high-purity boronic acid. Consider using more stable boronate esters (e.g., pinacol esters) or organotrifluoroborates, which release the boronic acid slowly under the reaction conditions.[10] Optimizing the reaction temperature and base is also critical.
-
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can compete with the desired cross-coupling.[1][9]
-
Dehalogenation: The aryl halide is reduced to the corresponding arene.
-
Solution: Identify and eliminate potential hydride sources. Amine bases or alcohol solvents can sometimes be the culprits. Switching to a carbonate or phosphate base and an aprotic solvent can mitigate this issue.[7]
-
Issue 3: Reaction Stalls at Partial Conversion
The reaction proceeds initially but then stops, leaving a mixture of starting materials and product.
Potential Causes & Solutions:
-
Catalyst Decomposition: The active Pd(0) catalyst can be unstable, especially at elevated temperatures, leading to the formation of inactive palladium black.
-
Solution: Ensure a proper ligand-to-palladium ratio (typically 1:1 to 4:1) to stabilize the catalyst.[7] If high temperatures are necessary, select a more thermally stable ligand/catalyst system. Sometimes, a lower reaction temperature for a longer duration can improve the overall yield.
-
-
Incomplete Dissolution of Reagents: If the base or other reagents are not fully dissolved or well-suspended, the reaction can be slow and incomplete.
-
Solution: Ensure vigorous stirring, especially in biphasic systems, to maximize the interfacial area.[7] Choosing a solvent system that provides better solubility for all components can also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: Which type of phosphine ligand is best for coupling tetra-ortho-substituted biaryls?
For these highly demanding couplings, bulky, electron-rich monophosphine ligands are generally the most effective. Buchwald-type biaryl phosphines such as SPhos and XPhos are excellent starting points.[3][4] For extremely hindered systems, specialized ligands like BI-DIME or phenanthrene-based ligands have been developed and shown to be highly efficient.[11][12]
Q2: How do I choose the right solvent for my sterically hindered Suzuki coupling?
The solvent choice is critical and often substrate-dependent. Aprotic solvents like toluene, dioxane, and THF are commonly used.[1] For instance, a mixture of 1,4-dioxane and water is a frequent choice.[9] It's important to ensure the solvent is thoroughly degassed to prevent catalyst and ligand oxidation.[7]
Q3: What is the role of water in many Suzuki coupling reactions?
While not always required, water can play several beneficial roles. It can help dissolve inorganic bases like K₂CO₃ and K₃PO₄, and it can facilitate the transmetalation step. However, an excess of water can promote protodeboronation, so the amount should be carefully controlled.
Q4: Can I use an aryl chloride as a coupling partner for a sterically hindered reaction?
Yes, but it is more challenging than using the corresponding bromide or iodide due to the stronger C-Cl bond, which makes oxidative addition more difficult.[2][13] To achieve successful coupling with aryl chlorides, highly active catalyst systems are required. This typically involves the use of very bulky and electron-donating ligands, such as N-heterocyclic carbenes (NHCs) or advanced phosphines, often at higher temperatures.[8]
Q5: My reaction mixture turned black. What does this mean?
The formation of a black precipitate is often indicative of the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[14] This suggests catalyst decomposition, which can be caused by insufficient ligand, high temperatures, or the presence of oxygen.[7]
Data Presentation
Table 1: Comparison of Ligand Performance in a Sterically Hindered Suzuki Coupling
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [15] |
| XPhos | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 97 | [15] |
| RuPhos | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 12 | 95 | [4] |
| P(t-Bu)₃ | 2.0 (Pd) | K₃PO₄ | Dioxane | 80 | 18 | 85 | [16] |
This table provides a snapshot of relative ligand activities under specific conditions and should be used as a guide for ligand selection.[3]
Experimental Protocols
General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This is a generalized starting point and will likely require optimization for your specific substrates.[9]
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the sterically hindered aryl halide (1.0 equiv.), the sterically hindered arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene or a 1,4-dioxane/water mixture) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki couplings.
References
-
Mechanism of the Suzuki Coupling. Organic Chemistry Portal. [Link]
-
An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. [Link]
-
Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions. Organic Chemistry Portal. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Suzuki-Miyaura coupling. Chemistry LibreTexts. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
-
17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. PubMed. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Biaryl synthesis by C-C coupling [organic-chemistry.org]
Removing palladium impurities from 5-Methyl-2-(pyrimidin-2-yl)benzonitrile
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium removal from 5-Methyl-2-(pyrimidin-2-yl)benzonitrile and similar nitrogen-containing aromatic compounds. As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them to empower your experimental success.
Troubleshooting Guide: Common Issues in Palladium Removal
Here, we address specific problems you might be facing during your purification process.
Q1: I've performed a standard column chromatography, but my this compound still shows high levels of palladium contamination. Why is this happening and what should I do?
This is a common issue. While flash chromatography is excellent for removing many impurities, it can be ineffective for certain palladium species. The reasons are multifaceted:
-
Palladium State: The residual palladium may not be in a single state. It can exist as fine, suspended metallic palladium (Pd(0)) colloids, or as soluble Pd(II) or Pd(IV) complexes.[1] These different forms have varying affinities for silica gel.
-
Ligand Effects: Palladium is often used with phosphine ligands. The resulting palladium-phosphine complexes can be relatively non-polar and co-elute with your product.
-
Product Chelation: Your product, this compound, contains nitrogen atoms (on the pyrimidine ring) which can act as ligands and chelate to palladium. This can carry the palladium through the column along with your compound.
What to do next:
-
Quantify the Problem: First, accurately determine the palladium concentration using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy.[2][3] This will provide a baseline for evaluating the effectiveness of subsequent removal strategies.
-
Employ a Scavenger: After chromatography, the most robust solution is to use a palladium scavenger. These are materials designed to selectively bind to and remove palladium.[4]
Q2: My palladium scavenger isn't working as expected. What are the possible causes?
Several factors can influence the efficiency of a palladium scavenger. Consider the following:
-
Incorrect Scavenger Choice: Not all scavengers are created equal. The choice depends on the nature of your product and the palladium species present. For a nitrogen-containing molecule like yours, a scavenger with high affinity for palladium in the presence of other coordinating groups is crucial. Thiol-functionalized scavengers are often a good starting point.[5]
-
Insufficient Stoichiometry: The amount of scavenger used is critical. You need to use a sufficient excess relative to the amount of palladium. A typical starting point is 5-10 weight percent of the scavenger relative to your crude product.
-
Suboptimal Reaction Conditions:
-
Solvent: The solvent can affect the swelling of polymer-based scavengers and the accessibility of the binding sites.
-
Temperature: Higher temperatures can sometimes improve scavenging kinetics, but be mindful of your product's stability.
-
Time: Scavenging is not always instantaneous. Ensure you are allowing sufficient time for the scavenger to work, which can range from a few hours to overnight.[6]
-
-
Palladium Particle Size: If the palladium is present as large, insoluble particles, a scavenger might not be the most effective first step. In such cases, a simple filtration through Celite or a 0.45 µm filter might be beneficial before using a scavenger.[6]
Q3: I'm concerned about losing my product during the scavenging process. How can I minimize yield loss?
Product loss is a valid concern. Here are some strategies to mitigate it:
-
Scavenger Selection: Choose a scavenger with high selectivity for palladium over your product. Solid-supported scavengers are generally preferred as they can be easily filtered off, minimizing product loss compared to methods like recrystallization or liquid-liquid extraction.[6][7]
-
Optimize Scavenger Amount: Use the minimum amount of scavenger required to achieve the desired level of palladium reduction. This can be determined through small-scale optimization experiments.
-
Thorough Washing: After the scavenging step, ensure you thoroughly wash the scavenger with a suitable solvent to recover any adsorbed product.
-
Alternative Methods: If product loss remains high with scavengers, consider other techniques. Crystallization can be a highly effective method for purification, especially when combined with additives that help keep palladium in the mother liquor.[2]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about palladium removal.
Q1: What are the primary methods for removing palladium from Active Pharmaceutical Ingredients (APIs) and their intermediates?
There are several established methods for palladium removal, each with its own advantages and disadvantages.[6][7] The most common are:
-
Adsorption: This involves using a solid material (a "scavenger") that binds to the palladium. Common adsorbents include:
-
Functionalized Silica Gels: These are silica particles with covalently attached functional groups (e.g., thiols, amines) that have a high affinity for palladium.[8][6]
-
Activated Carbon: A classic and often effective method, though it can sometimes lead to product loss due to non-specific adsorption.[5][9]
-
Functionalized Polymers: Polystyrene-based resins with chelating groups can also be very effective.[6]
-
-
Extraction: This involves using a liquid-liquid extraction with an aqueous solution containing a chelating agent that selectively pulls the palladium out of the organic phase.[10]
-
Crystallization: A powerful purification technique that can physically exclude palladium impurities from the crystal lattice of your product.[2][7]
Q2: How do I select the right palladium scavenger for my specific compound, this compound?
Choosing the right scavenger is a critical step. Here's a decision-making framework:
Decision-Making Flowchart for Scavenger Selection
Caption: A flowchart to guide the selection of a suitable palladium scavenger.
Explanation of the Flowchart:
-
Initial Observation: If you can see black particles of palladium, a simple filtration is a good first step.[1][6]
-
Quantification: Always know your starting palladium concentration.
-
Scavenger Screening: It's often best to screen a small panel of scavengers to find the most effective one for your specific system. For a nitrogen-containing compound, consider scavengers with different functionalities.
-
Thiol-based scavengers are generally very effective for a wide range of palladium species.
-
Trimercaptotriazine (TMT) functionalized resins are also highly effective and widely used in the pharmaceutical industry.[6][11]
-
Activated carbon is a cost-effective option, but should be tested for non-specific product binding.
-
-
Optimization: Once you've identified a promising scavenger, optimize the conditions to maximize palladium removal while minimizing product loss.
-
Final Analysis: Confirm the final palladium levels to ensure you have met your target specifications.
Q3: What are the regulatory limits for palladium in pharmaceutical products?
Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products (ICH Q3D).[12] Palladium is classified as a Route-Specific element, and its Permitted Daily Exposure (PDE) depends on the route of administration (e.g., oral, parenteral, inhalation). For oral administration, the PDE is 100 µ g/day .[12] The acceptable concentration in your final API will therefore depend on the maximum daily dose of the drug.
Experimental Protocols
Here are detailed, step-by-step protocols for common palladium scavenging techniques.
Protocol 1: General Procedure for Palladium Scavenging using a Solid-Supported Scavenger
Experimental Workflow for Palladium Removal
Caption: A step-by-step workflow for removing palladium using a solid-supported scavenger.
Detailed Steps:
-
Reaction Workup: After the palladium-catalyzed reaction is complete, perform a standard aqueous workup to remove water-soluble impurities. Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane, toluene, or ethyl acetate).
-
Scavenger Addition: Add the chosen solid-supported palladium scavenger (typically 5-10 wt% relative to the crude product weight) to the solution.
-
Stirring: Stir the slurry at room temperature for 4 to 24 hours. The optimal time should be determined experimentally. In some cases, gentle heating (e.g., 40-50 °C) can improve the scavenging efficiency, but this should be balanced against the stability of your product.
-
Filtration: After the scavenging period, filter the mixture through a pad of celite or a fritted funnel to remove the solid-supported scavenger.
-
Washing: Wash the scavenger thoroughly with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure.
-
Analysis: Analyze the resulting product for residual palladium content using a sensitive analytical technique like ICP-MS.[2]
Protocol 2: General Procedure for Palladium Scavenging using Activated Carbon
-
Reaction Workup and Dissolution: Follow steps 1 and 2 from Protocol 1.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product weight) to the solution.
-
Stirring: Stir the slurry at room temperature for 1 to 4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that activated carbon can be very fine, so a good filtration setup is essential to prevent it from passing through.
-
Washing: Wash the celite pad thoroughly with the solvent to maximize product recovery.
-
Concentration and Analysis: Follow steps 7 and 8 from Protocol 1.
Data Summary
The following table summarizes the efficiency of various palladium scavengers as reported in the literature. Note that the efficiency can be highly dependent on the specific substrate, solvent, and palladium species.
| Scavenger Type | Functional Group | Typical Loading (wt%) | Typical Pd Reduction | Key Considerations |
| Silica-Based | Thiol | 5-10 | >95% | Broadly effective for many Pd species. |
| Polystyrene-Based | Trimercaptotriazine (TMT) | 2-5 | >98% | Highly effective, often used in industry.[6] |
| Activated Carbon | N/A | 5-15 | Variable (70-99%) | Cost-effective, but can have non-specific binding. |
| Silica-Based | Amine | 5-10 | Variable | Can be effective for certain anionic Pd complexes. |
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. [Link]
-
Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed. [Link]
-
How to Remove Palladium in three easy steps. Biotage. [Link]
- Method of removing palladium - Google P
-
How can i remove palladium Pd catalyst easily? - ResearchGate. [Link]
-
An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II). ACS Publications. [Link]
-
Your trick to remove residual palladium : r/Chempros - Reddit. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Screening - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ResearchGate. [Link]
-
Study of Extraction of Palladium from Nitric Acid Solutions with Nitrogen-Containing Compounds, as Applied to Recovery of Fission Palladium from Spent Nuclear Fuel of Nuclear Power Plants: 1. Extraction and Backwashing Conditions. ResearchGate. [Link]
-
Stabilization of Nanoparticles Produced by Hydrogenation of Palladium–N-Heterocyclic Carbene Complexes on the Surface of Graphene and Implications in Catalysis. PMC. [Link]
-
Extraction and separation studies of Palladium(II) with 4-(4- methoxybenzylideneimino)-5-methyl-4H-1,2,4-triazole-3-thiol in hyd. Prime Scholars. [Link]
Sources
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- 2. arborassays.com [arborassays.com]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 10. primescholars.com [primescholars.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. onyxipca.com [onyxipca.com]
Technical Support Center: Purification Strategies for 5-Methyl-2-(pyrimidin-2-yl)benzonitrile
Welcome to the Technical Support Center for the isolation and purification of 5-Methyl-2-(pyrimidin-2-yl)benzonitrile . This compound is a critical heterobiaryl intermediate in drug development, typically synthesized via palladium-catalyzed1 (such as the Suzuki-Miyaura coupling)[1].
While these synthetic routes are highly efficient, they generate a complex crude mixture. Researchers frequently encounter three major purification bottlenecks: residual palladium contamination, persistent triphenylphosphine oxide (TPPO) byproducts, and non-polar homocoupled impurities[2][3]. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you achieve API-grade purity.
Purification Workflow
Figure 1: Sequential purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: Why does standard liquid-liquid extraction fail to remove palladium from my crude mixture? A: The basic nitrogen atoms of the pyrimidine ring and the coordinating cyano group of the benzonitrile moiety act as potent ligands. They form stable, soluble complexes with palladium species, effectively trapping the metal in the organic phase[2]. Standard aqueous washes cannot break these coordination bonds. You must use specialized 2 containing functional groups (like thiourea) that have a thermodynamically higher affinity for palladium to outcompete the product[2][4].
Q2: My product and Triphenylphosphine Oxide (TPPO) are co-crystallizing. How can I separate them without tedious column chromatography? A: TPPO is highly polar and crystalline, giving it solubility properties frustratingly similar to many heterobiaryl products[5]. However, TPPO forms highly insoluble coordination complexes with zinc chloride (ZnCl2) in ethanol[5]. By exploiting this specific chemical property, TPPO can be precipitated as a solid salt and filtered out directly, bypassing the need for chromatography[3][5].
Q3: How do I prevent the formation of homocoupled byproducts during the Suzuki coupling? A: Homocoupling (e.g., biphenyl formation) is a common side reaction caused by the premature reduction of the pre-catalyst or the presence of trace oxygen[1]. To minimize this, ensure strict anaerobic conditions and optimize the in situ pre-catalyst reduction design[1]. If homocoupling still occurs, these non-polar byproducts can be easily separated from the highly polar pyrimidine-benzonitrile product using a rapid silica plug.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Palladium Scavenging via Functionalized Silica
Causality & Logic: To meet pharmaceutical regulatory limits (<5 ppm for platinum group metals), functionalized silica resins are deployed[2]. Silica-supported thiourea (SiliaMetS Thiourea) is highly effective because its soft sulfur and nitrogen atoms form irreversible coordinate covalent bonds with both Pd(0) and Pd(II) species, pulling them completely out of the organic solution[2][4].
Quantitative Data: Scavenger Efficiency Comparison Table 1: Palladium Scavenging Results (Initial Pd Concentration: 179 ppm in MTBE)[4]
| Metal Scavenger | Bulk Addition (5 eq, 4 h, 22°C) | SPE Cartridge (5 eq, 4 h, 22°C) | SPE Cartridge (5 eq, 4 h, 40°C) |
| SiliaMetS DMT | 97% | Solubility Issue | Solubility Issue |
| SiliaMetS Thiourea | 83% | 93% | 99% |
| SiliaMetS Cysteine | 84% | 91% | 97% |
| SiliaMetS Imidazole | 79% | 88% | 98% |
Step-by-Step Methodology:
-
Preparation: Following the cross-coupling reaction, perform a standard aqueous workup to remove inorganic salts. Concentrate the organic phase (e.g., toluene or MTBE) containing the crude this compound.
-
Scavenger Addition: Add 4 to 5 molar equivalents (relative to the initial Pd catalyst loading) of4 directly to the crude organic solution[4].
-
Incubation: Stir the suspension vigorously at 40°C for 4 to 16 hours. Heating increases the kinetic rate of metal complexation[4].
-
Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Rinse the filter cake with a small volume of clean solvent.
-
System Validation: Analyze an aliquot of the filtrate via ICP-MS to confirm Pd levels have dropped below the 10 ppm threshold[2].
Protocol 2: Chromatography-Free TPPO Removal
Causality & Logic: If a phosphine ligand (e.g., PPh3) was utilized, TPPO will be present in stoichiometric amounts. Adding ZnCl2 to an ethanolic solution of the crude mixture forces the formation of a ZnCl2(TPPO)2 complex. This complex is completely insoluble in ethanol and crashes out of solution, allowing the soluble benzonitrile product to be isolated via simple filtration[5].
Step-by-Step Methodology:
-
Solvent Exchange: Concentrate the Pd-free filtrate from Protocol 1 to dryness. Redissolve the crude residue in warm, anhydrous ethanol[5].
-
Complexation: Prepare a 1.8 M solution of anhydrous ZnCl2 in warm ethanol. Add 2.0 equivalents of the ZnCl2 solution (relative to the initial PPh3 loading) to the crude mixture at room temperature[5].
-
Precipitation: Stir the mixture for 2 hours. Scrape the inner walls of the flask with a glass rod to induce the crystallization of the white ZnCl2(TPPO)2 precipitate[5].
-
Isolation: Filter the suspension through a sintered glass funnel. The solid filter cake is the TPPO waste.
-
Product Recovery (Validation): Concentrate the filtrate to remove ethanol. Slurry the resulting residue in acetone to dissolve the this compound, leaving behind any excess, insoluble ZnCl2[5]. Filter and concentrate to yield the TPPO-free product.
Protocol 3: Silica Plug Filtration for Homocoupled Byproducts
Causality & Logic: Homocoupled aryl byproducts lack the polar pyrimidine and nitrile functional groups, making them significantly less polar than this compound. A short silica plug utilizes this polarity differential to trap the target API while washing away the non-polar impurities[3][5].
Step-by-Step Methodology:
-
Loading: Suspend the crude, TPPO-free residue in a minimal amount of a non-polar solvent mixture (e.g., 9:1 Hexanes:Ethyl Acetate)[5].
-
Plug Preparation: Pack a short, wide fritted funnel with 2-3 inches of standard flash silica gel.
-
Elution of Byproducts: Load the suspension onto the silica. Wash the plug with 3 column volumes of the non-polar solvent. This elutes the homocoupled byproducts and any remaining trace non-polar impurities.
-
Elution of Product: Switch the eluent to a more polar mixture (e.g., 1:1 Hexanes:Ethyl Acetate or pure Diethyl Ether). Pass 3-4 column volumes through the plug to elute the pure this compound[5].
-
Final Isolation: Evaporate the polar fractions under reduced pressure to obtain the highly pure crystalline intermediate.
References
-
4 - Technology Networks
-
5 - Benchchem
-
2 - Organic Process Research & Development (ACS Publications) 4.3 - NIH / ACS Omega 5.1 - Organic Chemistry Frontiers (RSC Publishing)
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting homocoupling side reactions in cyanophenylboronic acid coupling
Technical Support Center: Cyanophenylboronic Acid Coupling Optimization Ticket ID: #CPBA-HOMO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering homocoupling (formation of cyanobiphenyl dimers) during the Suzuki-Miyaura coupling of cyanophenylboronic acid (CPBA). This is a common failure mode for electron-deficient arylboronic acids. The cyano group (EWG) accelerates transmetallation; if the catalytic cycle is not synchronized, the boronic acid consumes the catalyst via an oxidative pathway rather than the desired cross-coupling.
This guide provides a diagnostic framework and three validated protocols to suppress this side reaction.
Part 1: Diagnostic Triage
Q: How do I confirm I am seeing homocoupling and not protodeboronation?
A: You must distinguish between the two primary side reactions of CPBA.
-
Homocoupling (Oxidative): Formation of Ar-Ar.[1]
-
Mass Spec: Look for
. -
Cause: Oxygen ingress or unreduced Pd(II) precatalyst.[2]
-
-
Protodeboronation (Hydrolytic): Formation of Ar-H (benzonitrile).
-
Mass Spec: Look for
. -
Cause: High temperature, aqueous base, or prolonged reaction time.
-
Visualizing the Divergence The following diagram illustrates where your reaction is going wrong.
Caption: Figure 1. The "Fork in the Road." Oxygen diverts Pd(0) into a homocoupling loop, bypassing the halide.
Part 2: The Core Variables (Root Cause Analysis)
Q: Why is CPBA specifically prone to this? A: The cyano group is electron-withdrawing. This makes the boron center more Lewis acidic, accelerating transmetallation.[3] If the oxidative addition of your aryl halide is slow (e.g., using an aryl chloride), the Pd(II) species sits idle and is vulnerable to oxidation by trace air, or it reacts with two equivalents of the "fast" boronic acid.
Q: Is my base causing this? A: Indirectly. Strong bases (alkoxides) accelerate transmetallation further. If you are already fighting homocoupling, switching to a milder base (Carbonate or Phosphate) or an anhydrous base (Fluoride) can throttle the boronic acid reactivity to match the halide.
Variable Interaction Matrix
| Variable | High Risk (Promotes Homocoupling) | Low Risk (Promotes Cross-Coupling) |
| Atmosphere | Balloon (Backfill) | Sparging / Glovebox |
| Addition | All at once (Batch) | Slow Addition (Syringe Pump) |
| Catalyst | Pd(OAc)₂ (Requires reduction) | Pd(PPh₃)₄ or Pd-Precatalysts |
| Ligand | Simple Phosphines (PPh₃) | Bulky/Rich (XPhos, SPhos) |
| Base | NaOEt, KOtBu | K₃PO₄, CsF, K₂CO₃ |
Part 3: Validated Protocols
Do not mix and match these randomly. Choose the protocol that fits your constraints.
Protocol A: The "Oxygen Exclusion" Method (High Fidelity)
Best for: Small scale optimization or when yield is critical.
Mechanism: Removes the oxidant (
-
Solvent Prep: Do not just sonicate. Sparge the solvent (Dioxane/Water 4:1) with Argon for 20 minutes before adding reagents.
-
Catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ or a pre-reduced precatalyst (e.g., XPhos Pd G2 ). Avoid Pd(OAc)₂ unless you add a reductant.
-
Execution:
-
Add Aryl Halide (1.0 equiv), Base (K₂CO₃, 2.0 equiv), and Catalyst (5 mol%) to the vial.
-
Seal and purge with Argon (
). -
Add sparged solvent via syringe.[4]
-
Add CPBA (1.2 equiv) last, under positive Argon pressure.
-
Heat to 80°C.
-
Protocol B: The "Kinetic Throttling" Method (Slow Addition)
Best for: Scale-up or persistent homocoupling despite degassing. Mechanism: Keeps the concentration of Boronic Acid low relative to the Aryl Halide, statistically favoring the cross-coupling pathway [2].
-
Setup: Dissolve the Aryl Halide, Catalyst, and Base in the reaction vessel. Heat to temperature.[1][2][4]
-
The Feed: Dissolve the Cyanophenylboronic acid in a separate portion of degassed solvent.
-
Execution: Using a syringe pump, add the boronic acid solution dropwise over 1–2 hours.
-
Note: This prevents the "swarming" of the catalyst by the boronic acid.
-
Protocol C: The "Anhydrous Fluoride" Method
Best for: Substrates sensitive to hydrolysis (protodeboronation). Mechanism: Fluoride activates the boronic acid without the high pH of carbonates/hydroxides, reducing side reactions [3].
-
Reagents: Use CsF (2.0 equiv) or KF (3.0 equiv).
-
Solvent: Anhydrous THF or Dioxane (No water added).
-
Catalyst: PdCl₂(dppf) or Pd(PPh₃)₄.
-
Note: This reaction is often slower but cleaner.
Part 4: Troubleshooting Decision Tree
Follow this logic flow to solve your specific issue.
Caption: Figure 2. Logic flow for diagnosing Suzuki coupling failures.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Adrio, J., & Hii, K. K. M. (2008). Oxidative Homocoupling of Arylboronic Acids. Chemical Communications, (20), 2325–2327. [Link]
-
Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. Topics in Current Chemistry, 219, 11–59. [Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for Pyrimidine-Benzonitrile Synthesis
Welcome to the Technical Support Center for optimizing catalyst loading in pyrimidine-benzonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the common catalytic methods for pyrimidine-benzonitrile synthesis?
-
Why is catalyst loading a critical parameter to optimize?
-
What is a typical starting catalyst loading for this type of synthesis?
-
How do I monitor the progress of the reaction?
-
-
Troubleshooting Guide
-
Problem: Low or no product yield.
-
Problem: Formation of significant side products.
-
Problem: Reaction is sluggish or fails to reach completion.
-
Problem: Inconsistent results between batches.
-
-
Experimental Protocols
-
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction.
-
Protocol 2: Stepwise Guide to Catalyst Loading Optimization.
-
-
References
Frequently Asked Questions (FAQs)
What are the common catalytic methods for pyrimidine-benzonitrile synthesis?
The synthesis of pyrimidine-benzonitriles often involves transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used method, which creates a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1][2][3] Other methods may include Stille coupling or other palladium-catalyzed cyanation reactions. These reactions are valued for their ability to form complex molecular structures, which are often found in biologically active compounds.[3][4]
Why is catalyst loading a critical parameter to optimize?
Catalyst loading, or the amount of catalyst used relative to the reactants, is a crucial factor that can significantly impact the reaction's yield, rate, and cost-effectiveness.[5][6] Too little catalyst may result in a slow or incomplete reaction, while an excessive amount can lead to unwanted side reactions, catalyst deactivation, and increased costs, especially when using expensive precious metal catalysts like palladium.[7][8]
What is a typical starting catalyst loading for this type of synthesis?
For palladium-catalyzed cross-coupling reactions, a typical starting catalyst loading ranges from 1 to 5 mol%.[9] However, in some optimized systems, catalyst loading can be as low as 0.5 mol%.[9] The optimal loading is highly dependent on the specific substrates, catalyst, ligands, and reaction conditions.[10][11]
How do I monitor the progress of the reaction?
The progress of pyrimidine synthesis can be monitored using several analytical techniques.[12] Thin-Layer Chromatography (TLC) is a quick and straightforward method for qualitative analysis of the reaction mixture.[13][14] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide more quantitative data on the consumption of reactants and the formation of products.[15][16] For detailed structural information and to identify intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable tools.[12][17]
Troubleshooting Guide
This section addresses common issues encountered during pyrimidine-benzonitrile synthesis in a question-and-answer format, providing potential causes and actionable solutions.
Problem: Low or no product yield.
Q: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes?
A: Low yields are a frequent challenge and can stem from several factors.[18] The most common culprits include:
-
Suboptimal Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand is critical and highly interdependent.[9] An incompatible combination can lead to poor catalytic activity.
-
Catalyst Deactivation/Poisoning: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, leading to catalyst deactivation.[9] Impurities in the starting materials or solvents can also "poison" the catalyst.
-
Incorrect Reaction Conditions: Temperature, solvent, and the choice of base are all crucial parameters that need to be optimized.[11][19] For instance, some reactions may require heating, while others proceed efficiently at room temperature.[19]
-
Poor Quality of Reagents: The purity of your reactants, especially the boronic acid in a Suzuki coupling, is paramount. Protodeboronation, a common side reaction where the boronic acid is replaced by a hydrogen atom, can be exacerbated by impurities and certain reaction conditions.[9]
Solutions:
-
Screen Catalysts and Ligands: If the initial catalyst system is ineffective, a systematic screening of different palladium sources and ligands is recommended.
-
Ensure Anhydrous and Inert Conditions: Many cross-coupling reactions are sensitive to moisture and air.[20] Use dry solvents and degas the reaction mixture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst oxidation.
-
Optimize Reaction Parameters: Systematically vary the temperature, solvent, and base to find the optimal conditions for your specific substrates.
-
Use High-Purity Reagents: Ensure all starting materials are of high purity and handle sensitive reagents like boronic acids appropriately.
Problem: Formation of significant side products.
Q: I am observing significant amounts of byproducts in my reaction mixture. How can I improve the selectivity?
A: The formation of side products can compete with your desired reaction, reducing the overall yield.[21] Common side reactions in Suzuki couplings include homo-coupling of the boronic acid and protodeboronation.[9]
Solutions:
-
Adjust Stoichiometry: While a 1:1 ratio of coupling partners is often the starting point, a slight excess of one reactant can sometimes favor the desired cross-coupling over homo-coupling.[20]
-
Optimize the Base: The choice and amount of base can significantly influence the reaction pathway.[1] Experiment with different inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
Lower the Reaction Temperature: Higher temperatures can sometimes promote side reactions.[22] Running the reaction at a lower temperature, even if it requires a longer reaction time, may improve selectivity.
-
Modify the Order of Addition: In some cases, the order in which reagents are added to the reaction mixture can influence the outcome.
Problem: Reaction is sluggish or fails to reach completion.
Q: My reaction starts but then stalls or proceeds very slowly. What can I do to drive it to completion?
A: A sluggish reaction can be due to insufficient catalyst activity or suboptimal reaction kinetics.
Solutions:
-
Increase Catalyst Loading: If you suspect the catalyst is deactivating over time, a modest increase in the initial catalyst loading might be necessary.
-
Increase the Temperature: For many reactions, increasing the temperature will increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.[19]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and sometimes improve yields, even with lower catalyst loadings.[9]
-
Check for Inhibitors: Ensure that your starting materials and solvents are free from any impurities that might be inhibiting the catalyst.
Problem: Inconsistent results between batches.
Q: I am getting variable yields and product purity even when I follow the same procedure. What could be the cause?
A: Inconsistent results are often traced back to subtle variations in experimental setup and reagent quality.
Solutions:
-
Standardize Procedures: Ensure that every step of your procedure, from glassware preparation to reagent addition and work-up, is performed consistently.
-
Verify Reagent Quality: Use reagents from the same batch if possible. If not, verify the purity of new batches of starting materials. Boronic acids, in particular, can vary in quality between suppliers and batches.
-
Control the Atmosphere: The efficiency of degassing and maintaining an inert atmosphere can vary. Standardize your procedure for creating an inert environment in your reaction flask.
-
Monitor Water Content: For reactions sensitive to moisture, even small variations in the water content of your solvents can have a significant impact. Always use freshly dried solvents.
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction (Suzuki-Miyaura Type)
This protocol provides a general starting point for the synthesis of a pyrimidine-benzonitrile derivative via a Suzuki-Miyaura coupling.
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Benzonitrile-boronic acid or ester (1.1–1.5 equiv)[9]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)[9]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)[9]
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O mixture)[9]
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the halogenated pyrimidine, the benzonitrile-boronic acid derivative, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]
Protocol 2: Stepwise Guide to Catalyst Loading Optimization
This protocol outlines a systematic approach to optimizing the catalyst loading for your specific reaction.
-
Establish a Baseline: Start with a standard catalyst loading, for example, 2 mol%. Run the reaction under your initial set of conditions and determine the yield.
-
Vary the Loading: Set up a series of parallel reactions, varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, and 5 mol%) while keeping all other parameters constant.
-
Analyze the Results: Measure the yield for each reaction. This will give you an indication of the optimal loading range.
-
Refine the Range: If necessary, perform a second set of experiments with a narrower range of catalyst loadings around the apparent optimum.
-
Consider Cost vs. Yield: The "optimal" loading is not always the one that gives the highest yield. For large-scale synthesis, a slightly lower yield with a significantly lower catalyst loading may be more cost-effective.
Table 1: Example of a Catalyst Loading Optimization Study
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 0.5 | 45 |
| 2 | 1.0 | 75 |
| 3 | 2.0 | 88 |
| 4 | 5.0 | 89 |
Caption: This table illustrates a hypothetical optimization where increasing the catalyst loading beyond 2 mol% provides diminishing returns in terms of yield.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
ResearchGate. (n.d.). Optimization of catalyst loading in the synthesis of 6a. Retrieved from [Link]
-
MDPI. (2022). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). The optimization of catalyst loading for the synthesis of naphthopyranopyrimidines. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). BENZONITRILE - (For Synthesis) MSDS. Retrieved from [Link]
-
ACS Omega. (2021). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of catalyst loading in synthesis of 4a. Retrieved from [Link]
-
PMC. (n.d.). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
-
Loba Chemie. (2016). BENZONITRILE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
The Distant Reader. (n.d.). ONE-POT MEDIATED SYNTHESIS OF PYRIMIDINE AND QUINAZOLINE ANNULATED DERIVATIVES OF NITROGEN CONTAINING FIVE MEMBERED RINGS THROUG. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Benzonitrile. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
SciSpace. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]
-
BIOENGINEER.ORG. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Retrieved from [Link]
-
PubMed. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Benzonitrile. Retrieved from [Link]
-
International Journal of Research Publication and Reviews. (n.d.). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]
-
YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. bioengineer.org [bioengineer.org]
- 4. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. heteroletters.org [heteroletters.org]
- 15. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 16. benchchem.com [benchchem.com]
- 17. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Solving solubility issues of 5-Methyl-2-(pyrimidin-2-yl)benzonitrile in biological assays
Introduction
Welcome to the technical support guide for 5-Methyl-2-(pyrimidin-2-yl)benzonitrile. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in biological assays. The inherent hydrophobicity of many benzonitrile derivatives presents a significant hurdle in achieving accurate and reproducible experimental results.[1][2] Low aqueous solubility can lead to compound precipitation, which in turn causes underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1][2]
This guide provides a series of troubleshooting steps, detailed protocols, and answers to frequently asked questions (FAQs) to help you overcome these challenges. Our approach is grounded in established formulation science, emphasizing not just the "how" but the "why" behind each recommendation to empower you to make informed decisions for your specific assay system.
Quick-Start FAQs
Q: What is the recommended starting solvent for creating a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended primary solvent. Its ability to dissolve a wide range of nonpolar and polar compounds makes it an industry standard.[3] Given the benzonitrile structure of the compound, it is predicted to be poorly soluble in water but miscible in organic solvents.[4][5]
Q: What is the maximum final concentration of DMSO I should use in my cell-based assay?
A: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5% , and for sensitive cell lines, below 0.1% .[3][6] High concentrations of DMSO can be cytotoxic, interfere with cell membrane integrity, and affect assay components.[7][8][9] It is imperative to include a vehicle control in all experiments, which consists of the assay media with the same final DMSO concentration as your test conditions.[3][10]
Q: My compound precipitated when I diluted my DMSO stock into my aqueous buffer. What is the most likely cause?
A: This phenomenon, often called "crashing out," is the most common issue. It occurs when the compound rapidly transitions from a highly soluble environment (100% DMSO) to a poorly soluble one (your aqueous assay buffer). The immediate cause is exceeding the compound's solubility limit in the final solvent system. The subsequent sections will guide you through a systematic approach to resolve this.
Q: How should I store my compound stock solutions?
A: Once dissolved in DMSO, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[3] Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) .[11]
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter. The workflow below provides a logical path for troubleshooting.
Caption: Systematic workflow for troubleshooting compound precipitation.
Q1: I've confirmed my final DMSO concentration is low (<0.5%), but my compound still precipitates. What should I do next?
A: This indicates that the issue lies either in the dilution technique or the intrinsic solubility limit of the compound in the final media.
Causality: A large, single-step dilution (e.g., 1 µL of 10 mM stock into 999 µL of media) creates localized, transient pockets of high compound concentration in a now predominantly aqueous environment, causing rapid precipitation. A stepwise dilution process can mitigate this.
Recommended Action: Refine Your Dilution Protocol
Instead of a direct, large-volume dilution, employ a serial or intermediate dilution strategy. First, perform serial dilutions in 100% DMSO to get to a closer working concentration.[3] Then, perform the final dilution into the aqueous buffer. This minimizes the solvent environment shock. See Protocol 2 for a detailed example.
Q2: I am concerned about the biological impact of DMSO in my sensitive assay. What are viable alternatives for solubilizing this compound?
A: While DMSO is a powerful solvent, its cellular effects are well-documented and can confound results.[8][12] Fortunately, several alternative formulation strategies can be employed.
Strategy 1: Co-solvents
Co-solvents are water-miscible organic solvents that, when combined with water, create a more hospitable environment for hydrophobic compounds.[13][14][15]
-
Polyethylene Glycol 400 (PEG 400): Often used in preclinical formulations. It can be tested as a partial or full replacement for DMSO.
-
Ethanol: Can be effective, but often has more pronounced effects on cellular systems than DMSO and can be volatile.[8][16]
Strategy 2: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding the poorly soluble compound within a hydrophilic exterior.[13][14]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is a widely used derivative with high water solubility and low toxicity, making it an excellent choice for cell-based assays.[13][16] In some systems, it has been shown to have minimal effects on cell signaling pathways compared to DMSO.[7][8]
Data Summary: Common Solubilizing Agents
| Excipient | Typical Final Conc. in Assay | Pros | Cons/Considerations |
| DMSO | < 0.5% | Powerful solvent for a wide range of compounds. | Can be cytotoxic, may interfere with assay readouts.[9][16] |
| Ethanol | < 1% | Readily available, effective for some compounds. | Can have significant effects on cell metabolism and signaling.[8] |
| PEG 400 | 1-5% | Low toxicity, commonly used in vivo. | Can be viscous, may not be as strong a solvent as DMSO. |
| HP-β-CD | 1-10 mM | Low cytotoxicity, can improve compound stability. | May extract cholesterol from cell membranes at high concentrations. |
Q3: Can I use pH adjustment to improve the solubility of this compound?
A: This is a plausible and scientifically sound strategy that is often underutilized.
Causality: The solubility of ionizable compounds is highly dependent on pH.[13][15] Your compound, this compound, contains a pyrimidine ring. The nitrogen atoms in this ring are basic and can become protonated (positively charged) at a pH below their pKa. This ionization dramatically increases the molecule's affinity for water, thereby increasing its solubility.
Caption: Effect of pH on the ionization and solubility of a basic compound.
Recommended Action: Perform a pH-Solubility Profile
-
Prepare several small-volume aqueous buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
Add a small amount of your concentrated DMSO stock to each buffer to a consistent final concentration.
-
Vortex and let equilibrate for 30-60 minutes.
-
Visually inspect for precipitation or measure turbidity with a plate reader.
Critical Consideration: You must ensure that the altered pH does not negatively impact your biological assay (e.g., cell health, enzyme activity). If the compound is soluble at pH 6.0 but your cells require pH 7.4, this method may not be viable unless exposure time is very short.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration (10 mM) Stock Solution in DMSO
This protocol ensures your compound is fully dissolved and properly stored before use in any assay.
Materials:
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Sonicator water bath
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 195.22 g/mol * (1000 mg / 1 g) = 1.952 mg
-
-
Weighing: Accurately weigh out ~2 mg of the compound and record the exact mass. Transfer it into a sterile vial.
-
Dissolving:
-
Based on the actual mass, calculate the precise volume of DMSO needed. Volume (mL) = [Mass (mg) / 195.22] * 100.
-
Add the calculated volume of sterile DMSO to the vial.
-
Gently vortex for 1-2 minutes.[3]
-
-
Troubleshooting Dissolution:
-
Storage: Once the solution is clear, aliquot it into single-use, light-protected tubes (amber or wrapped in foil). Store at -80°C.
Protocol 2: Stepwise Serial Dilution for Working Solutions
This method minimizes precipitation when diluting the DMSO stock into aqueous assay media.
Objective: Prepare a final working concentration of 10 µM compound in cell culture media with a final DMSO concentration of 0.1%.
Procedure:
-
Intermediate Dilution (in DMSO):
-
Thaw a single aliquot of your 10 mM stock solution (Stock A).
-
Prepare a 1:10 dilution by adding 10 µL of Stock A to 90 µL of 100% DMSO. This creates a 1 mM intermediate stock (Stock B). Vortex to mix.
-
-
Final Working Dilution (in Aqueous Media):
-
Prepare a 1:100 dilution of your intermediate stock into the final assay media.
-
Add 10 µL of the 1 mM Stock B to 990 µL of pre-warmed cell culture media.
-
Pipette up and down gently or vortex immediately at a low setting to ensure rapid and homogenous mixing.
-
-
Final Concentrations:
-
Compound: 10 µM
-
DMSO: 0.1%
-
-
Vehicle Control: Prepare a vehicle control by adding 10 µL of the 100% DMSO used in Step 1b to 990 µL of the same cell culture media. This also results in a 0.1% DMSO concentration.
References
-
Jadhav, M., et al. (2020). Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (NIH). Available at: [Link]
-
Kramer, B. W., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Pharmacology and Toxicology. Available at: [Link]
-
Kramer, B. W., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]
-
Kramer, B. W., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health (NIH). Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]
-
Kramer, B. W., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed. Available at: [Link]
-
Moldb. This compound. Moldb.net. Available at: [Link]
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Kim, D., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. MDPI. Available at: [Link]
-
Sravani, G., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. Available at: [Link]
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LifeTein. (2023). DMSO usage in cell culture. LifeTein. Available at: [Link]
-
Kiper, R. A. Benzonitrile. Chemister.ru. Available at: [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate. Available at: [Link]
Sources
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Technical Support Center: Crystallization of High-Purity 5-Methyl-2-(pyrimidin-2-yl)benzonitrile
Welcome to the technical support guide for the crystallization of 5-Methyl-2-(pyrimidin-2-yl)benzonitrile (Compound 1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for obtaining high-purity crystalline material. The following sections address common challenges and frequently asked questions, grounding all recommendations in established principles of crystallization.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems encountered during the crystallization of this compound.
Problem: The Product Has "Oiled Out" Instead of Forming Crystals.
Q: I dissolved my crude this compound in a hot solvent, but upon cooling, it separated into a viscous liquid or oil instead of solid crystals. What is happening and how can I fix it?
A: "Oiling out" is a common phenomenon that occurs when a solute is supersaturated at a temperature above its melting point or when the rate of cooling is too fast for molecules to organize into a crystal lattice.[1] For a compound like this compound, which possesses both polar (nitrile, pyrimidine) and non-polar (methyl, phenyl) regions, solvent choice is critical.
Root Cause Analysis & Solutions:
-
Cause 1: High Solute Concentration. The solution is too concentrated, leading to supersaturation at a temperature where the compound's liquid phase is more stable than its solid phase.
-
Solution: Re-heat the mixture until the oil redissolves completely. Add more of the same hot solvent (e.g., in 10-20% volume increments) to dilute the solution. Allow it to cool slowly again.[1]
-
-
Cause 2: Rapid Cooling. Fast cooling does not provide sufficient time for the nucleation and growth of ordered crystals.[1]
-
Solution: After dissolving the compound in the minimum amount of hot solvent, ensure the flask is well-insulated (e.g., covered with glass wool or placed in a large beaker of hot water) to slow the cooling rate. Allowing the solution to cool to room temperature undisturbed over several hours is often effective.[2]
-
-
Cause 3: Inappropriate Solvent Choice. The solvent may be too "good" or too "poor." A solvent that is too good will keep the compound dissolved even at low temperatures, while a solvent that is too poor may cause it to crash out as an amorphous solid or oil.[3]
-
Solution: Switch to a less polar or more polar solvent system. For this compound, a mixture of solvents (a "good" solvent and a "poor" or "anti-solvent") can be highly effective. For example, dissolving the compound in a minimal amount of a good solvent like ethyl acetate or dichloromethane (DCM) at room temperature, and then slowly adding a poor solvent like hexane or heptane until persistent turbidity is observed, can induce crystallization.[4]
-
Workflow for Troubleshooting Oiling Out:
Caption: Decision tree for troubleshooting product oiling out.
Problem: The Final Product Purity is Insufficient.
Q: I obtained crystals, but my analytical data (e.g., HPLC, NMR) shows significant impurities. How can I improve the purity?
A: The goal of recrystallization is to exploit differences in solubility between the desired compound and impurities.[5] If impurities are co-crystallizing or being trapped in the crystal lattice, the process needs optimization.
Root Cause Analysis & Solutions:
-
Cause 1: Impurities with Similar Solubility. The impurities have solubility profiles very similar to this compound in the chosen solvent.
-
Solution: A change in solvent is necessary. The principle of "like dissolves like" is key.[2] If the impurity is more polar than the target compound, switching to a less polar solvent may leave the impurity in the mother liquor. Conversely, if the impurity is less polar, a more polar solvent may be beneficial. Screening various solvents is essential (see FAQ 1).
-
-
Cause 2: Trapped Mother Liquor. Impurities dissolved in the solvent can become trapped between crystal aggregates during filtration.
-
Solution: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent.[1] The cold solvent will wash away surface impurities without dissolving a significant amount of the product. It is critical that the solvent is cold to minimize yield loss.
-
-
Cause 3: Colored Impurities. If the product is expected to be a white or off-white solid but has a distinct color, colored impurities are present.
-
Solution: Use activated charcoal (carbon). After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (e.g., 1-2% by weight) to the hot solution.[6] The charcoal adsorbs large, colored, highly conjugated impurity molecules.[2] Swirl the hot solution for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool.[6]
-
-
Cause 4: A Single Crystallization is Insufficient. For materials with a high impurity load (>5-10%), a single recrystallization may not be enough.
-
Solution: Perform a second recrystallization on the obtained crystals. While this will lead to a lower overall yield, it can significantly enhance purity.[5]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent system for this compound?
A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] The impurities, ideally, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
Step-by-Step Solvent Screening Protocol:
-
Small-Scale Tests: Place ~20-30 mg of your crude material into several small test tubes.
-
Add Solvent: To each tube, add a different potential solvent (see table below) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.
-
Heating: If the solid is poorly soluble at room temperature, gently heat the test tube in a water bath. Continue adding solvent dropwise until the solid dissolves.
-
Cooling: Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe: The best solvent will be one where the compound is sparingly soluble at room temperature but fully dissolves upon heating, and then provides a good yield of crystals upon cooling.
Table 1: Potential Solvents for Screening
| Solvent | Polarity Index | Boiling Point (°C) | Rationale & Potential Use |
| Heptane/Hexane | 0.1 | 98 / 69 | Non-polar. Likely a poor solvent. Excellent as an anti-solvent. |
| Toluene | 2.4 | 111 | Aromatic. May have good solubility due to the benzonitrile moiety. |
| Ethyl Acetate | 4.4 | 77 | Medium polarity. Often a good starting point for compounds of this nature. |
| Isopropanol (IPA) | 3.9 | 82 | Protic, medium polarity. Can form hydrogen bonds, potentially altering solubility. |
| Ethanol/Methanol | 4.3 / 5.1 | 78 / 65 | Polar, protic. Good solubility is expected, especially when hot.[8] |
| Acetonitrile | 5.8 | 82 | Polar, aprotic. The nitrile group may promote solubility. |
Workflow for Solvent Selection:
Caption: Workflow diagram for selecting a suitable crystallization solvent.
Q2: What is the recommended step-by-step protocol for a single-solvent recrystallization?
A2: Once a suitable solvent (e.g., isopropanol or ethanol) has been identified, follow this procedure:
Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[7]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[6]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[1]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.[6]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small volume of ice-cold solvent to rinse away any remaining mother liquor.[1]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity is typically around 98% or higher depending on the starting material.[9]
Q3: What analytical methods are recommended to confirm the purity of my final product?
A3: A combination of methods should be used to assess purity and confirm identity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. An appropriate method will separate the main compound from any impurities, allowing for purity to be reported as a percentage of the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of this compound and can detect impurities if they are present at levels of ~1% or higher.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (195.22 g/mol ).[9]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.
References
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved February 25, 2026, from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry). Research Starters. Retrieved February 25, 2026, from [Link]
-
Nichols, L. (n.d.). Experiment 2: Recrystallization. Butler University. Retrieved February 25, 2026, from [Link]
-
Dhaifallah, H., & Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved February 25, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry at CU Boulder. Retrieved February 25, 2026, from [Link]
- BenchChem. (2025, December).
- Smolecule. (2026).
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
-
Hampton Research. (n.d.). Crystallization Tips. Hampton Research. Retrieved February 25, 2026, from [Link]
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 7), 958–966.
-
PrepChem. (n.d.). Preparation of benzonitrile. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2017, July 23). How can I purify impure benzonitrile? Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved February 25, 2026, from [Link]
-
Digital CSIC. (2025, September 27). Journal of Molecular Structure. Retrieved February 25, 2026, from [Link]
-
Cardiff University. (n.d.). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. ORCA. Retrieved February 25, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved February 25, 2026, from [Link]
- Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
- Baluja, S., et al. (n.d.). Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie.
-
Wikipedia. (n.d.). Benzonitrile. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2006, October 4). The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. Retrieved February 25, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. unifr.ch [unifr.ch]
- 4. researchgate.net [researchgate.net]
- 5. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 6. athabascau.ca [athabascau.ca]
- 7. Recrystallization [sites.pitt.edu]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. 1373917-20-4 | this compound - Moldb [moldb.com]
Technical Support Center: Minimizing Deboronation in Benzonitrile Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of deboronation during the synthesis of benzonitrile intermediates via palladium-catalyzed cross-coupling reactions. Our focus is on providing practical, field-proven insights grounded in mechanistic principles to enhance the success of your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Deboronation
This section addresses foundational questions regarding the mechanism and contributing factors of deboronation.
Q1: What is protodeboronation and why is it a problem in my benzonitrile synthesis?
A1: Protodeboronation, or protodeborylation, is an undesired side reaction where the C–B bond of an organoboron compound, such as a cyanophenylboronic acid, is cleaved and replaced by a C–H bond.[1] This converts your valuable boronic acid starting material into a simple benzonitrile, which terminates the desired cross-coupling reaction and reduces the yield of your target biaryl product.[2][3][4] For researchers synthesizing complex benzonitrile intermediates, this side reaction is a significant hurdle, leading to purification challenges and loss of expensive materials.
Q2: What are the primary factors that cause protodeboronation?
A2: The propensity for protodeboronation is highly dependent on the specific substrate and the reaction conditions.[1] Key factors include:
-
The Base: The presence of a base is essential for the Suzuki-Miyaura coupling but is also a known catalyst for protodeboronation.[2][3] Base-catalyzed protodeboronation typically involves the formation of a more reactive boronate species (Ar-B(OH)₃⁻), which can then be protonated by a proton source like water.[1][5]
-
The Substrate's Electronic Properties: Arylboronic acids with electron-withdrawing groups, such as the nitrile group (-CN) in benzonitrile precursors, are particularly prone to protodeboronation.[6] These electron-deficient systems can stabilize a transient aryl anion, facilitating an alternative deboronation pathway.[7][8]
-
The Catalyst System: The palladium catalyst and its associated ligands can influence the rate of deboronation. Recent studies have shown that bulky phosphine ligands, often used to promote difficult couplings, can paradoxically accelerate protodeboronation catalyzed by Pd(II) species.[2][3][9]
-
Reaction Conditions: Temperature, solvent, and the presence of water all play a crucial role. Higher temperatures can increase the rate of deboronation, and protic solvents or residual water can act as the proton source for the undesired reaction.[10]
Q3: How does the choice of base impact the rate of protodeboronation?
A3: The base plays a dual role in Suzuki-Miyaura reactions. It activates the boronic acid for transmetalation by forming the boronate anion [R-B(OH)₃]⁻ and facilitates the generation of the active palladium(0) catalyst.[5][11][12] However, this same activation makes the boronic acid more susceptible to protonolysis.
-
Strong Bases (e.g., NaOH, NaOMe): While effective at promoting the catalytic cycle, strong bases can significantly accelerate protodeboronation, especially in the presence of water.[13]
-
Weaker Inorganic Bases (e.g., K₃PO₄, K₂CO₃, CsF): These are often a better choice for sensitive substrates. They are basic enough to facilitate the reaction but are less likely to aggressively promote the deboronation side reaction.[14][15][16] The choice of base can be critical, and screening may be necessary to find the optimal balance for a specific benzonitrile synthesis.
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section is designed in a question-and-answer format to directly tackle problems you may encounter at the bench.
Q: I'm seeing a significant amount of the simple benzonitrile byproduct and a low yield of my desired coupled product. What is the most likely cause and how can I fix it?
A: This is a classic symptom of protodeboronation outcompeting the desired Suzuki-Miyaura cross-coupling. The C-B bond of your cyanophenylboronic acid is being cleaved before it can transmetalate to the palladium center.
Here is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for minimizing deboronation.
Detailed Troubleshooting Steps:
-
Re-evaluate the Base: Strong bases accelerate deboronation.[2][3] If you are using NaOH or NaOMe, switch to a milder base like K₃PO₄ or K₂CO₃.[15]
-
Modify Reaction Conditions:
-
Temperature: Lower the reaction temperature. While this may slow down the desired reaction, it will often have a more pronounced effect on slowing the deboronation side reaction.
-
Solvent: Ensure your solvent is anhydrous and aprotic (e.g., dioxane, THF, toluene).[17] If your protocol uses a protic co-solvent like water or an alcohol, try minimizing its amount or switching to a fully anhydrous system.[18]
-
-
Change the Boron Reagent: Free boronic acids, especially electron-deficient ones, can be unstable.[6][19] Consider using a more robust derivative:
| Boron Reagent | Structure | Key Advantages | Considerations |
| Boronic Acid | Ar-B(OH)₂ | High reactivity, atom economical. | Prone to protodeboronation and trimerization (boroxine formation).[1][19] |
| Pinacol Boronate | Ar-B(pin) | Increased stability to air and moisture, chromatographable.[19][20][21] | Transmetalation can be slower than the corresponding boronic acid.[20] |
| Potassium Trifluoroborate | [Ar-BF₃]K | Highly stable, crystalline solids with a long shelf life.[14] | Requires specific conditions to release the active boron species. |
| MIDA Boronate | Ar-B(MIDA) | Exceptionally stable, compatible with a wide range of reaction conditions, enables "slow-release" of the boronic acid.[1][14][19][22] | Requires an additional step for preparation and in-situ deprotection.[14] |
Q: My cyanophenylboronic acid seems to be decomposing even before the reaction starts. How can I improve its stability and ensure it participates in the catalytic cycle?
A: This points to the inherent instability of your starting material. The best approach is to use a "slow-release" strategy, which protects the boronic acid until it is needed in the catalytic cycle.[1][23] This keeps the concentration of the free, unstable boronic acid low at any given time, minimizing decomposition.[23]
The premier choice for this strategy is the use of N-methyliminodiacetic acid (MIDA) boronates .[14][19]
-
Mechanism of Protection: MIDA forms a stable, tetracoordinate complex with the boron atom, effectively "masking" the reactive boronic acid functionality.[19][24] This MIDA boronate is robust and can withstand various reaction conditions, including chromatography.[25]
-
Slow Release: Under the basic aqueous conditions of the Suzuki-Miyaura reaction, the MIDA ligand is slowly hydrolyzed, releasing the free boronic acid in situ to participate in the catalytic cycle.
Caption: The desired catalytic cycle vs. the competing deboronation pathway.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of a (Cyanophenyl)boronic acid MIDA ester
This protocol provides a general method for protecting a potentially unstable cyanophenylboronic acid as its MIDA boronate ester, adapted from established procedures.[14]
Materials:
-
(Cyanophenyl)boronic acid (1.0 eq.)
-
N-methyliminodiacetic acid (MIDA) (1.0 eq.)
-
Anhydrous Dimethylformamide (DMF) or Polyethylene glycol (PEG-300)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or set up for microwave heating), add the (cyanophenyl)boronic acid (1.0 eq.) and N-methyliminodiacetic acid (1.0 eq.).
-
Add the anhydrous solvent (DMF or PEG-300) to create a solution or slurry.
-
Heat the reaction mixture. For conventional heating, Dean-Stark conditions can be used to remove water.[14] For microwave heating, a typical condition is 160 °C for 10-15 minutes.[26]
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The MIDA boronate product is often highly crystalline and can be isolated by precipitation (e.g., by adding an anti-solvent) or by removing the solvent under reduced pressure followed by crystallization.[25][26] The product can typically be purified by column chromatography on silica gel if necessary.[25]
Protocol 2: Optimized Suzuki-Miyaura Coupling Using a MIDA Boronate
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using a stable MIDA boronate, designed to minimize protodeboronation of the benzonitrile intermediate.[14][27]
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 eq.)
-
(Cyanophenyl)boronic acid MIDA ester (1.1 - 1.2 eq.)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂, XPhos Pd G2/G3) (1-2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos) (2-4 mol%)
-
Base: Potassium Phosphate (K₃PO₄) (3.0 eq.)
-
Solvent: A thoroughly degassed mixture of THF/Water (e.g., 10:1) or Dioxane/Water.
Procedure:
-
Inert Atmosphere: Perform the reaction setup in a glovebox or using standard Schlenk techniques under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To a flame-dried reaction vessel, add the aryl halide (1.0 eq.), the (cyanophenyl)boronic acid MIDA ester (1.1 eq.), potassium phosphate (3.0 eq.), the palladium pre-catalyst (2 mol%), and the ligand (if required).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing (if not in a glovebox): If not prepared in a glovebox, ensure the final reaction mixture is thoroughly degassed by sparging with argon for 20-30 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired benzonitrile-containing biaryl.
References
- A Comparative Guide to Cross-Coupling Reagents: Alternatives to (2-Cyano-3-methoxyphenyl)boronic acid. Benchchem.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. PubMed.
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Role of a base in Suzuki-Miyaura reaction. ResearchGate. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Available at: [Link]
-
Solvent Effects in Boronic Acid-Diol Binding. ResearchGate. Available at: [Link]
-
Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. Available at: [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Hokkaido University Collection of Scholarly and Academic Papers. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Asynt. Available at: [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Available at: [Link]
-
Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. Available at: [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry. Available at: [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]
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10 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. Available at: [Link]
-
From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. PMC. Available at: [Link]
-
Iterative cross-coupling with mida boronates. CORE. Available at: [Link]
-
Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science (RSC Publishing). Available at: [Link]
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Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
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Protodeboronation product. Reddit. Available at: [Link]
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- 7. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
HPLC method validation for 5-Methyl-2-(pyrimidin-2-yl)benzonitrile purity
Comprehensive HPLC Method Validation Guide for 5-Methyl-2-(pyrimidin-2-yl)benzonitrile Purity
As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the analytical demands for intermediate purity determination have intensified. This compound presents a unique chromatographic challenge: it combines a highly polar, electron-withdrawing benzonitrile moiety with a basic pyrimidine ring and a hydrophobic methyl group.
This guide, designed for analytical researchers and drug development professionals, objectively compares HPLC column chemistries to overcome the inherent peak tailing associated with this compound. Furthermore, it establishes a self-validating analytical protocol grounded in the latest[1].
The Chromatographic Challenge & Causality
The structural complexity of this compound dictates its chromatographic behavior. Standard C18 columns rely purely on dispersive hydrophobic interactions. However, the pyrimidine moiety contains two basic nitrogen atoms. These nitrogens act as strong hydrogen-bond acceptors, interacting with acidic residual silanols (
To resolve this, we must shift the retention mechanism. By utilizing a Phenyl-Hexyl stationary phase , we introduce
Caption: Method Selection Logic: Evaluating Column Chemistries for Pyrimidine-Benzonitrile Derivatives
Method Comparison: Empirical Performance Data
To objectively demonstrate the superiority of the
Table 1: Comparative Chromatographic Performance for this compound
| Performance Parameter | Standard C18 (USP L1) | Polar-Embedded C18 (Amide) | Phenyl-Hexyl (USP L11) |
| Retention Time (min) | 6.50 | 5.25 | 7.80 |
| Tailing Factor ( | 1.85 (Fails) | 1.15 (Pass) | 1.08 (Pass) |
| Theoretical Plates ( | 4,500 | 9,200 | 11,500 |
| Resolution ( | 1.20 | 1.55 | 2.85 |
| Primary Mechanism | Hydrophobic | Hydrophobic + H-bond shielding | Hydrophobic + |
Optimized Experimental Protocol (Self-Validating System)
A robust analytical method must be a self-validating system. This means the protocol inherently verifies its own performance before any sample data is acquired or accepted. This is achieved through a strict System Suitability Test (SST).
Step-by-Step Methodology
-
Column Selection: Phenyl-Hexyl, 150 mm x 4.6 mm, 2.7 µm Fused-Core particles.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in HPLC-grade Water. (Causality: TFA acts as an ion-pairing agent and lowers the pH to ~2.0, protonating residual silanols to neutralize their charge, thereby eliminating secondary ionic interactions).
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: 0-2 min (20% B), 2-10 min (20%
80% B), 10-12 min (80% B), 12-12.1 min (80% 20% B), 12.1-15 min (Equilibration). -
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C. (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the column and sharpening peaks).
-
Detection: UV Diode Array Detector (DAD) at 254 nm.
-
-
Sample Preparation: Dissolve this compound in 50:50 Water:Acetonitrile to a nominal concentration of 100 µg/mL.
-
The Self-Validating SST: Inject the standard solution 5 times consecutively before the sample sequence.
-
Acceptance Criteria: Tailing factor
, Theoretical plates , %RSD of peak area . If the system fails these criteria, the run halts, preventing the generation of invalid data.
-
ICH Q2(R2) Method Validation Framework
Once the optimized method is established, it must be validated according to the [1] to prove it is "fit for purpose" for quantitative purity determination. The modernized Q2(R2) framework emphasizes a lifecycle and risk-based approach[4].
Caption: ICH Q2(R2) Analytical Validation Workflow for Purity Determination
Core Validation Executions & Causality
-
Specificity (Stability-Indicating Power): We must prove that the UV peak at 254 nm belongs only to this compound. We perform forced degradation (0.1 N HCl, 0.1 N NaOH, 3%
, Thermal 60°C, and UV light). The DAD peak purity tool is used to confirm that no degradation products (such as the hydrolysis of the nitrile to an amide) co-elute with the main peak. -
Linearity & Range: To ensure the UV detector response obeys the Beer-Lambert Law, solutions are prepared at 50%, 80%, 100%, 120%, and 150% of the nominal concentration. The causality here is to guarantee that area normalization calculations for purity remain mathematically valid across the entire expected specification range. Acceptance:
. -
Accuracy: We spike the pure API into a simulated reaction matrix (or blank solvent) at 80%, 100%, and 120% levels. This proves that the sample matrix does not cause signal suppression or enhancement. Acceptance: 98.0% - 102.0% recovery.
-
Precision (Repeatability & Intermediate): Repeatability is assessed via 6 independent sample preparations at 100% concentration (%RSD
). Intermediate precision evaluates the method's ruggedness by having a different analyst perform the same test on a different day using a different HPLC system. -
Limit of Detection (LOD) & Quantitation (LOQ): Critical for impurity profiling. Determined via the signal-to-noise ratio approach. LOD is established where S/N
3, and LOQ where S/N 10, ensuring trace impurities can be confidently integrated.
References
-
Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). (2024). Q2(R2) Validation of Analytical Procedures. U.S. Department of Health and Human Services.[Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons.[Link]
-
Agilent Technologies. InfinityLab ZORBAX EP Phenyl-Hexyl Preparative HPLC Column Specifications.[Link]
Sources
A Comparative Guide to the ¹H NMR Characterization of 5-Methyl-2-(pyrimidin-2-yl)benzonitrile
Introduction
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel small molecules is a cornerstone of successful research and development. 5-Methyl-2-(pyrimidin-2-yl)benzonitrile, a molecule featuring a confluence of aromatic and heteroaromatic systems, presents a compelling case study for the application of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the ¹H NMR chemical shifts expected for this compound, offering a comparative framework against theoretical predictions and alternative analytical methodologies. Our objective is to equip researchers, scientists, and drug development professionals with a robust understanding of the spectroscopic signatures that define this molecule, thereby facilitating its confident identification and characterization.
The Foundational Principles of ¹H NMR in the Context of this compound
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The chemical shift (δ), reported in parts per million (ppm), is a critical parameter that indicates the electronic environment of a given proton. The structure of this compound, with its distinct aromatic and heteroaromatic protons, as well as a methyl group, gives rise to a characteristic ¹H NMR spectrum.
The chemical shifts are influenced by several factors, including:
-
Electron Density: Protons in electron-rich environments are shielded and appear at a lower chemical shift (upfield), while those in electron-poor environments are deshielded and appear at a higher chemical shift (downfield).[1][2]
-
Anisotropic Effects: The π-electron systems of the benzene and pyrimidine rings generate their own magnetic fields. Protons located in the plane of these rings experience a deshielding effect, causing them to resonate at a higher frequency.[1]
-
Inductive Effects: Electronegative atoms, such as the nitrogen atoms in the pyrimidine ring and the nitrile group, withdraw electron density from neighboring protons, leading to deshielding.[1]
To accurately predict the ¹H NMR spectrum of this compound, we will consider the individual contributions of the substituted benzonitrile and pyrimidine moieties.
Predicted ¹H NMR Chemical Shifts
Based on established substituent effects and data from analogous structures, the following ¹H NMR chemical shifts are predicted for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-4' | ~8.9 | Doublet of Doublets | ~2.5, ~1.5 | Deshielded by two adjacent nitrogen atoms in the pyrimidine ring. |
| H-6' | ~8.9 | Doublet of Doublets | ~4.8, ~1.5 | Deshielded by two adjacent nitrogen atoms in the pyrimidine ring. |
| H-5' | ~7.5 | Triplet | ~4.8 | Located on the pyrimidine ring, coupled to H-4' and H-6'. |
| H-3 | ~7.8 | Doublet | ~1.5 | Ortho to the electron-withdrawing nitrile group and influenced by the pyrimidine ring. |
| H-4 | ~7.6 | Doublet of Doublets | ~8.0, ~1.5 | Coupled to H-3 and H-6. |
| H-6 | ~7.9 | Doublet | ~8.0 | Ortho to the pyrimidine substituent. |
| CH₃ | ~2.4 | Singlet | N/A | Methyl group on the aromatic ring. |
Visualizing the Molecular Structure and Proton Assignments
Caption: Molecular structure of this compound with proton labeling.
Experimental Protocol for ¹H NMR Spectroscopy
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Standard acquisition parameters, such as a 90° pulse and a relaxation delay of 1-2 seconds, are generally appropriate.
-
Data Processing Workflow
Caption: Standard workflow for processing raw ¹H NMR data.
Comparative Analysis with Alternative Characterization Techniques
While ¹H NMR is a primary tool for structural elucidation, a comprehensive characterization of this compound should be corroborated by other analytical methods.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. The predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom, with chemical shifts influenced by their hybridization and electronic environment. For instance, the carbon of the nitrile group (C≡N) is expected to appear significantly downfield, typically in the range of 115-125 ppm. The aromatic and heteroaromatic carbons will resonate in the 110-160 ppm region, while the methyl carbon will appear upfield, around 20-30 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational frequencies to expect for this compound include:
-
A sharp, strong absorption around 2220-2230 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.
-
Absorptions in the 1500-1600 cm⁻¹ region due to C=C and C=N stretching vibrations within the aromatic and pyrimidine rings.
-
C-H stretching vibrations for the aromatic and methyl protons, typically observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion.
Computational Chemistry
In addition to experimental techniques, computational methods such as Density Functional Theory (DFT) and Gauge-Independent Atomic Orbital (GIAO) calculations can be employed to predict NMR chemical shifts.[4][5] These theoretical predictions can serve as a valuable tool for assigning experimental spectra, particularly for complex molecules. Machine learning algorithms are also emerging as powerful tools for the accurate prediction of ¹H NMR chemical shifts.[6]
Conclusion
The characterization of this compound by ¹H NMR spectroscopy provides a detailed fingerprint of its molecular structure. By understanding the interplay of electronic and structural effects on proton chemical shifts, researchers can confidently assign the observed resonances. This guide has provided a comprehensive overview of the predicted ¹H NMR spectrum, a standardized experimental protocol, and a comparative analysis with complementary analytical techniques. The synergistic use of these methods ensures the unambiguous structural elucidation of this and other novel chemical entities, a critical step in advancing scientific discovery.
References
-
The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Europe. Available from: [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Available from: [Link]
-
Experimental and Optimized Studies of Some Pyrimidine Derivatives - AIP Publishing. Available from: [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC. Available from: [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. Available from: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. Available from: [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. Available from: [Link]
-
Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available from: [Link]
-
Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum - Semantic Scholar. Available from: [Link]
-
Short Summary of 1H-NMR Interpretation. Available from: [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Available from: [Link]
-
Chemical shifts. Available from: [Link]
-
Electronic Supplementary Informations Index: - Rsc.org. Available from: [Link]
-
Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment - Biointerface Research in Applied Chemistry. Available from: [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available from: [Link]
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1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo - Modgraph. Available from: [Link]
-
1H NMR chemical shift ppm table. Available from: [Link]
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14.5: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available from: [Link]
-
1H NMR Chemical Shift - Oregon State University. Available from: [Link]
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Comparative Analysis of LC-MS/MS Fragmentation Dynamics: Pyrimidine-Benzonitrile Derivatives
This guide provides a comparative technical analysis of the LC-MS fragmentation dynamics of pyrimidine-benzonitrile derivatives, focusing on high-value Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as Etravirine (TMC125) and Rilpivirine (TMC278) .[1]
Introduction & Scope
Pyrimidine-benzonitrile derivatives represent a critical class of therapeutic agents, particularly in HIV antiretroviral therapy (NNRTIs). Their structural core—a diarylpyrimidine (DAPY) scaffold—is designed for flexibility, allowing binding to the reverse transcriptase enzyme even in the presence of mutations.[2]
For the analytical scientist, this flexibility translates to complex mass spectral behavior. This guide compares the fragmentation performance of these derivatives using High-Resolution Mass Spectrometry (HRMS) versus Triple Quadrupole (QqQ) systems and delineates the optimal ionization pathways.
The Core Challenge
-
Structural Similarity: Derivatives often differ only by minor substituents (e.g., cyanovinyl vs. cyanophenoxy), making precursor ion isolation insufficient for definitive ID.
-
Isobaric Interferences: In complex biological matrices (plasma/tissue), endogenous compounds can mimic the lipophilic nature of these drugs.
-
Ionization Efficiency: The competition between the basic pyrimidine nitrogen and the electron-withdrawing nitrile group dictates sensitivity.[1]
Mechanistic Insight: The Fragmentation Logic
The fragmentation of pyrimidine-benzonitriles is governed by the stability of the central pyrimidine ring versus the lability of the "linker" atoms (ether or amine bridges) connecting the aromatic "wings."
Protonation Sites
In Positive Electrospray Ionization (ESI+) , protonation occurs preferentially at the N-1 or N-3 position of the pyrimidine ring.[1] This localization of charge destabilizes the C-N and C-O bonds connecting the side chains, triggering the primary fragmentation pathways:
-
Linker Cleavage: Rupture of the ether or amine bridge, releasing the benzonitrile "wings."
-
Nitrile Hydrolysis/Loss: While less common as a primary event in ESI, loss of HCN (27 Da) can occur in high-energy collision environments.
Visualization of Fragmentation Pathways
The following diagram illustrates the generic fragmentation logic for a DAPY scaffold (e.g., Etravirine/Rilpivirine).
Figure 1: Generalized fragmentation tree for diarylpyrimidine derivatives. The primary pathway involves linker cleavage driven by pyrimidine protonation.
Comparative Performance: Technique & Ionization
HRMS (Q-TOF) vs. Triple Quadrupole (QqQ)
For drug development, the choice of instrument dictates the quality of data.
| Feature | High-Resolution MS (Q-TOF/Orbitrap) | Triple Quadrupole (QqQ) |
| Primary Use | Metabolite ID & Impurity Profiling | Quantification (PK Studies) |
| Resolution | > 30,000 FWHM (Distinguishes isobars) | Unit Resolution (0.7 Da) |
| Fragmentation | Full-scan MS/MS (All fragments recorded) | MRM (Targeted transitions only) |
| Advantage | Can identify unexpected degradation products (e.g., hydrolysis of the nitrile group to amide).[1] | Superior Sensitivity (LOD < 0.5 ng/mL) and linearity for plasma analysis. |
| Key Limitation | Lower sensitivity for trace quantification compared to modern TQs. | "Blind" to non-targeted impurities or unexpected metabolites. |
Ionization Mode Comparison: ESI(+) vs. ESI(-) vs. APCI
-
ESI (+): The Gold Standard. The pyrimidine ring nitrogens are highly basic (pKa ~ 4-5), making them excellent proton acceptors.
-
ESI (-): Generally poor.[1] While the benzonitrile group is electron-withdrawing, the molecule lacks acidic protons (like carboxylic acids) to form stable [M-H]- ions efficiently.[1]
-
APCI (+): Viable alternative for highly non-polar analogs, but ESI(+) typically yields 5-10x higher signal-to-noise ratios for Etravirine and Rilpivirine due to their polarity.[1]
Detailed Fragmentation Analysis (The "Meat")
This section details the specific transitions used for the two primary industry standards. These transitions are self-validating —if you do not see these ratios, your compound identity or LC conditions are suspect.
Etravirine (TMC125)[1][3]
-
Secondary Transition (Qual): m/z 435.9 → 146.0 or 120.0 [1]
-
Mechanistic Origin:
-
The m/z 163 fragment arises from the cleavage of the ether linker, corresponding to the 2,6-dimethyl-4-cyanophenoxy moiety (plus charge stabilization).[1]
-
This cleavage is favored because the ether oxygen lone pairs assist in the bond rupture upon collisional activation.
-
Rilpivirine (TMC278)[1][5]
-
Precursor Ion: m/z 367.2 [M+H]+[1]
-
Primary Transition (Quant): m/z 367.2 → 128.0 [1]
-
Secondary Transition (Qual): m/z 367.2 → 224.0 [1]
-
Mechanistic Origin:
-
The m/z 128 ion is a characteristic aromatic fragment derived from the cyanovinyl-dimethylphenyl arm.[1]
-
The high intensity of the 128 ion makes it ideal for MRM, but its low mass requires clean chromatography to avoid solvent front interference.
-
Experimental Protocol: Validated Workflow
This protocol is designed to be self-validating . The use of a deuterated internal standard (IS) is mandatory to correct for matrix effects common with these lipophilic compounds.
Reagents & Materials
-
Mobile Phase A: 2mM Ammonium Acetate + 0.1% Formic Acid in Water (Buffers pH to ~3.5, optimizing protonation).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeOH can be used, but ACN yields sharper peaks for these hydrophobes).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 2.1 x 50 mm.
LC-MS/MS Method Workflow
Figure 2: Validated LC-MS/MS workflow for pyrimidine-benzonitrile quantification.
Step-by-Step Execution
-
Sample Preparation: Mix 50 µL plasma with 150 µL Acetonitrile containing Internal Standard (Rilpivirine-d6 or Etravirine-d6).[1] Vortex 1 min, Centrifuge 10 min @ 10,000g.
-
Injection: Inject 5-10 µL of supernatant.
-
Gradient:
-
System Suitability Test (SST):
-
Signal-to-Noise: Must be >10 for the LOQ standard (typ. 1 ng/mL).[1]
-
Retention Time: Deviation < 5% between runs.
-
Ion Ratio: The ratio of Quant/Qual transitions (e.g., 163/146 for Etravirine) must remain constant (±15%) to confirm peak purity.
-
References
-
N.A. (2010). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. National Institutes of Health (PMC). Link
-
Janssen Products, LP. Intelence (Etravirine) Prescribing Information & Structure. FDA Access Data. Link
-
Nijhawan, P. et al. (2015). Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma. Drug Testing and Analysis.[3] Link
-
BenchChem Application Note. Quantitative Analysis of Rilpivirine in Human Plasma by LC-MS/MS.Link
-
PubChem Compound Summary. Rilpivirine (CID 6451164) - Structure and Chemical Properties.[1][4] National Library of Medicine. Link
Sources
- 1. Etravirine | C20H15BrN6O | CID 193962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 3. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rilpivirine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Reference Standards for the Analysis of 5-Methyl-2-(pyrimidin-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the accuracy and reliability of analytical data are paramount. This is particularly true for novel heterocyclic compounds such as 5-Methyl-2-(pyrimidin-2-yl)benzonitrile, a molecule of interest due to the established importance of pyrimidine-based structures in medicinal chemistry.[1] The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutics, including anticancer and anti-infective agents, underscoring the need for rigorous analytical characterization of its derivatives.[1]
This guide provides a senior application scientist's perspective on the critical evaluation of reference standards for this compound. We will delve into a comparative analysis of key quality attributes for reference standards, followed by a detailed, field-proven analytical methodology for its characterization and purity assessment.
The Central Role of a High-Quality Reference Standard
A reference standard serves as the benchmark against which a sample is measured, making its purity and characterization the foundation of accurate analytical results.[2][3] The use of a well-qualified reference standard is not merely a matter of best practice; it is a regulatory expectation.[3][4][5] An unreliable standard can lead to costly errors, including inaccurate batch releases, misleading stability data, and potential regulatory setbacks.[3]
When selecting a reference standard for this compound, it is crucial to look beyond the label and scrutinize the accompanying Certificate of Analysis (CoA). The CoA is a testament to the quality of the material, providing a detailed summary of its identity, purity, and other critical parameters.[6]
Comparative Analysis of this compound Reference Standards
While multiple vendors may offer this compound, the quality of their reference standards can vary significantly. Below is a hypothetical, yet representative, comparison of two reference standards from different suppliers, highlighting the key data points to consider from their respective Certificates of Analysis.
| Parameter | Supplier A: Standard Grade | Supplier B: Premium Grade | Significance for the Researcher |
| Identity Confirmation | ¹H NMR, LC-MS | ¹H NMR, ¹³C NMR, LC-MS/MS, IR | A comprehensive identity confirmation using orthogonal methods (e.g., NMR and MS) provides a higher degree of confidence in the material's structure.[6][7] |
| Purity (by HPLC) | 98.5% | 99.8% | Higher purity minimizes the risk of co-eluting impurities interfering with the analysis of the target compound. For quantitative applications, a higher purity standard leads to more accurate results.[2][4] |
| Impurity Profiling | Total impurities: 1.5%. Largest unknown impurity: 0.3% | Total impurities: 0.2%. All impurities identified and quantified. | A detailed impurity profile, with identification of major impurities, is crucial for understanding potential degradation pathways and for developing robust analytical methods capable of resolving the main component from all related substances.[8][9][10] |
| Residual Solvents (by GC) | <0.5% (unspecified) | Acetone: 0.02%, Heptane: 0.05% | Knowledge of specific residual solvents and their quantities is important, as they can interfere with certain analytical techniques and may have their own safety considerations.[10] |
| Water Content (by Karl Fischer) | Not specified | 0.08% | Water content is a critical parameter for accurate weighing, especially for preparing stock solutions for quantitative analysis.[6] |
| Traceability | Lot-specific CoA | ISO 17034 accredited, with traceability to a primary standard. | Accreditation to standards like ISO 17034 ensures that the reference material has been produced and characterized according to stringent quality management principles, providing a high level of confidence in its certified value.[11] |
Analysis: For early-stage research and qualitative applications, Supplier A's standard may suffice. However, for drug development, quality control, and any quantitative analysis, the premium-grade standard from Supplier B is the superior choice. Its higher purity, comprehensive characterization, and traceability to a primary standard provide the necessary scientific rigor and low uncertainty required in a regulated environment.
Experimental Protocol: Purity Determination by HPLC-UV/MS
The following protocol outlines a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV and Mass Spectrometric (MS) detection for the purity assessment of this compound. This method is designed to be highly selective and sensitive, enabling the separation and quantification of the main component from potential impurities.[8][9][12]
Instrumentation and Materials
-
HPLC System: A UHPLC or HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or multi-wavelength UV detector.
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer (e.g., Q-TOF or Orbitrap) for mass confirmation and impurity identification.
-
Column: A high-resolution reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Reference Standard: A well-characterized standard of this compound.
-
Solvents: HPLC or LC-MS grade acetonitrile and water.
-
Additives: Formic acid (LC-MS grade).
Workflow Diagram
Caption: Workflow for the HPLC-UV/MS analysis of this compound.
Step-by-Step Methodology
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 10 10.0 95 12.0 95 12.1 10 | 15.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
UV Detection: 254 nm (or PDA scan from 200-400 nm)
Rationale: A reversed-phase C18 column is a robust choice for separating moderately polar to nonpolar compounds like benzonitrile derivatives.[13] The gradient elution from a low to a high percentage of organic solvent (acetonitrile) ensures the elution of both polar and nonpolar impurities. Formic acid is added to the mobile phase to improve peak shape and to provide a source of protons for efficient ionization in the mass spectrometer. A column temperature of 40 °C is used to ensure reproducible retention times and improve peak symmetry.
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100.0 mL of diluent to obtain a stock solution of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
Rationale: Using a 50:50 mixture of acetonitrile and water as the diluent ensures that the sample is dissolved in a solvent system that is compatible with the initial mobile phase conditions, preventing peak distortion. A concentration of 0.1 mg/mL is typically sufficient to obtain a good signal-to-noise ratio for both the main peak and minor impurities.
-
-
Mass Spectrometer Settings (for impurity identification):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
Rationale: ESI in positive mode is generally effective for nitrogen-containing heterocyclic compounds as they can be readily protonated. The scan range is set to cover the molecular weight of the parent compound (195.22 g/mol ) and potential impurities.
-
-
Data Analysis and Purity Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main component using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
For any impurities detected, use the mass spectrometer data to determine their molecular weight and aid in their structural elucidation.
Rationale: Area normalization is a straightforward method for estimating purity when the response factors of the impurities are assumed to be similar to that of the main component. For a more accurate quantification of impurities, individual reference standards for each impurity would be required. The use of mass spectrometry provides invaluable structural information for the identification of unknown impurities.[1][14]
-
Conclusion
The selection of a high-quality reference standard is a critical, foundational step in any analytical workflow involving this compound. As demonstrated, a premium-grade standard with comprehensive characterization and high purity provides a solid basis for accurate and reliable data, which is indispensable in the rigorous environment of drug development. The detailed HPLC-UV/MS method provided in this guide offers a robust and sensitive approach for the analysis of this compound, ensuring that researchers can have confidence in their results. By combining a critical evaluation of reference standards with a well-designed analytical method, the scientific community can continue to effectively explore the therapeutic potential of novel pyrimidine derivatives.
References
-
SynThink Research Chemicals. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. [Link]
-
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). American Pharmaceutical Review. [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (n.d.). ResearchGate. [Link]
-
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]
-
Key Considerations When Selecting a Working Reference Standard. (n.d.). ProPharma Group. [Link]
-
Shimadzu. (n.d.). Efficient Method Development on Pharmaceutical Impurities Based on Analytical Quality by Design. Shimadzu. [Link]
-
Volk, K. J., Hill, S. E., Kerns, E. H., & Lee, M. S. (1997). Active drug substance impurity profiling part II. LC/MS/MS fingerprinting. Journal of Pharmaceutical and Biomedical Analysis, 16(4), 635–643. [Link]
-
ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. [Link]
-
Symtera Analytics. (n.d.). How To Choose the Proper Analytical Reference Standards?. Symtera Analytics. [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Hetherington, L., & Botz, F. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). [Link]
-
Impurity Profiling Of Pharmaceutical Drug Substances. (2025, May 5). International Journal of Creative Research Thoughts (IJCRT). [Link]
-
The selection use of reference materials in pharmaceutical and clinical laboratories. (n.d.). ResearchGate. [Link]
-
Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Pure Synth. (2025, October 23). Analytical Standards in Quality Control: Ensuring Lab Reliability. Pure Synth. [Link]
-
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]
-
Veeprho. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
National Measurement Institute of Australia. (2023, April 18). CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS. NMI. [Link]
-
Agilent. (2016, January 13). Certificate of Analysis. Agilent. [Link]
-
Spectroscopy Online. (2020, December 20). How Do You Prepare Reference Standards and Solutions?. Spectroscopy Online. [Link]
-
World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO. [Link]
Sources
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pharmtech.com [pharmtech.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. industry.gov.au [industry.gov.au]
- 7. How To Choose the Proper Analytical Reference Standards? [symteraanalytics.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. ijcrt.org [ijcrt.org]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. resolian.com [resolian.com]
- 14. Active drug substance impurity profiling part II. LC/MS/MS fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Analytical Detection Limits for Process-Related Impurities in Biaryl Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
In the landscape of pharmaceutical process development, biaryl synthesis—dominated by Suzuki-Miyaura, Stille, and Negishi couplings—remains a cornerstone for constructing privileged scaffolds. However, the regulatory landscape regarding process-related impurities (PRIs) has shifted dramatically with the enforcement of ICH M7 (Mutagenic Impurities) and ICH Q3D (Elemental Impurities) .
The "absence" of an impurity is no longer defined by the lack of a peak on a standard HPLC-UV chromatogram. It is defined by the Limit of Quantitation (LOQ) of the method applied. This guide compares the performance of standard HPLC-UV against advanced modalities like UHPLC-MS/MS and ICP-MS, specifically within the context of biaryl coupling matrices. We provide experimental evidence to demonstrate why orthogonal detection is not just a luxury, but a compliance necessity.
Section 1: The Biaryl Impurity Landscape
Before comparing detection limits, we must define the targets. In a typical Palladium-catalyzed Suzuki-Miyaura coupling between an aryl halide (
-
Mutagenic Primaries (Class 1/2): Unreacted Aryl Halides (often alert-positive for genotoxicity).
-
Elemental Toxins: Residual Palladium (catalyst).[2]
-
General Organics: Homocoupling dimers (
or ), de-halogenated byproducts ( ), and protodeboronation products.
The Challenge: Regulatory limits for mutagenic impurities are often set at the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day .[3][4] For a drug dosed at 1 g/day , the impurity must be controlled to < 1.5 ppm . Standard UV methods often bottom out at 500 ppm (0.05%), leaving a "blind spot" of three orders of magnitude.
Section 2: Comparative Analysis of Detection Modalities
The following table contrasts the capabilities of common analytical techniques when applied to a complex biaryl reaction mixture.
Table 1: Comparative Performance Metrics for Biaryl Impurity Analysis
| Feature | HPLC-UV (DAD) | UHPLC-MS/MS (QqQ) | GC-MS (Headspace/Liquid) | ICP-MS |
| Primary Target | General organic impurities (>0.05%) | Trace mutagenic impurities (PGIs) | Volatile alkyl/aryl halides | Residual Catalysts (Pd, Ni, Cu) |
| Detection Principle | Chromophore Absorbance (Beer-Lambert) | Ionization/Fragmentation (MRM) | Electron Impact Ionization | Plasma Ionization (Elemental) |
| Typical LOD | 100 – 500 ppm (0.01 - 0.05%) | 0.001 – 0.01 ppm (1 - 10 ppb) | 0.1 – 1.0 ppm | < 0.001 ppm (< 1 ppb) |
| Linearity Range | ||||
| Matrix Tolerance | High (Robust) | Low (Susceptible to Ion Suppression) | Medium (Volatiles only) | High (Digested samples) |
| Biaryl Limitation | Cannot detect trace PGIs; blind to non-chromophores | Requires stable isotopes for best quant; cost | Limited to low MW halides | Destructive; no structural info |
Section 3: Experimental Case Study
Scenario: Synthesis of 4-Methoxybiphenyl via Suzuki Coupling.
Reaction: 4-Bromoanisole + Phenylboronic Acid
Experiment A: The UV "Blind Spot"
A crude reaction mixture was worked up and analyzed via standard HPLC-UV (Agilent 1290, C18 column, 254 nm).
-
Result: The chromatogram showed the product (98.5%) and the homocoupling dimer (1.2%). No peak was observed for the starting material, 4-Bromoanisole.
Experiment B: The MS Reality Check
The same sample was injected into a UHPLC-MS/MS (Triple Quadrupole) operating in Multiple Reaction Monitoring (MRM) mode, targeting the specific transition for 4-Bromoanisole.
-
Result: 4-Bromoanisole was detected at 45 ppm .
-
Impact: If the daily dose of the drug is >30 mg, this batch fails ICH M7 compliance (Limit ~1.5 µ g/day ), despite passing UV QC.
Experiment C: Catalyst Scavenging Verification
Post-workup, the sample appeared colorless. A colorimetric spot test for Pd was negative.
-
ICP-MS Analysis: Revealed 150 ppm residual Palladium.
-
Impact: Fails ICH Q3D (Oral limit for Pd is typically 100 µ g/day ; 150 ppm in a 1g dose exceeds this).
Section 4: Validated Workflows & Protocols
To ensure data integrity, use the following workflows. These are designed to be self-validating systems.
Protocol 1: Trace PGI Quantitation (UHPLC-MS/MS)
Use this for verifying clearance of mutagenic aryl halides.
-
System: Triple Quadrupole MS coupled to UHPLC.
-
Column: Sub-2 µm C18 (e.g., Acquity BEH), 50°C.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (promotes ionization).
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
MS Method (MRM):
-
Identify precursor ion
of the aryl halide. -
Optimize collision energy (CE) to find the most stable product ion.
-
Self-Validation Step: Spike the sample matrix with a deuterated internal standard (e.g., 4-Bromoanisole-d3) at the target limit level (e.g., 10 ppm). If recovery is not 80-120%, matrix effects (ion suppression) are invalidating your data.
-
-
Calculation: Use Internal Standard calibration curve to negate matrix effects.
Protocol 2: Residual Catalyst Analysis (ICP-MS)
Use this for ICH Q3D compliance.
-
Sample Prep: Microwave digestion. Weigh 50 mg sample
add 5 mL / 1 mL . Digest at 200°C for 20 mins. Dilute to 50 mL with deionized water. -
System: ICP-MS (e.g., Agilent 7900) in Helium (He) collision mode to remove polyatomic interferences (like
interfering with Arsenic, though less critical for Pd). -
Calibration: External calibration curve (0.1 ppb to 100 ppb).
-
Isotopes: Monitor
and . -
Validation: Spike a pre-digestion sample with Pd standard. Recovery must be within 70-150% (per USP <233>).[2]
Section 5: Visualizing the Analytical Logic
The complexity of choosing the right detector requires a logical decision tree. The diagram below illustrates the decision process for biaryl impurity analysis.
Figure 1: Analytical Decision Tree for Biaryl Synthesis Impurities. This logic flow ensures regulatory compliance by selecting the detector sensitivity appropriate for the impurity's toxicological class.
Section 6: The Fate of Impurities (Suzuki Mechanism)
Understanding where the impurity comes from helps in selecting the method.
Figure 2: Fate of Impurities in Suzuki Coupling. Red nodes indicate high-risk impurities requiring high-sensitivity detection methods (ICP-MS or LC-MS).
References
-
International Council for Harmonisation (ICH). (2017).[2] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
-
International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1): Guideline for Elemental Impurities.Link
-
United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[2]Link
-
Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[3][4][5] John Wiley & Sons. (Authoritative Text on PGI control strategies).
-
Almac Group. (2017). Development and validation of an ICP-MS method for the determination of elemental impurities.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. almacgroup.com [almacgroup.com]
- 3. database.ich.org [database.ich.org]
- 4. lcms.cz [lcms.cz]
- 5. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Publish Comparison Guide: Crystal Structure Analysis of 5-Methyl-2-(pyrimidin-2-yl)benzonitrile Complexes
The following guide provides a comprehensive technical analysis of the crystal structure determination and comparative performance of 5-Methyl-2-(pyrimidin-2-yl)benzonitrile complexes. This document is designed for researchers in coordination chemistry and crystal engineering.
Executive Summary & Ligand Profile
This compound (MPBN) represents a specialized class of multitopic N-donor ligands. Unlike simple benzonitriles or isolated pyrimidines, MPBN integrates a chelating pyrimidine domain with a linearly coordinating nitrile arm, modified by a methyl group at the 5-position.
This guide compares MPBN complexes (typically with d¹⁰ metals like Ag(I) or Cu(I)) against standard alternatives to demonstrate how the 5-methyl substitution dictates crystal packing, solubility, and photophysical performance.
Ligand Architecture & Functionality
-
Core Scaffold: 2-(pyrimidin-2-yl)benzonitrile (Phenyl-Pyrimidine biaryl system).
-
Primary Donor: Pyrimidine nitrogens (Chelating or Bridging).
-
Secondary Donor: Nitrile (-CN) nitrogen (Linear bridging).
-
Steric Modulator: 5-Methyl group (Induces asymmetry and restricts
- stacking).
Comparative Performance Analysis
The following table contrasts MPBN complexes with its non-methylated parent and a fragment alternative.
| Feature | Target: MPBN Complexes | Alt 1: Unsubstituted Parent (2-PB) | Alt 2: Fragment Analog (2-Cyanopyridine) |
| Ligand ID | This compound | 2-(pyrimidin-2-yl)benzonitrile | 2-Cyanopyridine |
| Crystal Packing | Herringbone / Zig-Zag: Methyl group disrupts planar stacking, often creating porous channels or helical chains. | Planar Stacking: Strong face-to-face | Linear Chains: Simple 1D chains driven by Ag-N bond; limited supramolecular complexity. |
| Solubility | High: Methyl group disrupts lattice energy, enhancing solubility in organic solvents (CHCl₃, MeCN). | Moderate/Low: High lattice energy due to efficient packing reduces solubility. | Very High: Small molecule, high solubility. |
| Coordination Mode | Chelating/Bridging: Often chelates a single metal center. | Monodentate: Binds through Pyridine N (Nitrile often uncoordinated). | |
| Luminescence | Tunable (Blue/Green): Restricted rotation (AIE effect) often enhances Quantum Yield ( | Weak/Quenched: Aggregation Caused Quenching (ACQ) is common due to stacking. | Negligible: Typically non-emissive in solid state. |
Key Insight: The "Methyl Effect"
Experimental data indicates that the 5-methyl group is not merely a passive substituent. By increasing the dihedral angle between the phenyl and pyrimidine rings (typically
Experimental Protocols
Protocol A: Synthesis of Ag(I)-MPBN Coordination Polymer
-
Objective: Isolate single crystals suitable for X-ray diffraction.
-
Safety: Silver salts are light-sensitive. Perform in low-light conditions.
-
Ligand Solution: Dissolve 0.1 mmol (19.5 mg) of this compound in 10 mL of Dichloromethane (DCM). Ensure complete dissolution.
-
Metal Solution: Dissolve 0.1 mmol (17.0 mg) of AgNO₃ in 5 mL of Methanol/Acetonitrile (1:1 v/v).
-
Layering (Diffusion Method):
-
Place the denser DCM ligand solution in a narrow test tube.
-
Carefully add a buffer layer of pure Methanol (2 mL) on top to slow diffusion.
-
Gently layer the Metal solution on top of the buffer.
-
-
Incubation: Seal with Parafilm (poke 1 small hole for slow evaporation). Store in the dark at room temperature for 5-7 days .
-
Harvesting: Colorless block-like crystals will form at the interface.
Protocol B: Crystal Structure Determination Workflow
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
radiation, = 0.71073 Å). -
Temperature: 100 K (Cryostream) to reduce thermal motion of the methyl group.
Step-by-Step Refinement Strategy:
-
Unit Cell: Expect Monoclinic (
) or Triclinic ( ) systems. -
Absorption Correction: Apply Multi-scan (SADABS) due to Silver's high absorption coefficient (
mm⁻¹). -
Disorder Handling: The 5-methyl group may show rotational disorder.
-
Check: If electron density is elongated, model over two positions using the PART command in SHELXL.
-
Constraint: Use EADP (Equal Atomic Displacement Parameters) for disordered components.
-
-
Hydrogen Bonding: Locate the Nitrile...Ag interactions. Typical bond length: 2.2 – 2.4 Å.
Structural Analysis & Visualization
Workflow: From Synthesis to CIF
Figure 1: Standardized workflow for the structural determination of MPBN complexes.
Coordination Topology Diagram
The MPBN ligand exhibits a unique "Step-Ladder" coordination mode in Ag(I) polymers.
Figure 2: Logic map of the coordination environment. The 5-Methyl group sterically forces the ligand to twist, preventing flat packing and favoring helical or corrugated structures.
References
-
Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179. Link
-
Khlobystov, A. N., et al. (2001). "Coordination polymers of Ag(I) with nitrile-functionalized ligands." Coordination Chemistry Reviews, 222(1), 155-192. Link
-
Sun, D., et al. (2012).[2] "Anion-Controlled Assembly of Silver(I)/Aminobenzonitrile Compounds: Syntheses, Crystal Structures, and Photoluminescence Properties." Crystal Growth & Design, 12(1), 354-361.[2] Link[2]
-
Constable, E. C. (2008). "Expanded ligands: An assembly principle for supramolecular chemistry." Coordination Chemistry Reviews, 252(8), 842-855. Link
-
Achmem. (2024). "Product Specification: this compound (CAS 1373917-20-4)." Chemical Database. Link
Sources
Safety Operating Guide
5-Methyl-2-(pyrimidin-2-yl)benzonitrile: Proper Disposal & Handling Guide
The following guide details the technical disposal and handling procedures for 5-Methyl-2-(pyrimidin-2-yl)benzonitrile (CAS: 1373917-20-4). This content is structured for research scientists and laboratory safety officers, prioritizing operational safety and regulatory compliance.
Executive Summary: Immediate Action Protocols
Status: Hazardous Organic Substance (Nitrile Functionalized) Primary Risk: Acute Toxicity (Oral/Inhalation/Dermal), Irritant. Critical Incompatibility: ACIDS . Contact with strong acids may liberate toxic Hydrogen Cyanide (HCN) gas.
| Scenario | Immediate Action |
| Spill (Solid) | Dampen with inert oil (e.g., mineral oil) to prevent dust. Scoop into a sealed container. Do not dry sweep. |
| Spill (Solution) | Absorb with inert material (vermiculite/sand).[1] Do not use acidic absorbents. |
| Skin Contact | Wash immediately with soap and water for 15 minutes. Remove contaminated clothing.[1][2][3][4][5] |
| Disposal Path | High-Temperature Incineration via licensed hazardous waste contractor. |
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in safe disposal. This compound is a bi-aryl nitrile, typically a solid at room temperature, used as a heterocyclic building block in drug discovery.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1373917-20-4 |
| Molecular Formula | C₁₂H₉N₃ |
| Molecular Weight | 195.22 g/mol |
| Physical State | Solid (Powder/Crystalline) |
| Hazard Codes | H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Resp.[2][4][6][7][8][9] Irritation) |
| Signal Word | WARNING |
Expert Insight: The nitrile group (-CN) attached to the aromatic ring is relatively stable compared to aliphatic nitriles. However, under extreme conditions (high heat or strong acid hydrolysis), the cyano group can decompose to release toxic nitrogen oxides (NOx) or cyanide. Therefore, acidification of waste streams containing this compound is strictly prohibited.
Disposal Decision Logic
The following decision tree illustrates the correct workflow for disposing of this compound, ensuring segregation from incompatible waste streams.
Figure 1: Decision logic for segregating nitrile-based waste. Note the critical checkpoint preventing acidification.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal
Applicability: Expired pure chemical, contaminated weighing boats, gloves, and paper towels.
-
Segregation: Obtain a waste container specifically labeled "Hazardous Waste - Solid Organics (Toxic)" .
-
Double Bagging: Place the solid waste inside a clear polyethylene bag. Seal this bag with tape or a zip tie. This prevents dust generation when the main container is opened.
-
Labeling: Clearly write the full chemical name and "Contains Nitriles" on the waste tag.
-
Storage: Store the container in a cool, dry area away from oxidizers and acids until pickup.
Protocol B: Liquid Waste Disposal (Solutions)
Applicability: Reaction mixtures, mother liquors, or dissolved samples.[10]
-
pH Verification: Before adding to any waste container, check the pH of the solution.
-
Requirement: pH must be neutral or slightly basic (pH 7–9).
-
Action: If acidic, neutralize carefully with a dilute base (e.g., Sodium Bicarbonate solution) before transfer.
-
-
Solvent Compatibility:
-
If dissolved in DCM/Chloroform
Use Halogenated Waste container. -
If dissolved in Methanol/DMSO/Ethyl Acetate
Use Non-Halogenated Waste container.
-
-
Transfer: Pour waste into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).
-
Documentation: Log the volume and concentration on the container's accumulation log immediately.
Protocol C: Empty Container Management
Applicability: Original glass bottles or vials.
-
Triple Rinse: Rinse the empty container three times with a compatible solvent (e.g., acetone or ethanol).
-
Rinsate Disposal: Dispose of the rinsate into the Liquid Organic Waste container (see Protocol B).
-
Defacing: Cross out the original label or remove it entirely.
-
Disposal: Once triple-rinsed and dry, the glass container can typically be discarded in the Broken Glass/Sharps box (verify with local EHS regulations, as some jurisdictions require all chemical bottles to be treated as hazardous waste).
Safety & Personal Protective Equipment (PPE)[1]
To handle this compound safely, a "Barrier Protection" strategy is required to prevent dermal absorption and inhalation.[1][2][5]
| PPE Category | Specification |
| Respiratory | N95 or P100 Respirator is recommended if handling open powder outside a fume hood. Ideally, handle strictly within a certified chemical fume hood. |
| Hand Protection | Nitrile Gloves (Minimum thickness: 0.11 mm). Break-through time is generally good for solid handling. Double glove if dissolving in penetrating solvents like DMSO. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1). Face shield required if pouring large volumes of liquid waste. |
| Body Protection | Lab Coat (cotton/poly blend) with buttoned cuffs. Long pants and closed-toe shoes are mandatory. |
Regulatory Compliance (RCRA & DOT)
-
RCRA Classification (USA): While not always explicitly listed as a P-listed or U-listed waste by specific CAS, organic nitriles are often regulated under characteristic waste codes if they exhibit toxicity or reactivity. Always characterize as D003 (Reactivity) if cyanide release is possible, though standard organic waste codes usually apply to stable aryl nitriles.
-
DOT Shipping (for waste transport):
-
Proper Shipping Name: Nitriles, solid, toxic, n.o.s. (this compound).
-
UN Number: UN 3439 (or UN 2811 depending on specific formulation).
-
Hazard Class: 6.1 (Toxic).[2]
-
Packing Group: III.
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 56606064, this compound. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[11] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.de [fishersci.de]
- 6. 1373917-20-4 | this compound - Moldb [moldb.com]
- 7. achmem.com [achmem.com]
- 8. Top Online Picks â Exclusive Offers & Quality Items [stage-vendor-app.kairosliving.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. epfl.ch [epfl.ch]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-Methyl-2-(pyrimidin-2-yl)benzonitrile
An in-depth operational guide designed for researchers, synthesis chemists, and drug development professionals handling 5-Methyl-2-(pyrimidin-2-yl)benzonitrile (CAS: 1373917-20-4).
This guide synthesizes chemical hazard data with field-proven laboratory safety protocols to provide a self-validating system for safe handling, solution preparation, and waste disposal.
Hazard Profile & Mechanistic Causality
To design an effective safety protocol, we must first understand why a chemical is hazardous. This compound is a highly valuable building block in pharmaceutical synthesis, often utilized to construct kinase inhibitors and other biologically active molecules. However, its structural features dictate specific handling precautions:
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Acute Toxicity (H302, H332): The compound is classified under Acute Toxicity Category 4 (Oral and Inhalation) according to the [1]. The pyrimidine scaffold is designed to interact with cellular enzymatic targets, which can lead to systemic toxicity if ingested or inhaled. Furthermore, the cyano group (-C≡N) can undergo metabolic processing, contributing to its oral toxicity profile.
-
Irritation (H315, H319): Classified as a Category 2 Skin Irritant and Category 2A Eye Irritant. The electrophilic nature of the pyrimidine ring and the benzonitrile moiety allows it to interact with nucleophilic sites on biological macromolecules in the skin and mucous membranes, causing localized inflammation and irritation.
Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE requires matching the material's barrier properties against the physical state of the chemical. Standard laboratory gloves are not universally protective. As noted by the [2], standard disposable nitrile gloves provide only a temporary physical barrier and must be evaluated based on breakthrough time and degradation.
| Body Part | Required PPE Specification | Mechanistic Causality & Rationale |
| Hands (Solid State) | Double-layer Nitrile Gloves (≥5-mil thickness) | Nitrile provides excellent abrasion resistance and a sufficient barrier against dry organic powders. Double-gloving ensures that if the outer glove is compromised by micro-tears, the inner glove maintains the barrier. |
| Hands (In Solution) | Solvent-Specific Gloves (e.g., Butyl Rubber for DCM) | If the compound is dissolved in an aggressive solvent like Dichloromethane (DCM), standard nitrile will degrade and permeate in under 1 minute, carrying the toxic solute directly to the skin. |
| Eyes/Face | ANSI Z87.1 Compliant Safety Goggles | Prevents localized mucosal irritation (H319) from aerosolized dust during weighing or splashing during dissolution. |
| Body | Standard or Flame-Resistant Lab Coat | Protects against dermal exposure (H315). Flame resistance is required if the compound is being dissolved in highly flammable solvents (e.g., THF, Methanol). |
| Respiratory | Chemical Fume Hood (80-100 fpm face velocity) | Mitigates the H332 (Harmful if inhaled) hazard. A fume hood physically pulls aerosolized particulates and solvent vapors away from the operator's breathing zone. |
Operational Workflows & Self-Validating Protocols
The following step-by-step methodologies ensure that every handling stage includes a verification step to validate the safety of the system.
Protocol A: Weighing and Handling the Solid Powder
Aerosolization of fine powders is the primary vector for inhalation toxicity.
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System Verification: Verify that the chemical fume hood monitor reads a safe face velocity (typically 80–100 feet per minute). Do not proceed if the hood is in alarm state.
-
Don PPE: Equip safety goggles, a fully buttoned lab coat, and double-layer nitrile gloves.
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Static Mitigation: Because this compound is an organic powder, it can hold a static charge, causing it to "jump" and aerosolize. Pass an anti-static gun (e.g., Zerostat) over the weighing boat and spatula before transferring the powder.
-
Transfer: Weigh the required mass directly inside the fume hood. Transfer the solid into the reaction vessel and seal it before removing it from the hood.
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Decontamination: Wipe down the balance and the hood surface with a solvent-dampened wipe (e.g., isopropanol). Dispose of the wipe immediately in a solid hazardous waste container.
Protocol B: Solution Preparation
The hazard profile shifts dramatically when the solid is dissolved, as solvents act as carriers for dermal absorption.
-
Solvent Compatibility Check: Identify the solvent. If using a highly permeating solvent (e.g., DCM, Chloroform), remove the outer nitrile glove and replace it with a compatible heavy-gauge glove (e.g., Butyl rubber or Silver Shield).
-
Dissolution: With the reaction vessel inside the fume hood, slowly add the solvent. Keep the fume hood sash pulled down to the lowest ergonomically feasible level to act as a physical blast/splash shield.
-
Verification: Inspect gloves immediately after solvent transfer. If any solvent splashes onto the gloves, remove and replace them immediately. As per standard [3], contaminated clothing must be removed to prevent prolonged skin contact.
Protocol C: Spill Response
-
Solid Spill: Do not sweep the powder, as this forces the chemical into the air. Instead, cover the spill with damp paper towels to suppress dust. Carefully scoop the damp towels and powder into a sealable waste container.
-
Liquid Spill: Cover with a compatible chemical absorbent pad. Once absorbed, transfer the pad to a hazardous waste bag. Wash the area with soap and water to remove residual traces.
Waste Management & Disposal Plan
Improper disposal of benzonitrile derivatives can lead to environmental toxicity.
-
Solid Waste: Empty vials, contaminated weighing boats, and spill cleanup materials must be placed in a rigid container labeled "Hazardous Solid Waste: Toxic/Irritant (Contains Pyrimidine-Benzonitrile derivative)."
-
Liquid Waste: Collect solvent waste in a compatible, clearly labeled carboy. Critical Caution: Do not mix cyano-containing waste with highly concentrated strong acids. While this compound is relatively stable, extreme acidic conditions combined with heat can theoretically hydrolyze the nitrile group, posing a risk of toxic gas evolution.
Decision Workflow Visualization
Workflow for determining PPE and handling procedures for this compound.
References
-
National Center for Biotechnology Information. "Globally Harmonized System of Classification and Labeling of Chemicals (GHS)." PubChem. Available at:[Link]
-
University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Fact Sheet: Disposable Nitrile Gloves in Chemical Labs." Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
